molecular formula C20H19NO3 B606751 Cms-121 CAS No. 1353224-53-9

Cms-121

Cat. No.: B606751
CAS No.: 1353224-53-9
M. Wt: 321.4 g/mol
InChI Key: OMHNVUCFPJJLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CMS-121 is a quinolone derivative and an orally active acetyl-CoA carboxylase 1 (ACC1) inhibitor. This compound protects HT22 cells against ischemia and oxidative damage. This compound has strong neuroprotective, anti-inflammatory, antioxidative and renoprotective activities.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name

4-(4-cyclopentyloxyquinolin-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-18-10-9-13(11-19(18)23)17-12-20(24-14-5-1-2-6-14)15-7-3-4-8-16(15)21-17/h3-4,7-12,14,22-23H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHNVUCFPJJLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353224-53-9
Record name CMS-121
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353224539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CMS-121
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9P9F8JEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Neuroprotective Mechanisms of CMS-121: A Technical Guide to its Action in Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LA JOLLA, CA – In the ongoing battle against neurodegenerative diseases, the investigational compound CMS-121 has emerged as a significant focus of research. This in-depth guide provides a technical overview of the core mechanism of action of this compound, a derivative of the flavonoid fisetin, for researchers, scientists, and drug development professionals. Synthesizing preclinical data, this document details the compound's multifaceted approach to combating the pathological hallmarks of neurodegeneration, including its impact on lipid metabolism, inflammation, and synaptic integrity.

Executive Summary

This compound is a chemically optimized derivative of fisetin, a naturally occurring flavonoid. Developed by researchers at the Salk Institute, this compound has demonstrated significant neuroprotective effects in various preclinical models of neurodegeneration, including Alzheimer's disease, Huntington's disease, and age-related cognitive decline.[1] Its primary mechanism of action revolves around the inhibition of Fatty Acid Synthase (FASN), a key enzyme in lipid synthesis.[2][3] This targeted action initiates a cascade of downstream effects that collectively mitigate neuroinflammation, reduce oxidative stress, and preserve synaptic function. A Phase 1 clinical trial (NCT05318040) has been completed, demonstrating the safety and tolerability of this compound in healthy human subjects.

Core Mechanism of Action: Targeting Lipid Metabolism

The central tenet of this compound's neuroprotective activity is its ability to modulate lipid metabolism through the inhibition of Fatty Acid Synthase (FASN).[2][3] This mode of action distinguishes it from many traditional Alzheimer's drug candidates that primarily target amyloid-β.[4]

Inhibition of Fatty Acid Synthase (FASN)

This compound directly inhibits the enzymatic activity of FASN.[2][3] This inhibition curtails the synthesis of fatty acids, which has profound implications for cellular processes implicated in neurodegeneration. The overactivity of FASN has been linked to increased lipid peroxidation, a key contributor to cellular damage in the brain.[2][3]

Reduction of Lipid Peroxidation

By inhibiting FASN, this compound effectively reduces the levels of lipid peroxidation, a destructive process where free radicals damage lipids within cell membranes, leading to cellular dysfunction and death. In preclinical models of Alzheimer's disease, this compound treatment has been shown to decrease the levels of 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation, in the hippocampus.[2] In untreated Alzheimer's disease model mice, 4-HNE levels were elevated by approximately 50% compared to wild-type mice; this compound treatment reduced these levels back to those observed in healthy controls.[2]

Pleiotropic Neuroprotective Effects

The inhibition of FASN by this compound triggers a range of beneficial downstream effects that contribute to its overall neuroprotective profile.

Anti-Inflammatory Properties

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory effects. In vitro studies using BV2 microglial cells, the primary immune cells of the brain, have shown that this compound prevents the lipopolysaccharide (LPS)-induced increase in key inflammatory markers, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[2] This effect is believed to be mediated through the inhibition of FASN.[2] Furthermore, in vivo studies have shown that this compound reduces the levels of glial fibrillary acidic protein (GFAP), a marker of astrogliosis and neuroinflammation, in the hippocampus of Alzheimer's disease model mice to levels comparable to wild-type controls.[2]

Mitochondrial Stabilization and Energy Homeostasis

This compound has been found to activate AMP-activated protein kinase (AMPK) and SIRT1, two critical regulators of cellular energy homeostasis and stress resistance.[1] Activation of these pathways contributes to mitochondrial stability and improved function.

Preservation of Synaptic Integrity

Synaptic loss is a major correlate of cognitive decline in Alzheimer's disease. This compound has been shown to preserve the levels of key synaptic proteins, such as synaptophysin and postsynaptic density protein 95 (PSD-95), which are typically reduced in the disease.[1]

Preclinical Efficacy: Quantitative Data

The neuroprotective effects of this compound have been quantified in several preclinical models. The following tables summarize key findings.

Preclinical Model Treatment Details Key Outcomes Reference
APPswe/PS1ΔE9 (Alzheimer's Disease) 200 ppm in diet for 3 months- Cognitive function in Morris water maze and contextual fear conditioning normalized to wild-type levels.- Hippocampal 4-HNE levels reduced to wild-type levels (from an ~50% increase in untreated AD mice).- Hippocampal GFAP levels reduced to wild-type levels.[2]
SAMP8 (Accelerated Aging) 200 ppm in diet- Significantly improved performance in cognitive tasks, including the novel object recognition test.[5]
R6/2 (Huntington's Disease) 200 ppm in diet- Median survival increased from 113 days (control) to 134 days.[5]
YAC128 (Huntington's Disease) 400 ppm in diet- 17% increase in median lifespan.[5]
db/db (Type 2 Diabetes) Diet for 6 months- 5% reduction in body weight.- Improved glucose tolerance and reduced HbA1c and insulin levels.- Lowered markers of liver inflammation (NF-κB, IL-18, caspase 3, C-reactive protein).[6]
Wild-Type (Aging) 200 ppm and 400 ppm in diet for 6 months- 40% decrease in body weight gain.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

CMS121_Mechanism CMS121 This compound FASN Fatty Acid Synthase (FASN) Inhibition CMS121->FASN AMPK_SIRT1 AMPK & SIRT1 Activation CMS121->AMPK_SIRT1 Synaptic_Integrity Preservation of Synaptic Integrity CMS121->Synaptic_Integrity Lipid_Synthesis Decreased de novo Lipid Synthesis FASN->Lipid_Synthesis Neuroinflammation Reduced Neuroinflammation (e.g., GFAP, TNF-α, IL-6) FASN->Neuroinflammation (downstream effect) Lipid_Peroxidation Reduced Lipid Peroxidation (e.g., 4-HNE) Lipid_Synthesis->Lipid_Peroxidation Neuroprotection Neuroprotection & Improved Cognition Lipid_Peroxidation->Neuroprotection Neuroinflammation->Neuroprotection Mitochondria Mitochondrial Stabilization AMPK_SIRT1->Mitochondria Mitochondria->Neuroprotection Synaptic_Integrity->Neuroprotection

Caption: Core signaling pathway of this compound in neuroprotection.

Preclinical_Workflow Model Neurodegenerative Mouse Model (e.g., APPswe/PS1ΔE9) Treatment This compound Treatment (e.g., dietary administration) Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., Western Blot, ELISA) Treatment->Biochemical Histological Histological Analysis (e.g., Immunohistochemistry) Treatment->Histological Data Data Analysis & Interpretation Behavioral->Data Biochemical->Data Histological->Data

Caption: General experimental workflow for preclinical evaluation of this compound.

Key Experimental Protocols

Fatty Acid Synthase (FASN) Enzymatic Activity Assay

This assay measures the inhibitory effect of this compound on FASN activity by monitoring the oxidation of NADPH.

  • Cell Lysis: HT22 neuronal cells are grown to ~80% confluency, collected, and resuspended in an assay buffer (0.1 M KH2PO4, 1 mM EDTA, pH 7.0). The cells are then lysed via a freeze-thaw cycle followed by gentle sonication.

  • Reaction Mixture: The assay is performed in the presence of acetyl-CoA (25 μM) and malonyl-CoA (100 μM) at 37°C.

  • Measurement: The decrease in NADPH absorbance is monitored at 340 nm over 30 minutes.

  • Analysis: The maximal reaction velocity (Vmax) is calculated from the linear range of the kinetic curve and compared to a vehicle control to determine the percentage of inhibition.

Lipid Peroxidation Assay (in vitro)

This assay quantifies the extent of lipid peroxidation in cultured cells.

  • Cell Culture: HT22 neuronal cells or BV2 microglial cells are used.

  • Induction of Peroxidation: Lipid peroxidation is induced using RSL3 (an inhibitor of glutathione peroxidase 4) in HT22 cells or LPS in BV2 cells.

  • Staining: The cells are stained with the fluorescent dye Bodipy 581/591 C11. This dye shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.

  • Measurement: The change in fluorescence is measured using a fluorescence plate reader or flow cytometry.

  • Analysis: The results are expressed as a fold change in green fluorescence relative to untreated control cells.

Morris Water Maze

This test is a widely used behavioral assay to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool.

  • Acquisition Phase: Mice are trained over several days to find the hidden platform. The time taken to find the platform (escape latency) is recorded for each trial.

  • Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

  • Analysis: Escape latencies during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed to assess cognitive performance. In studies with APPswe/PS1ΔE9 mice, this compound treatment normalized the performance of the Alzheimer's model mice to that of wild-type controls.[2]

Novel Object Recognition Test

This test assesses recognition memory in rodents based on their innate preference to explore novel objects.

  • Habituation: Mice are allowed to freely explore an empty arena.

  • Training/Familiarization Phase: Two identical objects are placed in the arena, and the mice are allowed to explore them for a set period.

  • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.

  • Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Conclusion and Future Directions

This compound represents a promising, multi-pronged therapeutic strategy for neurodegenerative diseases. Its core mechanism of FASN inhibition and subsequent modulation of lipid metabolism and inflammation offers a distinct approach to tackling the complex pathology of these conditions. The robust preclinical data, demonstrating cognitive improvement and neuroprotection across various models, provides a strong rationale for its continued clinical development. The recently completed Phase 1 trial showing its safety in humans is a critical step forward. Future research will focus on Phase 2 clinical trials to evaluate the efficacy of this compound in patients with mild cognitive impairment and Alzheimer's disease. Further investigation into the downstream effects of FASN inhibition in different neuronal and glial cell types will also provide a more comprehensive understanding of its neuroprotective mechanisms.

References

CMS-121: A Technical Guide to its Origin, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMS-121 is a novel synthetic derivative of the natural flavonoid fisetin, engineered to possess enhanced therapeutic properties for age-related neurodegenerative diseases. Developed at the Salk Institute for Biological Studies, this compound has demonstrated significant neuroprotective, anti-inflammatory, and pro-cognitive effects in preclinical models. This technical guide provides an in-depth overview of the origin, synthesis, mechanism of action, and key experimental findings related to this compound. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Origin and Rationale for Development

This compound was developed as part of a research initiative at the Salk Institute to identify and optimize small molecules capable of mitigating the cellular and molecular drivers of brain aging and neurodegeneration. The development of this compound stemmed from studies on fisetin, a naturally occurring flavonoid found in fruits and vegetables like strawberries and apples. Fisetin exhibited promising neuroprotective properties; however, its therapeutic potential was limited by poor bioavailability and rapid metabolic degradation.

To overcome these limitations, researchers synthetically modified the structure of fisetin, resulting in the creation of this compound. This novel compound retains the beneficial characteristics of fisetin while exhibiting improved metabolic stability and enhanced efficacy in preclinical models of Alzheimer's disease and aging.

Chemical Synthesis

The chemical name for this compound is 4-(4-(cyclopentyloxy)quinolin-2-yl)benzene-1,2-diol . While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, the general synthetic strategy involves a multi-step process. This process is centered around the coupling of a quinoline derivative with a substituted benzene ring, followed by the incorporation of a cyclopentyloxy moiety and the formation of the catechol functional group. The synthesis of quinoline derivatives often involves established organic chemistry reactions, though the specific reagents and conditions for this compound's synthesis have not been disclosed in the available resources.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-targeted mechanism of action, primarily centered on the inhibition of key enzymes involved in lipid metabolism and the subsequent reduction of oxidative stress and inflammation.

Key Molecular Targets:

  • Fatty Acid Synthase (FASN): this compound is a direct inhibitor of FASN, a critical enzyme in the de novo synthesis of fatty acids. Elevated FASN activity has been observed in the brains of Alzheimer's disease patients. By inhibiting FASN, this compound reduces the production of lipids that can contribute to lipid peroxidation.[1][2]

  • Acetyl-CoA Carboxylase 1 (ACC1): this compound also inhibits ACC1, an enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis. This inhibition leads to an increase in cellular acetyl-CoA levels, which has been shown to have neuroprotective effects.

The inhibition of FASN and ACC1 by this compound leads to a cascade of downstream effects that contribute to its therapeutic potential:

  • Reduction of Lipid Peroxidation: By limiting the synthesis of fatty acids, this compound decreases the availability of substrates for lipid peroxidation, a major contributor to oxidative damage in neurodegenerative diseases.[1]

  • Anti-Inflammatory Effects: The modulation of lipid metabolism by this compound also leads to a reduction in neuroinflammation.

  • Mitochondrial Homeostasis: this compound helps to preserve mitochondrial function, which is often impaired in aging and neurodegenerative conditions.

Signaling Pathway of this compound

CMS121_Signaling_Pathway CMS121 This compound FASN Fatty Acid Synthase (FASN) CMS121->FASN Inhibits ACC1 Acetyl-CoA Carboxylase 1 (ACC1) CMS121->ACC1 Inhibits Acetyl_CoA Acetyl-CoA CMS121->Acetyl_CoA Increases Fatty_Acid_Synthesis Fatty Acid Synthesis FASN->Fatty_Acid_Synthesis Promotes ACC1->Fatty_Acid_Synthesis Promotes Lipid_Peroxidation Lipid Peroxidation Fatty_Acid_Synthesis->Lipid_Peroxidation Leads to Neuroinflammation Neuroinflammation Fatty_Acid_Synthesis->Neuroinflammation Contributes to Neuroprotection Neuroprotection Acetyl_CoA->Neuroprotection Promotes Lipid_Peroxidation->Neuroprotection Reduces Neuroinflammation->Neuroprotection Reduces

Caption: Signaling pathway of this compound's neuroprotective effects.

Preclinical Data

This compound has been evaluated in several preclinical models of Alzheimer's disease and aging, demonstrating significant therapeutic efficacy.

In Vitro Studies
AssayCell LineKey FindingsReference
FASN Inhibition HT22This compound demonstrated a dose-dependent inhibition of FASN activity.[3]
Lipid Peroxidation HT22, BV2This compound prevented the increase in lipid peroxidation induced by GPX4 inhibitor RSL3 in HT22 cells and by LPS in BV2 microglial cells.[2]
Oxytosis/Ferroptosis Protection HT22Knockdown of FASN protected HT22 cells from oxytosis/ferroptosis induced by glutamate, erastin, and RSL3. This compound provided additional protection in glutamate- and erastin-induced toxicity.[2]
In Vivo Studies in Animal Models
Animal ModelTreatment RegimenKey Cognitive OutcomesKey Biomarker ChangesReference
APPswe/PS1ΔE9 Transgenic Mice (Alzheimer's Model) 400 ppm in diet (~34 mg/kg/day) for 3 months, starting at 9 months of age.Treated mice performed as well as wild-type mice in Morris water maze, fear conditioning, and open field tests, showing improved spatial and contextual memory.Reduced hippocampal levels of 4-hydroxynonenal (4HNE) protein adducts (a marker of lipid peroxidation). Normalized levels of 15-lipoxygenase-2 (15LOX2) and glial fibrillary acidic protein (GFAP) in the hippocampus.[2]
SAMP8 Mice (Accelerated Aging Model) ~20 mg/kg/day orally for 4 months.Reduced cognitive decline and markers of aging in the brain.Preserved mitochondrial homeostasis by regulating acetyl-CoA metabolism.[4]
Wild-type C57BL/6 Mice 200 ppm in diet (~9.4 mg/kg/day) for 17 weeks, then 400 ppm (~18.8 mg/kg/day) for 7 weeks.Increased locomotor activity in the open field test.40% decrease in body weight gain. Improved glucose and lipid indexes. Lower levels of hepatic caspase 1, caspase 3, and NOX4.[5]
R6/2 Mouse Model (Huntington's Disease) 200 ppm (~17 mg/kg/day) or 400 ppm (~34 mg/kg/day) in the diet.Slowed decline in motor function on the rotarod and in the open field test. Partially maintained forelimb grip strength. Increased median survival from 113 to 134 days (at 200 ppm).Altered expression of genes associated with the proteasome and oxidative phosphorylation in the striatum.[6]

Experimental Protocols

Fatty Acid Synthase (FASN) Enzymatic Activity Assay

This protocol is adapted from Ates et al., Redox Biology (2020).[7]

  • Cell Lysis:

    • Plate HT22 cells in 10 cm dishes and grow to approximately 80% confluency.

    • Rinse cells twice with ice-cold PBS and collect using a cell scraper.

    • Centrifuge the cell suspension and resuspend the pellet in assay buffer (0.1 M KH2PO4, 1 mM EDTA, pH 7.0).

    • Lyse the cells by one freeze-thaw cycle followed by gentle sonication.

  • Enzymatic Assay:

    • Determine FASN activity by monitoring the decrease in NADPH absorbance at 340 nm over 30 minutes at 37°C.

    • The reaction mixture should contain HT22 cell lysate, 25 µM acetyl-CoA, and 100 µM malonyl-CoA.

    • Use Triclosan as a positive control for FASN inhibition.

  • Data Analysis:

    • Calculate the Vmax in the linear range of the kinetic curve.

    • Compare the Vmax of samples treated with this compound to the vehicle control.

In Vivo Study in APPswe/PS1ΔE9 Transgenic Mice

This protocol is based on the study by Ates et al., Redox Biology (2020).[2]

  • Animal Model and Treatment:

    • Use male APPswe/PS1ΔE9 transgenic mice and age-matched wild-type controls.

    • At 9 months of age, start feeding the mice a diet containing 400 ppm of this compound (approximately 34 mg/kg/day).

    • Continue the treatment for 3 months.

  • Behavioral Testing (at 12 months of age):

    • Morris Water Maze: Assess spatial learning and memory.

    • Fear Conditioning: Evaluate contextual memory.

    • Open Field Test: Measure locomotor activity and anxiety-like behavior.

  • Biomarker Analysis:

    • Following behavioral testing, sacrifice the animals and harvest brain tissue.

    • Prepare hippocampal lysates for Western blot analysis.

    • Probe for markers of lipid peroxidation (e.g., 4HNE protein adducts) and neuroinflammation (e.g., GFAP, 15LOX2).

Experimental Workflow for In Vivo Study

in_vivo_workflow start Start: 9-month-old APPswe/PS1ΔE9 mice treatment 3-month Treatment: - Control Diet - this compound Diet (400 ppm) start->treatment behavioral Behavioral Testing (at 12 months): - Morris Water Maze - Fear Conditioning - Open Field Test treatment->behavioral sacrifice Sacrifice and Tissue Harvest behavioral->sacrifice analysis Biomarker Analysis (Hippocampus): - Western Blot for 4HNE, GFAP, 15LOX2 sacrifice->analysis end End: Data Analysis and Interpretation analysis->end

Caption: Workflow for a typical in vivo efficacy study of this compound.

Conclusion and Future Directions

This compound is a promising therapeutic candidate for Alzheimer's disease and other age-related neurodegenerative conditions. Its unique mechanism of action, targeting lipid metabolism to reduce oxidative stress and inflammation, offers a novel approach compared to traditional amyloid-beta-focused therapies. The robust preclinical data demonstrate its potential to improve cognitive function and mitigate key pathological features of neurodegeneration.

As of late 2021, this compound has entered a Phase 1 clinical trial to evaluate its safety in humans.[8] The successful completion of this trial will be a critical step towards establishing the therapeutic utility of this compound in clinical populations. Future research should continue to explore the full spectrum of its molecular targets and signaling pathways, as well as its potential application in other diseases characterized by metabolic dysregulation and inflammation.

References

CMS-121: A Fisetin Derivative Targeting Metabolic Pathways for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CMS-121 is a chemically optimized synthetic derivative of the natural flavonoid fisetin, developed to enhance its therapeutic potential for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Fisetin, found in various fruits and vegetables, exhibits antioxidant, anti-inflammatory, and senolytic properties; however, its clinical utility is hampered by low bioavailability and rapid metabolism.[1][3] this compound was engineered at the Salk Institute to improve upon fisetin's stability, ability to cross the blood-brain barrier, and overall bioactivity in neuronal tissues.[1] Preclinical studies have demonstrated its potent neuroprotective effects, and it has advanced to Phase 1 clinical trials to evaluate its safety in humans.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental methodologies, and a visual representation of its associated signaling pathways.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating cellular metabolism and reducing inflammation and oxidative stress. The principal molecular target of this compound is Fatty Acid Synthase (FASN) , a key enzyme in the de novo synthesis of fatty acids.[6][7]

By inhibiting FASN, this compound reduces the levels of fatty acids, which in turn decreases lipid peroxidation—a major contributor to cellular damage in neurodegenerative diseases.[6][7] This action helps to protect neuronal cells from oxytosis/ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides.[6]

Beyond direct FASN inhibition, this compound also modulates key metabolic signaling pathways:

  • AMP-activated protein kinase (AMPK) activation: this compound activates AMPK, a central regulator of cellular energy homeostasis.[5][8] Activated AMPK can phosphorylate and inhibit acetyl-CoA carboxylase (ACC), further reducing fatty acid synthesis.[9]

  • Sirtuin 1 (SIRT1) activation: Evidence suggests that this compound activates SIRT1, a protein involved in cellular stress resistance, mitochondrial biogenesis, and longevity.[10]

This modulation of metabolic pathways, combined with its anti-inflammatory and antioxidant properties, positions this compound as a promising disease-modifying candidate for age-related neurodegenerative disorders.[1][10]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound

AssayCell LineParameterValueReference
Ischemia ProtectionHT22EC507 nM[11]
Oxidative Damage ProtectionHT22EC50200 nM[11]

Table 2: In Vivo Dosage in Animal Models

Animal ModelConditionDosageAdministration RouteDurationReference
SAMP8 MiceAccelerated Aging~20 mg/kg/dayOral (in diet)4 months[12]
db/db MiceType 2 DiabetesNot specifiedOral (in diet)6 months[10]

Table 3: Phase 1 Clinical Trial Dosing

PopulationDose TypeMaximum DoseReference
Healthy Adult VolunteersSingle Ascending Dose1800 mg[3]
Healthy Adult VolunteersMultiple Ascending Dose900 mg/day for 7 days[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound.

Fatty Acid Synthase (FASN) Enzymatic Activity Assay

This protocol is adapted from a method used to determine FASN activity in cell lysates.[9]

  • Cell Lysis:

    • Plate HT22 cells in 10 cm dishes and grow to approximately 80% confluency.

    • Rinse cells twice with ice-cold PBS and collect using a cell scraper.

    • Centrifuge the cell suspension and resuspend the pellet in assay buffer (0.1 M KH2PO4, 1 mM EDTA, pH 7.0).

    • Lyse the cells by a freeze-thaw cycle followed by gentle sonication.

  • Enzymatic Reaction:

    • In a suitable microplate, add the cell lysate.

    • Initiate the reaction by adding acetyl-CoA (final concentration 25 µM) and malonyl-CoA (final concentration 100 µM).

    • Monitor the decrease in NADPH absorbance at 340 nm over 30 minutes at 37°C using a microplate reader.

    • Use a known FASN inhibitor, such as Triclosan, as a positive control.

  • Data Analysis:

    • Calculate the reaction velocity (Vmax) in the linear range of the kinetic curve.

    • Compare the Vmax of this compound treated samples to the vehicle control to determine the percent inhibition.

In Vivo Study in SAMP8 Mice

This protocol describes the experimental design for evaluating the long-term effects of this compound in a mouse model of accelerated senescence.[1]

  • Animals and Diet:

    • Use female SAMP8 mice, a model for age-related cognitive decline.

    • At 4 weeks of age, perform baseline auditory brainstem response (ABR) testing.

    • Divide the mice into a control group receiving a vehicle diet and an experimental group receiving a diet containing this compound at a concentration of 200 ppm (approximately 17 mg/kg/day).

  • Behavioral and Physiological Assessments:

    • Conduct regular ABR testing to assess age-related hearing impairment.

    • Perform cognitive tests such as the Morris water maze and novel object recognition to evaluate learning and memory.

  • Biochemical and Histological Analysis:

    • At the end of the study period (e.g., 13 weeks or longer), sacrifice the animals and collect brain tissue.

    • Analyze brain tissue for markers of neuroinflammation (e.g., IL-6, TNF-α), synaptic integrity (e.g., synaptophysin, PSD-95), and mitochondrial function.

    • Perform immunohistochemistry to assess cellular markers, such as glial fibrillary acidic protein (GFAP).

Cellular Oxidative Stress Assay (DCFDA Assay)

This protocol is a general method for measuring reactive oxygen species (ROS) in cultured cells.[6]

  • Cell Preparation:

    • Seed cells (e.g., HT22 neuronal cells or BV2 microglial cells) in a 96-well plate.

    • Induce oxidative stress using an appropriate agent (e.g., RSL3 for HT22 cells, LPS for BV2 cells).

  • Staining and Treatment:

    • Treat the cells with this compound at various concentrations.

    • Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable probe that fluoresces upon oxidation by ROS.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis:

    • Compare the fluorescence intensity of this compound treated cells to that of untreated and vehicle-treated control cells to determine the reduction in ROS levels.

Mitochondrial Function Assessment in db/db Mice

This protocol outlines the analysis of mitochondrial markers in a mouse model of type 2 diabetes treated with this compound.[10]

  • Animal Model and Treatment:

    • Use db/db mice, a model of obesity and type 2 diabetes.

    • Administer a diet containing this compound for 6 months.

  • Tissue Collection and Preparation:

    • Sacrifice the mice and collect kidney and liver tissues.

    • Prepare tissue homogenates for protein analysis.

  • Western Blot Analysis:

    • Perform Western blotting on the tissue homogenates to quantify the levels of mitochondrial proteins.

    • Use antibodies against specific markers of the electron transport chain (e.g., NDUFB8 for Complex I, UQCRC2 for Complex III) and other mitochondrial proteins (e.g., VDAC).

  • Data Analysis:

    • Compare the protein levels in this compound treated db/db mice to those in untreated db/db mice and wild-type control mice to assess the effect of this compound on mitochondrial protein expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

CMS121_Mechanism_of_Action cluster_upstream This compound Intervention cluster_pathways Cellular Pathways cluster_outcomes Therapeutic Outcomes CMS121 This compound FASN Fatty Acid Synthase (FASN) CMS121->FASN Inhibits AMPK AMP-activated Protein Kinase (AMPK) CMS121->AMPK Activates SIRT1 Sirtuin 1 (SIRT1) CMS121->SIRT1 Activates FattyAcids Fatty Acid Synthesis FASN->FattyAcids AMPK->FattyAcids Inhibits MitochondrialBiogenesis Mitochondrial Biogenesis SIRT1->MitochondrialBiogenesis CellularStressResistance Cellular Stress Resistance SIRT1->CellularStressResistance LipidPeroxidation Lipid Peroxidation FattyAcids->LipidPeroxidation OxidativeStress Oxidative Stress LipidPeroxidation->OxidativeStress Neuroprotection Neuroprotection LipidPeroxidation->Neuroprotection OxidativeStress->Neuroprotection Inflammation Neuroinflammation Inflammation->Neuroprotection MitochondrialBiogenesis->Neuroprotection CellularStressResistance->Neuroprotection ImprovedCognition Improved Cognition Neuroprotection->ImprovedCognition

Caption: this compound Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development TargetID Target Identification (e.g., FASN) EnzymeAssay Enzymatic Assays (IC50/EC50 Determination) TargetID->EnzymeAssay CellBasedAssays Cell-Based Assays (Neuroprotection, Anti-inflammatory, Antioxidant) EnzymeAssay->CellBasedAssays AnimalModels Animal Models of Disease (e.g., SAMP8, db/db mice) CellBasedAssays->AnimalModels PK_PD Pharmacokinetics & Pharmacodynamics AnimalModels->PK_PD Behavioral Behavioral Studies (Cognitive Function) PK_PD->Behavioral Biochemical Biochemical Analysis (Tissue Markers) Behavioral->Biochemical Phase1 Phase 1 Clinical Trial (Safety and Tolerability) Biochemical->Phase1 Phase2_3 Phase 2/3 Clinical Trials (Efficacy) Phase1->Phase2_3

Caption: this compound Drug Development Workflow.

Conclusion

This compound represents a significant advancement in the development of therapeutics for neurodegenerative diseases. By building upon the neuroprotective properties of fisetin and optimizing its pharmacological characteristics, this compound offers a multi-faceted mechanism of action that targets the intersection of metabolism, inflammation, and oxidative stress. The preclinical data are promising, demonstrating efficacy in various in vitro and in vivo models. The progression of this compound to clinical trials underscores its potential as a novel treatment for Alzheimer's disease and other age-related cognitive disorders. Further research will be crucial to fully elucidate its therapeutic benefits and clinical applications.

References

The Pharmacological Profile of Cms-121: A Multi-Targeted Approach to Neuroprotection and Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cms-121 is a synthetic derivative of the natural flavonoid fisetin, engineered to possess enhanced pharmacological properties, including improved stability and bioavailability.[1][2] Developed through a phenotypic screening approach targeting age-associated neurodegeneration, this compound has emerged as a promising therapeutic candidate for a range of age-related diseases, most notably Alzheimer's disease (AD).[3][4] Its mechanism of action is multifaceted, extending beyond the single-target paradigm to modulate key pathways involved in cellular stress, inflammation, metabolism, and mitochondrial function.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used in its evaluation.

Core Pharmacological Properties

This compound exhibits a range of biological activities that contribute to its protective effects in various disease models. These activities are centered around its ability to mitigate oxidative stress, reduce inflammation, and restore metabolic homeostasis.

Mechanism of Action

The primary molecular target of this compound has been identified as Fatty Acid Synthase (FASN) , an enzyme involved in the synthesis of fatty acids.[3][6] By inhibiting FASN, this compound modulates lipid metabolism, which in turn reduces lipid peroxidation and inflammation.[3][6] This is a key aspect of its neuroprotective effects, as lipid dysregulation and oxidative damage are implicated in the pathophysiology of neurodegenerative diseases.[3]

Beyond FASN inhibition, this compound influences several critical signaling pathways:

  • AMPK and SIRT1 Activation: this compound activates AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[1] These proteins are key regulators of cellular energy homeostasis, mitochondrial biogenesis, and stress resistance.[1]

  • Antioxidant Defense: The compound effectively scavenges reactive oxygen species (ROS) and enhances endogenous antioxidant mechanisms.[1] It protects against oxytosis/ferroptosis, a form of regulated cell death characterized by glutathione depletion and lipid peroxidation.[3]

  • Anti-inflammatory Modulation: this compound reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α and decreases microglial activation in the brain.[1]

  • Mitochondrial Stabilization: It helps to preserve mitochondrial structure and function, ensuring continued ATP production and preventing mitochondrial fragmentation.[1]

  • Neurotrophic Support: this compound promotes Brain-Derived Neurotrophic Factor (BDNF) signaling and helps maintain levels of crucial synaptic proteins like synaptophysin and PSD-95.[1]

Preclinical Efficacy: Summary of In Vivo Studies

This compound has been evaluated in a variety of preclinical models, demonstrating significant therapeutic potential.

Model Study Focus Key Findings Dosage Citation
APPswe/PS1ΔE9 (AD) Cognitive Function & NeuropathologyImproved performance in Morris water maze and novel object recognition tasks. Reduced levels of pro-inflammatory cytokines (IL-6, TNF-α) and microglial activation. Maintained levels of synaptic proteins (synaptophysin, PSD-95).Not specified[1]
APPswe/PS1ΔE9 (AD) Lipid Peroxidation & InflammationReduced hippocampal 4-hydroxynonenal (4HNE) protein adducts. Decreased levels of 15-lipoxygenase-2 (15LOX2) and glial fibrillary acidic protein (GFAP).Not specified[7]
SAMP8 (Accelerated Aging) Cognitive Function & NeuropathologyImproved cognitive function. Modulated AMPK, MAPK, and mTOR pathways. Reduced markers of kidney inflammation (iNOS, NF-κB, caspase 1).Not specified[2]
db/db (Type 2 Diabetes) Metabolic Parameters & Organ ProtectionReduced body weight by 5%. Improved glucose tolerance and lower HbA1c and insulin levels. Decreased plasma and liver triglycerides and free fatty acids. Lowered urinary markers of kidney damage (NGAL, clusterin, albumin). Restored renal levels of mitochondrial proteins (NDUFB8, UQCRC2, VDAC).Not specified[2]
Wild Type (Aging) Metabolic DysfunctionInduced a 40% decrease in body weight gain. Improved glucose and lipid indexes. Lowered hepatic caspase 1, caspase 3, and NOX4 levels.Not specified[8][9]
R6/2 (Huntington's Disease) Motor Function & SurvivalSlowed decline in rotarod performance and open field activity. Partially maintained forelimb grip strength. Median survival increased from 113 days (control) to 134 days.200 ppm in diet (~17 mg/kg/day)[10]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Cms121_Signaling cluster_inhibition Inhibition cluster_activation Activation cluster_downstream Downstream Effects Cms121 This compound FASN FASN Cms121->FASN inhibits AMPK AMPK Cms121->AMPK activates SIRT1 SIRT1 Cms121->SIRT1 activates Lipid_Peroxidation Lipid Peroxidation FASN->Lipid_Peroxidation reduces Inflammation Inflammation FASN->Inflammation reduces Mitochondrial_Function Mitochondrial Function AMPK->Mitochondrial_Function improves Cellular_Stress_Resistance Cellular Stress Resistance SIRT1->Cellular_Stress_Resistance enhances experimental_workflow start Animal Model Selection (e.g., AD, db/db mice) treatment This compound Administration (e.g., in diet) start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral sacrifice Euthanasia and Tissue Collection behavioral->sacrifice biochemical Biochemical Assays (e.g., ELISA for cytokines) sacrifice->biochemical histological Histological Analysis (e.g., Immunohistochemistry) sacrifice->histological metabolomic Metabolomic/Proteomic Analysis sacrifice->metabolomic data Data Analysis and Interpretation biochemical->data histological->data metabolomic->data

References

CMS-121 and its Effects on Cellular Aging: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMS-121 is a novel synthetic derivative of the natural flavonoid fisetin, developed by researchers at the Salk Institute for Biological Studies.[1][2] This small molecule has emerged as a promising candidate in the field of geroscience, demonstrating significant potential in combating cellular aging and age-related diseases, particularly neurodegenerative disorders like Alzheimer's disease.[1][2][3] Unlike many therapeutic approaches that target single pathological hallmarks, this compound exhibits a multi-pronged mechanism of action, primarily centered on the modulation of cellular metabolism, inflammation, and mitochondrial function.[1][2][4] This technical guide provides an in-depth overview of the core science behind this compound, including its mechanism of action, a compilation of preclinical data, detailed experimental protocols, and a visualization of the key signaling pathways involved.

Core Mechanism of Action: A Metabolic Shift

The primary molecular target of this compound is Fatty Acid Synthase (FASN), a key enzyme responsible for the synthesis of fatty acids.[5][6] By inhibiting FASN, this compound initiates a cascade of metabolic changes that are central to its anti-aging effects.

The inhibition of FASN, along with the inhibition of acetyl-CoA carboxylase 1 (ACC1), leads to an increase in the intracellular levels of acetyl-CoA.[2] This elevation of acetyl-CoA is a critical node in the signaling pathway, influencing two major downstream pathways:

  • AMPK Activation: Increased acetyl-CoA levels contribute to the activation of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][4] Activated AMPK, in turn, promotes mitochondrial biogenesis and function through the upregulation of transcription factors such as Nuclear respiratory factor 1 (Nrf1) and Transcription factor A, mitochondrial (TFAM).[2][7]

  • Anti-inflammatory and Neuroprotective Effects: The metabolic shift induced by this compound also confers potent anti-inflammatory and neuroprotective benefits. It reduces the production of pro-inflammatory cytokines like IL-6 and TNF-α and mitigates microglial activation.[1] Furthermore, this compound protects against oxytosis/ferroptosis, a form of regulated cell death characterized by lipid peroxidation.[2][5] This is achieved, in part, by reducing the levels of the lipid peroxidation product 4-hydroxynonenal (4-HNE).[5]

Signaling Pathway of this compound

The following diagram illustrates the key signaling cascade initiated by this compound.

CMS121_Pathway CMS121 This compound FASN FASN (Fatty Acid Synthase) CMS121->FASN Inhibits ACC1 ACC1 (Acetyl-CoA Carboxylase 1) CMS121->ACC1 Inhibits Anti_Inflammation Anti-inflammatory Effects CMS121->Anti_Inflammation Neuroprotection Neuroprotection CMS121->Neuroprotection AcetylCoA ↑ Acetyl-CoA FASN->AcetylCoA ACC1->AcetylCoA AMPK AMPK Activation AcetylCoA->AMPK Nrf1_TFAM ↑ Nrf1, TFAM AMPK->Nrf1_TFAM Mitochondrial_Biogenesis Mitochondrial Biogenesis Nrf1_TFAM->Mitochondrial_Biogenesis Microglia ↓ Microglial Activation Anti_Inflammation->Microglia Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) Anti_Inflammation->Cytokines Lipid_Peroxidation ↓ Lipid Peroxidation (↓ 4-HNE) Neuroprotection->Lipid_Peroxidation

This compound Signaling Pathway

Quantitative Data from Preclinical Studies

The efficacy of this compound has been evaluated in several preclinical models of aging and age-related diseases. The following tables summarize the key quantitative findings.

Table 1: Effects of this compound on Cognitive Function in Mouse Models
ModelTestParameterResultReference
APPswe/PS1ΔE9Morris Water MazeEscape LatencyNormalized to wild-type levels[5]
APPswe/PS1ΔE9Elevated Plus MazeTime in Open ArmsNormalized to wild-type levels[5]
APPswe/PS1ΔE9Fear ConditioningFreezing TimeNormalized to wild-type levels[5]
SAMP8Auditory Brainstem ResponseHearing Threshold at 12 kHz39.8 dB (this compound) vs 56.5 dB (Control)[8]
SAMP8Auditory Brainstem ResponseHearing Threshold at 16 kHz43.8 dB (this compound) vs 64.8 dB (Control)[8]
Table 2: Effects of this compound on Metabolic Parameters in Mice
ModelParameterResultReference
Wild-typeBody Weight Gain40% decrease[2]
db/dbBody Weight5% reduction[4]
db/dbGlucose ToleranceImproved[4]
db/dbHbA1c LevelsReduced[4]
db/dbPlasma Insulin LevelsReduced[4]
db/dbPlasma & Liver TriglyceridesDecreased[4]
db/dbPlasma & Liver Free Fatty AcidsDecreased[4]
Table 3: Effects of this compound on Molecular Markers of Aging and Neuroinflammation
ModelMarkerTissueResultReference
APPswe/PS1ΔE94-HNEHippocampusReduced to wild-type levels[5]
APPswe/PS1ΔE9GFAPHippocampusDecreased[5]
APPswe/PS1ΔE915-LOX2HippocampusReduced to wild-type levels[5]
APPswe/PS1ΔE9PalmitateBrainNormalized to wild-type levels[5]
db/dbNF-κB (active)LiverLowered[4]
db/dbIL-18LiverLowered[4]
db/dbCaspase 3LiverLowered[4]
Wild-typeNrf1Adipose TissueIncreased[2]
Wild-typeTFAMAdipose TissueIncreased[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Experimental Workflow: Preclinical Evaluation of this compound

Experimental_Workflow Animal_Model Animal Model Selection (e.g., APPswe/PS1ΔE9, SAMP8, db/db) Treatment This compound Administration (e.g., in diet) Animal_Model->Treatment Behavioral Behavioral Testing Treatment->Behavioral Biochemical Biochemical Analysis Treatment->Biochemical MWM Morris Water Maze (Spatial Memory) Behavioral->MWM NOR Novel Object Recognition (Recognition Memory) Behavioral->NOR Western Western Blot (e.g., 4-HNE, GFAP) Biochemical->Western Metabolomics Metabolomics (e.g., Palmitate, Acetyl-CoA) Biochemical->Metabolomics Data Data Analysis and Interpretation MWM->Data NOR->Data Western->Data Metabolomics->Data

Preclinical Evaluation Workflow
Animal Models and Treatment

  • APPswe/PS1ΔE9 Transgenic Mice: These mice model familial Alzheimer's disease. In a key study, treatment with this compound began at 9 months of age, a point where pathology is significantly advanced.[3][5]

  • SAMP8 Mice: This is a model of accelerated senescence and sporadic Alzheimer's disease.

  • db/db Mice: This model exhibits obesity and type 2 diabetes. This compound was administered in the diet for 6 months.[4]

  • Wild-type Mice: Used as controls and to study the effects of this compound on normal aging. This compound was administered in the diet for 6 months.[2]

This compound Administration: this compound is typically administered orally, mixed into the chow at concentrations ranging from 200 to 400 ppm.[6]

Behavioral Testing: Morris Water Maze (for Spatial Memory)
  • Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.

  • Procedure:

    • Acquisition Phase: Mice are trained to find the hidden platform over several days, with multiple trials per day. The starting position is varied for each trial.

    • Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is recorded.

  • Data Analysis: Key metrics include escape latency (time to find the platform) during acquisition and the percentage of time spent in the target quadrant during the probe trial.

Behavioral Testing: Novel Object Recognition (for Recognition Memory)
  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The mouse is allowed to freely explore the empty arena.

    • Training Phase (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore for a set time (e.g., 10 minutes).

    • Testing Phase (T2): After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

Biochemical Analysis: Western Blotting for Protein Expression
  • Sample Preparation: Brain tissue (e.g., hippocampus) is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-4-HNE, anti-GFAP) overnight at 4°C.

    • The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control (e.g., actin).

Clinical Development

A Phase 1 clinical trial (NCT05318040) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The results of this trial are not yet publicly available.

Conclusion

This compound represents a novel and promising therapeutic strategy for combating cellular aging and age-related diseases. Its unique mechanism of action, centered on the modulation of lipid metabolism and the subsequent activation of pro-longevity pathways, distinguishes it from many other drug candidates. The robust preclinical data demonstrating its efficacy in improving cognitive function, metabolic health, and reducing neuroinflammation underscore its potential. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for human health.

References

The Role of CMS-121 in Oxytosis and Ferroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytosis and ferroptosis are two regulated, non-apoptotic cell death pathways characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation. These pathways are increasingly implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease (AD). CMS-121, a synthetic derivative of the natural flavonoid fisetin, has emerged as a promising neuroprotective agent that specifically targets these cell death mechanisms. This technical guide provides an in-depth overview of the role of this compound in modulating oxytosis and ferroptosis, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of Fatty Acid Synthase (FASN)

The primary molecular target of this compound in the context of oxytosis and ferroptosis is Fatty Acid Synthase (FASN) , a key enzyme responsible for the synthesis of fatty acids. By inhibiting FASN, this compound effectively reduces the cellular pool of lipids, particularly polyunsaturated fatty acids (PUFAs), which are highly susceptible to peroxidation. This reduction in substrate availability for lipid peroxidation is the cornerstone of this compound's protective effects against oxytotic and ferroptotic cell death.[1][2][3][4]

Quantitative Effects of this compound on Oxytosis and Ferroptosis Markers

The efficacy of this compound in mitigating the biochemical hallmarks of oxytosis and ferroptosis has been quantified in several preclinical studies. The following tables summarize the key quantitative data from in vitro and in vivo experiments.

In Vitro Data
Cell LineInducer of Oxytosis/FerroptosisMarkerEffect of this compoundReference
HT22 Neuronal CellsRSL3 (GPX4 inhibitor)Lipid Peroxidation (BODIPY 581/591)Prevents the increase in lipid peroxidation[1][2]
BV2 Microglial CellsLipopolysaccharide (LPS)Lipid Peroxidation (BODIPY 581/591)Inhibits lipid peroxidation[1][2]
HT22 Cell Lysates-FASN Enzymatic ActivityDose-dependent decrease in activity[1]
HT22 Neuronal CellsGlutamate, ErastinCell ViabilityEnhances protection after FASN knockdown[1][2]
HT22 Neuronal CellsRSL34-HNE AdductsReduces the increase in 4-HNE adducts[1]
In Vivo Data (APPswe/PS1ΔE9 Transgenic AD Mouse Model)
TissueMarkerObservation in Untreated AD MiceEffect of this compound TreatmentReference
Hippocampus4-Hydroxynonenal (4-HNE) Protein AdductsIncreased by ~50% compared to Wild-Type (WT)Reduced levels back to WT control levels[2]
Hippocampus15-Lipoxygenase-2 (15-LOX2)Increased levels compared to WTReduced levels to those of untreated WT mice[1][2]
HippocampusGlial Fibrillary Acidic Protein (GFAP)Increased levelsDecreased levels[1][2]
CortexLipid Metabolites (PUFAs, Fatty Acids, Endocannabinoids, Ceramides)Generally elevated levelsNormalized the increased metabolite levels[1]

Signaling Pathway of this compound in Preventing Oxytosis/Ferroptosis

The mechanism of this compound can be visualized as a linear signaling cascade that ultimately prevents the execution of oxytotic and ferroptotic cell death.

CMS121_Pathway cluster_outcome Cellular Outcome CMS121 This compound FASN Fatty Acid Synthase (FASN) CMS121->FASN Inhibits Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis (especially PUFAs) FASN->Fatty_Acid_Synthesis Lipid_Peroxidation Lipid Peroxidation Fatty_Acid_Synthesis->Lipid_Peroxidation Provides Substrate Oxytosis_Ferroptosis Oxytosis / Ferroptosis Lipid_Peroxidation->Oxytosis_Ferroptosis Triggers

This compound signaling pathway in the inhibition of oxytosis and ferroptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the investigation of this compound's role in oxytosis and ferroptosis.

Lipid Peroxidation Assay using BODIPY 581/591 C11

This assay is used to measure lipid peroxidation in live cells. The fluorescent dye BODIPY 581/591 C11 shifts its fluorescence emission from red to green upon oxidation.

Materials:

  • BODIPY 581/591 C11 (Thermo Fisher Scientific)

  • Cell culture medium

  • Live Cell Imaging Solution (LCIS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Staining: Incubate the cells with 10 µM BODIPY 581/591 C11 in cell culture medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with fresh, pre-warmed culture medium or a suitable buffer like Hank's Balanced Salt Solution (HBSS).

  • Treatment: Add the desired treatments (e.g., this compound, RSL3) to the cells in fresh medium and incubate for the desired time.

  • Imaging/Analysis:

    • Microscopy: Replace the medium with LCIS. Acquire images using a fluorescence microscope with appropriate filter sets for both the reduced (red fluorescence, ~590 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the dye.

    • Flow Cytometry: Detach the cells, resuspend them in a suitable buffer, and analyze them on a flow cytometer, measuring the fluorescence intensity in both the red and green channels.

  • Quantification: The ratio of green to red fluorescence intensity is used to quantify the level of lipid peroxidation.

4-HNE Immunohistochemistry

This protocol is for the detection of 4-hydroxynonenal (4-HNE) protein adducts, a stable marker of lipid peroxidation, in tissue sections.

Materials:

  • Paraffin-embedded tissue sections

  • Bouin's Solution or 10% neutral buffered formalin for fixation

  • Citrate buffer (pH 6.0) for antigen retrieval (if formalin-fixed)

  • Primary antibody: anti-4-HNE monoclonal antibody (e.g., clone HNEJ-2)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB (3,3'-diaminobenzidine) substrate

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval (for formalin-fixed tissues): Heat the slides in 10 mM citrate buffer (pH 6.0) using a pressure cooker, steamer, or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a suitable blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the anti-4-HNE primary antibody (e.g., 10-20 µg/mL) overnight at 4°C.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 40 minutes at room temperature.

  • Signal Amplification: Apply the ABC reagent and incubate for 40 minutes at room temperature.

  • Visualization: Develop the signal with a DAB substrate solution, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

  • Analysis: The intensity and distribution of the brown staining are analyzed to determine the levels of 4-HNE adducts.

FASN Activity Assay

This assay measures the enzymatic activity of FASN by monitoring the oxidation of NADPH, a required cofactor for the enzyme.

Materials:

  • Cell or tissue lysates

  • FASN reaction buffer (containing acetyl-CoA and NADPH)

  • Malonyl-CoA

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Lysate Preparation: Prepare protein lysates from cells or tissues in a suitable lysis buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup: In a 96-well plate, add the protein lysate to the FASN reaction buffer.

  • Background Measurement: Read the absorbance at 340 nm at 37°C for a few minutes at regular intervals to measure the background NADPH oxidation.

  • Initiate Reaction: Add malonyl-CoA to each well to start the FASN-catalyzed reaction.

  • Measure FASN Activity: Immediately begin reading the absorbance at 340 nm at 37°C for an extended period (e.g., 15 minutes) at regular intervals. The decrease in absorbance at 340 nm corresponds to the oxidation of NADPH and is proportional to FASN activity.

  • Calculation: Calculate the rate of NADPH oxidation (change in absorbance per minute) and normalize it to the amount of protein in the lysate to determine the specific activity of FASN.

Experimental Workflow for In Vitro Testing of this compound

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based model of oxytosis or ferroptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HT22 cells) Pre_treatment 2. Pre-treatment with This compound or Vehicle Cell_Culture->Pre_treatment Induction 3. Induction of Oxytosis/Ferroptosis (e.g., RSL3, Glutamate) Pre_treatment->Induction Viability_Assay 4a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Induction->Viability_Assay Lipid_Peroxidation_Assay 4b. Lipid Peroxidation Assay (BODIPY 581/591 C11) Induction->Lipid_Peroxidation_Assay Western_Blot 4c. Western Blot (4-HNE, GPX4, FASN) Induction->Western_Blot Data_Analysis 5. Data Analysis and Interpretation Viability_Assay->Data_Analysis Lipid_Peroxidation_Assay->Data_Analysis Western_Blot->Data_Analysis

A typical experimental workflow for evaluating this compound in vitro.

Conclusion

This compound represents a targeted therapeutic strategy for neurodegenerative diseases by intervening in the detrimental pathways of oxytosis and ferroptosis. Its mechanism of action, centered on the inhibition of FASN and the subsequent reduction of lipid peroxidation, is supported by robust quantitative data from both in vitro and in vivo models. The detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and other compounds targeting lipid metabolism in the context of neurodegeneration. The continued investigation of this and similar molecules holds significant promise for the development of novel disease-modifying therapies for Alzheimer's disease and other age-related neurological disorders.

References

CMS-121: A Novel Neuroprotective Agent Targeting Metabolic Pathways in Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMS-121, a synthetic derivative of the flavonoid fisetin, has emerged as a promising neuroprotective candidate with significant therapeutic potential for neurodegenerative diseases, particularly Alzheimer's disease (AD). Developed through chemical optimization at the Salk Institute for Biological Studies, this compound has demonstrated remarkable efficacy in preclinical models by modulating fundamental metabolic and inflammatory pathways that are increasingly recognized as central to the aging process and the pathogenesis of AD. This document provides a comprehensive technical overview of the core science behind this compound, including its mechanism of action, key experimental findings with detailed protocols, and quantitative data from pivotal studies.

Introduction

Neurodegenerative diseases, with Alzheimer's as the most prevalent, represent a formidable challenge to modern medicine. The prevailing therapeutic strategies have often focused on singular pathological hallmarks, such as amyloid-beta plaques, with limited success.[1] this compound offers a multi-targeted approach, shifting the focus to the intricate interplay between metabolic dysregulation, neuroinflammation, and oxidative stress in the aging brain.[1][2] This compound was identified through a phenotypic screening approach designed to protect against oxytosis/ferroptosis, a form of regulated cell death implicated in aging and neurodegeneration.[3][4] Preclinical studies have shown that this compound can reverse memory loss, reduce neuroinflammation, and normalize metabolic markers in mouse models of AD and aging.[2][5] Having successfully completed a Phase 1 clinical trial to evaluate its safety in humans, this compound is a compound of significant interest for further clinical development.[2][6][7]

Mechanism of Action

The primary neuroprotective effects of this compound are attributed to its ability to modulate lipid metabolism and enhance mitochondrial function through the inhibition of key enzymes.[3][5][8]

2.1. Inhibition of Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase 1 (ACC1)

The central mechanism of this compound involves the inhibition of fatty acid synthase (FASN), a crucial enzyme in the synthesis of fatty acids.[3][4][5] By inhibiting FASN, this compound effectively lowers the levels of free fatty acids and reduces lipid peroxidation, a detrimental process where reactive oxygen species damage lipids, leading to cellular damage.[5][9] Furthermore, this compound has been shown to inhibit acetyl-CoA carboxylase 1 (ACC1), another key enzyme in fatty acid synthesis.[8][10] This dual inhibition leads to an increase in the levels of acetyl-CoA, a vital metabolite for mitochondrial function and the production of the neurotransmitter acetylcholine.[8]

2.2. Activation of AMPK and SIRT1

This compound activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][8] AMPK activation, in turn, can lead to the phosphorylation and inhibition of ACC1, further contributing to the modulation of lipid metabolism.[8] Additionally, this compound has been found to activate SIRT1, a protein associated with longevity and cellular stress resistance.[1] The activation of these pathways contributes to improved mitochondrial biogenesis and function.[1]

2.3. Anti-inflammatory and Antioxidant Effects

Chronic neuroinflammation is a key feature of Alzheimer's disease. This compound has demonstrated potent anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and decreasing microglial activation.[1][11] The compound also exhibits direct antioxidant effects by scavenging reactive oxygen species and enhances the endogenous antioxidant defense systems.[1]

A diagram illustrating the core signaling pathway of this compound is presented below.

CMS121_Pathway cluster_inhibition Inhibition cluster_activation Activation cluster_effects Downstream Effects CMS121 This compound FASN FASN CMS121->FASN ACC1 ACC1 CMS121->ACC1 AMPK AMPK CMS121->AMPK SIRT1 SIRT1 CMS121->SIRT1 Inflammation Neuroinflammation CMS121->Inflammation reduces Lipid_Peroxidation Lipid Peroxidation FASN->Lipid_Peroxidation promotes Acetyl_CoA ↑ Acetyl-CoA FASN->Acetyl_CoA consumes ACC1->Lipid_Peroxidation promotes ACC1->Acetyl_CoA consumes AMPK->ACC1 inhibits Mitochondrial_Function Mitochondrial Function AMPK->Mitochondrial_Function SIRT1->Mitochondrial_Function Neuroprotection Neuroprotection & Cognitive Improvement Lipid_Peroxidation->Neuroprotection impairs Inflammation->Neuroprotection impairs Mitochondrial_Function->Neuroprotection Acetyl_CoA->Mitochondrial_Function

Figure 1: this compound Signaling Pathway.

Preclinical Data

This compound has been evaluated in various preclinical models, consistently demonstrating its neuroprotective and disease-modifying potential.

3.1. Animal Models

  • Transgenic AD Mouse Models: These mice are genetically engineered to develop key pathological features of Alzheimer's disease, such as amyloid plaques and cognitive deficits.[5][9]

  • SAMP8 (Senescence-Accelerated Mouse Prone 8) Mice: This model exhibits an accelerated aging phenotype, including cognitive decline, making it suitable for studying age-related neurodegeneration.[8][11]

  • db/db Mice: These mice are a model of type 2 diabetes and obesity, used to investigate the metabolic effects of this compound.[3][11]

3.2. Key Experimental Findings

The following tables summarize the quantitative data from key preclinical studies.

Table 1: Effects of this compound on Cognitive Function in AD Mouse Models

Behavioral Test Animal Model Treatment Duration Outcome Reference
Morris Water Maze Transgenic AD Mice 3 months Reversed memory deficits to the level of healthy controls. [5]

| Novel Object Recognition | Transgenic AD Mice | 3 months | Improved recognition memory compared to untreated AD mice. |[9] |

Table 2: Effects of this compound on Neuropathological and Metabolic Markers

Marker Model Tissue Change with this compound Treatment Reference
Lipid Peroxidation (4-HNE) Transgenic AD Mice Brain ↓ (Normalized to wild-type levels) [5]
Fatty Acid Synthase (FASN) Transgenic AD Mice Brain [5]
Pro-inflammatory Cytokines (IL-6, TNF-α) Transgenic AD Mice Brain [1]
Microglial Activation Transgenic AD Mice Brain [1]
Synaptic Proteins (Synaptophysin, PSD-95) Transgenic AD Mice Brain ↑ (Maintained at healthy levels) [1]
Body Weight Gain C57BL/6 Mice - 40% decrease [8][12]
Glucose and Lipid Indexes C57BL/6 Mice Blood Improved [8][12]
Hepatic Caspase 1, Caspase 3, NOX4 C57BL/6 Mice Liver [8][12]
Nrf1 and TFAM C57BL/6 Mice Adipose Tissue [8]
Mitochondrial Complex Markers C57BL/6 Mice Adipose Tissue [8]
HbA1c and Insulin Levels db/db Mice Blood [3][11]
Blood and Liver Triglycerides db/db Mice Blood, Liver [3][11]
Markers of Liver Inflammation (NF-κB, IL-18) db/db Mice Liver [3][11]
Markers of Kidney Damage (NGAL, Clusterin) db/db Mice Urine [3][11]

| Mitochondrial Protein Markers (NDUFB8, UQCRC2) | db/db Mice | Kidney | Restored to normal levels |[3][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

4.1. In Vivo Studies

  • Animal Treatment: this compound was typically administered in the diet.[3][11] For example, in the study with db/db mice, treatment began at 5 weeks of age and continued for 6 months.[11]

  • Behavioral Testing:

    • Morris Water Maze: This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform (escape latency) and the path taken are recorded.

    • Novel Object Recognition: This test evaluates recognition memory. Mice are first familiarized with two identical objects in an arena. After a delay, one of the objects is replaced with a new, novel object. The time spent exploring the novel object versus the familiar one is measured as an index of memory.

  • Biochemical Assays:

    • Western Blotting: This technique is used to detect and quantify specific proteins in tissue samples. Brain, liver, or adipose tissue homogenates are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., FASN, mitochondrial complex markers, inflammatory markers).[8][13]

    • Metabolomics: This involves the comprehensive analysis of metabolites in biological samples (e.g., urine, plasma, tissue). Techniques such as mass spectrometry are used to identify and quantify a wide range of small molecules, providing insights into metabolic pathways affected by this compound.[8][11]

    • Lipid Peroxidation Assay: The levels of lipid peroxidation products, such as 4-hydroxynonenal (4-HNE), are measured in tissue homogenates as a marker of oxidative damage.[5][9]

The general workflow for preclinical evaluation is depicted in the diagram below.

Preclinical_Workflow cluster_model Animal Model Selection cluster_assessment Assessment AD_Model Transgenic AD Mice Treatment This compound Administration (e.g., in diet for 3-6 months) AD_Model->Treatment Aging_Model SAMP8 Mice Aging_Model->Treatment Metabolic_Model db/db Mice Metabolic_Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) Treatment->Behavioral Biochemical Biochemical & Histological Analysis (e.g., Western Blot, Metabolomics, Immunohistochemistry) Treatment->Biochemical Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Conclusion Evaluation of Neuroprotective Efficacy Data_Analysis->Conclusion

Figure 2: General Preclinical Evaluation Workflow for this compound.

4.2. In Vitro Studies

  • Cell Lines:

    • HT22 Cells: A mouse hippocampal neuronal cell line used to study mechanisms of neuronal cell death.[8]

    • BV2 Microglial Cells: An immortalized mouse microglial cell line used to investigate neuroinflammation.[9]

  • Assays:

    • Cell Viability Assays: Used to determine the protective effects of this compound against various insults, such as oxidative stress induced by glutamate or RSL3 (an inhibitor of glutathione peroxidase 4).[8][9]

    • Lipid Peroxidation Assays: In vitro measurement of lipid peroxidation using fluorescent probes like BODIPY 581/591 C11 in cells treated with an inducing agent (e.g., RSL3 or LPS) with or without this compound.[9]

Clinical Development

This compound has progressed to clinical evaluation in humans.

5.1. Phase 1 Clinical Trial (NCT05318040)

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy young and elderly subjects.[14][15]

  • Design: A randomized, double-blind, placebo-controlled study with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[14][15] An open-label crossover component was included to assess the effect of food on bioavailability.[14][15]

  • Status: The Phase 1 trial has been completed, and this compound was found to be safe in healthy human subjects with no serious adverse effects observed.[7][8]

The successful completion of the Phase 1 trial paves the way for future Phase 2 trials to assess the efficacy of this compound in patients with mild cognitive impairment or Alzheimer's disease.[7]

The logical progression from preclinical to clinical studies is outlined below.

Drug_Development_Logic Preclinical Preclinical Studies (In Vitro & In Vivo) IND Investigational New Drug (IND) Application Preclinical->IND Positive Efficacy & Safety Data Phase1 Phase 1 Clinical Trial (Safety & Pharmacokinetics) IND->Phase1 FDA Approval Phase2 Phase 2 Clinical Trial (Efficacy & Dosing) Phase1->Phase2 Favorable Safety Profile Future Future Clinical Development Phase2->Future

Figure 3: Logical Progression of this compound Drug Development.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for Alzheimer's disease and other age-related neurodegenerative conditions. By targeting the fundamental processes of metabolic dysregulation and inflammation, it addresses the multifaceted nature of these complex diseases. The robust preclinical data, demonstrating significant improvements in cognitive function and key biomarkers, combined with a favorable safety profile in Phase 1 clinical trials, strongly supports the continued development of this compound. Future research will focus on demonstrating its efficacy in patient populations and further elucidating the intricate molecular mechanisms underlying its neuroprotective effects. The journey of this compound from a derivative of a natural compound to a clinical-stage drug candidate underscores the potential of targeting metabolic pathways to combat neurodegeneration.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Age-related cognitive decline and its pathological endpoint, Alzheimer’s disease (AD), represent a growing global health crisis with limited therapeutic options. Recent research has illuminated the potential of targeting fundamental aging processes, such as metabolic dysregulation and chronic inflammation, as a more effective strategy than focusing on single pathological hallmarks. This document provides a comprehensive technical overview of CMS-121, a novel synthetic derivative of the flavonoid fisetin, which has demonstrated significant promise in preclinical models of aging and neurodegeneration. This compound's multi-target mechanism of action, centered on the inhibition of Fatty Acid Synthase (FASN) and the subsequent modulation of key metabolic and signaling pathways, offers a compelling new avenue for the development of disease-modifying therapies for age-related cognitive decline. This guide details the core mechanism of action, summarizes key preclinical efficacy data, outlines experimental protocols, and provides visualizations of the critical signaling pathways involved.

Introduction

The traditional approach to treating Alzheimer's disease has largely focused on the amyloid cascade hypothesis. However, the limited success of amyloid-targeting therapies has prompted a shift towards investigating the fundamental biological processes that drive aging, the primary risk factor for sporadic AD.[1][2] this compound, a compound developed at the Salk Institute for Biological Studies, emerged from a drug discovery paradigm based on phenotypic screens that mimic various aspects of AD-related toxicities, including oxidative stress and inflammation.[3] It is a chemically optimized derivative of fisetin, a natural flavonoid, designed for improved stability, bioavailability, and blood-brain barrier penetration.[4] Preclinical studies have shown that this compound can prevent and even reverse memory loss and other cognitive deficits in mouse models of both inherited and sporadic AD.[2][4] As of 2025, this compound has successfully completed a Phase 1 clinical trial demonstrating its safety in healthy human subjects and is advancing towards Phase 2 trials.[2]

Core Mechanism of Action: Targeting Metabolic Dysregulation

This compound exerts its neuroprotective effects through a multi-pronged approach that converges on the regulation of cellular metabolism. The primary molecular target of this compound is Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis.[1][3] By inhibiting FASN, this compound initiates a cascade of downstream effects that collectively combat the metabolic and inflammatory hallmarks of the aging brain.

FASN Inhibition and Acetyl-CoA Metabolism

The inhibition of FASN by this compound leads to an increase in the intracellular levels of acetyl-CoA, a critical metabolite that links cellular energy status to gene expression and mitochondrial function.[5][6] This increase in acetyl-CoA has two major neuroprotective consequences:

  • Enhanced Histone Acetylation: Elevated nuclear acetyl-CoA levels promote the acetylation of histones, an epigenetic modification associated with transcriptional activation.[6][7] This leads to the upregulation of genes involved in neuronal function, synaptic plasticity, and memory formation.[7]

  • Mitochondrial Homeostasis: By preserving mitochondrial acetyl-CoA levels, this compound supports efficient energy production through the tricarboxylic acid (TCA) cycle and protects against age-associated mitochondrial dysfunction.[5]

FASN_Inhibition_Pathway CMS121 This compound FASN Fatty Acid Synthase (FASN) CMS121->FASN Inhibits Fatty_Acid_Synthesis De Novo Lipogenesis FASN->Fatty_Acid_Synthesis Catalyzes Acetyl_CoA Acetyl-CoA Lipid_Peroxidation Lipid Peroxidation Fatty_Acid_Synthesis->Lipid_Peroxidation Contributes to Neuroinflammation Neuroinflammation Fatty_Acid_Synthesis->Neuroinflammation Contributes to Acetyl_CoA->Fatty_Acid_Synthesis Substrate Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation Promotes Mitochondrial_Function Mitochondrial Homeostasis Acetyl_CoA->Mitochondrial_Function Supports Gene_Expression Neuroprotective Gene Expression Histone_Acetylation->Gene_Expression Upregulates

Activation of Longevity Pathways: AMPK and SIRT1

This compound has also been shown to activate two key regulators of cellular energy homeostasis and stress resistance: AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[4][8] The interplay between these two molecules is crucial for maintaining cellular health and promoting longevity.

  • AMPK Activation: By activating AMPK, this compound enhances cellular energy sensing.[8] Activated AMPK can then phosphorylate and inhibit acetyl-CoA carboxylase 1 (ACC1), another enzyme involved in fatty acid synthesis, further contributing to the increase in acetyl-CoA levels.[5]

  • SIRT1 Activation: The activation of SIRT1, a NAD+-dependent deacetylase, is also linked to the beneficial effects of this compound. SIRT1 has numerous downstream targets involved in mitochondrial biogenesis, antioxidant defense, and the suppression of inflammation.[9] There is a known feedback loop where AMPK can activate SIRT1, and SIRT1 can in turn activate AMPK.[9]

AMPK_SIRT1_Pathway CMS121 This compound AMPK AMPK CMS121->AMPK Activates SIRT1 SIRT1 CMS121->SIRT1 Activates AMPK->SIRT1 Activates ACC1 Acetyl-CoA Carboxylase 1 (ACC1) AMPK->ACC1 Inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis SIRT1->AMPK Activates SIRT1->Mitochondrial_Biogenesis Antioxidant_Defense Antioxidant Defense SIRT1->Antioxidant_Defense Anti_inflammatory_Effects Anti-inflammatory Effects SIRT1->Anti_inflammatory_Effects Acetyl_CoA Acetyl-CoA

Preclinical Efficacy in Models of Age-Related Cognitive Decline

This compound has been evaluated in multiple preclinical models of aging and Alzheimer's disease, consistently demonstrating robust neuroprotective and cognitive-enhancing effects.

Quantitative Efficacy Data
Animal ModelTreatment RegimenKey Cognitive OutcomesBiomarker ChangesReference
APPswe/PS1ΔE9 Transgenic Mice 400 ppm in diet for 3 months, starting at 9 months of ageReversed memory loss in memory and behavior tests to levels of healthy controls.Reduced hippocampal levels of 4-hydroxynonenal (4HNE), a marker of lipid peroxidation. Normalized palmitate levels.[3][10]
SAMP8 Mice (Accelerated Aging) Not specifiedReduced cognitive decline.Maintained a younger hippocampal transcriptome and metabolome. Increased histone H3K9 acetylation.[5][11]
R6/2 Mouse Model (Huntington's Disease) 200 ppm in dietSlowed decline in motor function on rotarod and open field tests. Increased median survival from 113 to 134 days.Reduced HD-driven changes in the expression of genes associated with the proteasome and oxidative phosphorylation.[11]
Wild Type Mice (Age-dependent weight gain) 200 ppm in diet for 17 weeks, then 400 ppm for 7 weeksNot assessed40% decrease in body weight gain. Improved glucose and lipid indexes.[5]
Summary of Preclinical Findings
  • Improved Cognitive Function: In transgenic AD mice, this compound treatment initiated after the onset of cognitive deficits led to a reversal of memory loss.[10]

  • Reduced Neuroinflammation: Treated mice exhibited lower levels of pro-inflammatory cytokines such as IL-6 and TNF-α, and reduced microglial activation.[4]

  • Decreased Lipid Peroxidation: this compound significantly reduced markers of lipid peroxidation, a key feature of oxytosis/ferroptosis, a form of cell death implicated in AD.[3]

  • Preservation of Synaptic Integrity: The drug helped maintain levels of important synaptic proteins like synaptophysin and PSD-95.[4]

  • Mitochondrial Protection: Mitochondria in treated animals were structurally and functionally healthier, with improved respiratory chain function.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.

Animal Models and Treatment
  • APPswe/PS1ΔE9 Transgenic Mice: Male transgenic mice and C57BL/6J controls were used. At 9 months of age, mice were fed a diet with or without 400 ppm this compound, leading to an average consumption of 34 mg/kg/day. The treatment duration was 3 months.[3]

  • R6/2 Mouse Model of Huntington's Disease: Mice were treated with either 200 ppm (~17 mg/kg/day) or 400 ppm (~34 mg/kg/day) of this compound in their diet.[11]

  • Wild Type Mice on High-Fat Diet: Mice were fed a diet containing 200 ppm of this compound for the first 17 weeks, followed by 400 ppm for the subsequent 7 weeks.[5]

Behavioral Testing
  • Morris Water Maze: This test is used to assess spatial learning and memory. The protocol involves training mice to find a hidden platform in a pool of water, with escape latency and path length as key metrics. Probe trials with the platform removed are used to assess memory retention.[4][12]

  • Novel Object Recognition: This task evaluates recognition memory. Mice are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one, and the time spent exploring the novel versus the familiar object is measured.[4]

In Vitro Assays
  • Oxytosis/Ferroptosis Protection Assay: HT22 neuronal cells are plated and exposed to glutamate, erastin, or RSL3 to induce oxytosis/ferroptosis. The protective effect of this compound is assessed by measuring cell viability, typically using an MTT assay.[1]

  • Lipid Peroxidation Assay: Cellular lipid peroxidation can be measured using reagents like Bodipy 581/591. HT22 or BV2 microglial cells are treated with an inducer of lipid peroxidation (e.g., RSL3 or LPS) in the presence or absence of this compound, and the fluorescence shift is quantified.[3]

Biochemical and Molecular Analyses
  • Western Blotting: This technique is used to quantify the levels of specific proteins. For example, hippocampal extracts from treated and control mice can be analyzed for proteins such as 4HNE adducts, FASN, and phosphorylated ACC1.[3]

  • Metabolomics Analysis: Untargeted metabolomics can be performed on brain tissue to identify changes in the levels of various metabolites, including lipids and acetyl-CoA, following this compound treatment.[3]

  • Drug Affinity Responsive Target Stability (DARTS): This method was used to identify FASN as a direct target of this compound. It involves treating cell lysates with the drug and then subjecting them to proteolysis. Target proteins are protected from degradation by the drug binding.[1]

Experimental_Workflow Animal_Models Preclinical Animal Models (e.g., APPswe/PS1ΔE9, SAMP8) Treatment This compound Treatment (Dietary Administration) Animal_Models->Treatment Behavioral_Testing Behavioral Testing (Morris Water Maze, Novel Object Recognition) Treatment->Behavioral_Testing Tissue_Harvesting Tissue Harvesting (Brain, Blood, Liver) Behavioral_Testing->Tissue_Harvesting Biochemical_Analysis Biochemical & Molecular Analysis (Western Blot, Metabolomics, Gene Expression) Tissue_Harvesting->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

Conclusion and Future Directions

This compound represents a promising, multi-faceted therapeutic candidate for age-related cognitive decline. Its unique mechanism of action, centered on the inhibition of FASN and the subsequent modulation of acetyl-CoA metabolism and activation of longevity pathways, addresses the complex and interconnected pathologies of the aging brain. The robust preclinical data, demonstrating both preventative and restorative effects on cognitive function, provide a strong rationale for its continued clinical development.

Future research should focus on further elucidating the downstream targets of this compound-mediated histone acetylation and the full spectrum of genes whose expression is altered. The ongoing Phase 2 clinical trials will be critical in translating the compelling preclinical findings into tangible benefits for patients with mild cognitive impairment and early-stage Alzheimer's disease. The development of this compound underscores the potential of targeting fundamental metabolic processes in the fight against age-related neurodegeneration.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with CMS-121

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMS-121 is a chemically optimized derivative of the natural flavonoid fisetin, demonstrating significant neuroprotective and anti-inflammatory properties in preclinical studies. Its primary mechanism of action involves the inhibition of fatty acid synthase (FASN), a key enzyme in lipid synthesis.[1][2] This multi-targeted molecule also modulates pathways associated with antioxidant defense, mitochondrial stability, and cellular stress resistance, making it a promising candidate for age-related neurodegenerative diseases.[3] These application notes provide detailed protocols for in vitro assays to investigate the neuroprotective and anti-inflammatory effects of this compound.

Key Mechanisms of Action

This compound exerts its therapeutic effects through several converging mechanisms:

  • Inhibition of Fatty Acid Synthase (FASN): this compound directly targets and inhibits FASN, an enzyme upregulated in conditions like Alzheimer's disease. This inhibition modulates lipid metabolism and reduces lipid peroxidation.[1][2]

  • Neuroprotection: It protects neuronal cells from oxytosis/ferroptosis, a form of regulated cell death characterized by lipid peroxidation, which is implicated in neurodegeneration.[1][4]

  • Anti-inflammatory Effects: this compound reduces neuroinflammation by decreasing the production of pro-inflammatory mediators.[3][5]

  • Mitochondrial and Metabolic Support: The compound activates key metabolic regulators like AMPK and SIRT1, promoting mitochondrial health and cellular stress resistance.[3]

Data Presentation

Neuroprotective Efficacy of this compound in HT22 Cells

The following table summarizes the protective effect of this compound against various inducers of oxytosis/ferroptosis in the murine hippocampal neuronal cell line, HT22. Cells were treated with 1 µM this compound prior to the insult, and cell viability was assessed after 24 hours.

Inducer of Cell DeathInducer ConcentrationThis compound ConcentrationOutcome
Glutamate2 mM1 µMSignificantly increased cell survival
Erastin250 nM1 µMSignificantly increased cell survival
RSL325 nM1 µMSignificantly increased cell survival

Data synthesized from findings reported in Redox Biology, 2020.

Anti-inflammatory Effects of FASN Inhibition (Target of this compound)

This table illustrates the impact of FASN knockdown, the molecular target of this compound, on the expression of inflammatory markers in HT22 neuronal cells. These results suggest the likely anti-inflammatory effects of this compound treatment.

Inflammatory MarkerEffect of FASN Knockdown
iNOSDecreased expression
COX2Decreased expression
TNF-αDecreased expression

Data reflects the reported effects of FASN knockdown, which is the mechanism of action for this compound, as described in Redox Biology, 2020.

Experimental Protocols

Neuroprotection Assay Against Glutamate-Induced Cytotoxicity in HT22 Cells

This protocol details the procedure to assess the neuroprotective effects of this compound against glutamate-induced oxidative stress in the HT22 hippocampal neuronal cell line.

Materials:

  • HT22 murine hippocampal cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 12-24 hours at 37°C in a 5% CO₂ humidified incubator.

  • This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., a working concentration of 1 µM). Remove the old medium from the wells and add the medium containing this compound. Incubate for 1-2 hours.

  • Induction of Cytotoxicity: Prepare a 2 mM glutamate solution in serum-free DMEM. After the pre-treatment incubation, add the glutamate solution to the designated wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment (MTT Assay):

    • Carefully remove the culture medium.

    • Add 100 µL of MTT solution (0.5 mg/mL in phenol red-free DMEM) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Anti-inflammatory Assay in LPS-Stimulated BV2 Microglial Cells

This protocol is designed to evaluate the anti-inflammatory properties of this compound by measuring its ability to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

  • BV2 murine microglial cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Plate BV2 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well. Allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS. A final concentration between 100 ng/mL to 1 µg/mL is typically effective for inducing an inflammatory response in BV2 cells. The optimal concentration should be determined empirically.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the culture supernatants for cytokine and nitric oxide analysis.

  • Nitric Oxide (NO) Measurement:

    • Use the Griess reagent according to the manufacturer's instructions to measure the nitrite concentration in the supernatant as an indicator of NO production.

    • Measure the absorbance at 540 nm.

  • Cytokine Measurement (ELISA):

    • Quantify the levels of TNF-α and IL-6 in the culture supernatants using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in this compound treated groups to the LPS-only treated group.

Visualizations

experimental_workflow_neuroprotection cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed HT22 Cells (5x10³ cells/well) incubate1 Incubate (12-24h) seed_cells->incubate1 Adhesion pretreat Pre-treat with This compound (1µM) incubate1->pretreat add_glutamate Add Glutamate (2mM) pretreat->add_glutamate 1-2h incubate2 Incubate (24h) add_glutamate->incubate2 Induce toxicity mtt_assay MTT Assay incubate2->mtt_assay read_absorbance Read Absorbance (570nm) mtt_assay->read_absorbance Quantify viability

Caption: Workflow for the HT22 neuroprotection assay.

experimental_workflow_inflammation cluster_prep_inflam Preparation cluster_treatment_inflam Treatment cluster_analysis_inflam Analysis seed_bv2 Seed BV2 Cells (2.5x10⁵ cells/well) adhere Adhere Overnight seed_bv2->adhere pretreat_cms121 Pre-treat with This compound adhere->pretreat_cms121 stimulate_lps Stimulate with LPS (100ng/mL - 1µg/mL) pretreat_cms121->stimulate_lps 2h incubate_24h Incubate (24h) stimulate_lps->incubate_24h Induce inflammation collect_supernatant Collect Supernatant incubate_24h->collect_supernatant measure_no Measure Nitric Oxide (Griess Assay) collect_supernatant->measure_no measure_cytokines Measure Cytokines (ELISA for TNF-α, IL-6) collect_supernatant->measure_cytokines

Caption: Workflow for the BV2 anti-inflammatory assay.

signaling_pathway CMS121 This compound FASN Fatty Acid Synthase (FASN) CMS121->FASN inhibits Lipid_Synthesis De Novo Lipid Synthesis FASN->Lipid_Synthesis catalyzes Lipid_Peroxidation Lipid Peroxidation Lipid_Synthesis->Lipid_Peroxidation leads to Inflammation Neuroinflammation (TNF-α, IL-6) Lipid_Peroxidation->Inflammation promotes Oxytosis Oxytosis / Ferroptosis Lipid_Peroxidation->Oxytosis induces Neuronal_Death Neuronal Cell Death Inflammation->Neuronal_Death contributes to Oxytosis->Neuronal_Death causes

Caption: this compound mechanism via FASN inhibition.

References

Application Notes and Protocols for Administering CMS-121 in Mouse Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMS-121 is a synthetic derivative of the flavonoid fisetin, found naturally in various fruits and vegetables.[1] Developed by researchers at the Salk Institute, this compound has emerged as a promising investigational compound for neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][2] Preclinical studies in mouse models of AD have demonstrated its potential to reverse memory loss and slow the neurodegenerative process.[2] Unlike many AD drug candidates that target amyloid-β plaques, this compound exhibits a multi-pronged mechanism of action, primarily by modulating lipid metabolism, reducing inflammation, and combating oxidative stress.[3][4]

Mechanism of Action

This compound's neuroprotective effects are attributed to its ability to modulate several key cellular pathways implicated in the pathogenesis of Alzheimer's disease. Its primary mechanism involves the regulation of lipid metabolism through the inhibition of Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase 1 (ACC1).[5][6] This action helps to normalize lipid peroxidation, a process of oxidative degradation of lipids that is elevated in AD and contributes to cellular damage. By inhibiting FASN, this compound reduces the levels of lipid-producing molecules, thereby mitigating lipid peroxidation and its downstream inflammatory consequences.[2][5]

Furthermore, this compound has been shown to have potent anti-inflammatory and antioxidant properties.[1] It can reduce the production of pro-inflammatory cytokines and decrease the activation of microglia, the primary immune cells in the brain, which are chronically activated in AD.[1] The compound also supports mitochondrial health, preserving cellular energy production and preventing mitochondrial dysfunction, a key feature of neurodegeneration.[1]

Below is a diagram illustrating the signaling pathways influenced by this compound.

CMS121_Signaling_Pathway cluster_CMS121 This compound cluster_Metabolism Lipid Metabolism cluster_Inflammation Neuroinflammation cluster_Neuroprotection Neuroprotection CMS121 This compound FASN FASN CMS121->FASN Inhibits ACC1 ACC1 CMS121->ACC1 Inhibits Microglia Microglial Activation CMS121->Microglia Inhibits Mitochondria Mitochondrial Function CMS121->Mitochondria Protects Synaptic_Proteins Synaptic Proteins (Synaptophysin, PSD-95) CMS121->Synaptic_Proteins Preserves Lipid_Peroxidation Lipid Peroxidation FASN->Lipid_Peroxidation Promotes ACC1->Lipid_Peroxidation Promotes Lipid_Peroxidation->Microglia Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Microglia->Cytokines Releases Cognition Cognitive Function Cytokines->Cognition Impairs Mitochondria->Cognition Supports Synaptic_Proteins->Cognition Supports

Caption: Signaling pathway of this compound in the context of Alzheimer's disease.

Experimental Protocols

The administration of this compound in mouse models of Alzheimer's disease has been primarily through dietary intake. This method allows for chronic, non-invasive administration, which is well-suited for long-term studies of neurodegenerative diseases.

Mouse Models

The most commonly used mouse models for studying the effects of this compound on Alzheimer's-like pathology are:

  • APPswe/PS1ΔE9: A double transgenic mouse model that expresses a chimeric mouse/human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PS1) with a deletion of exon 9. These mice develop amyloid-β plaques and cognitive deficits.

  • SAMP8 (Senescence-Accelerated Mouse Prone 8): A model of accelerated aging that develops age-related learning and memory deficits, making it a useful model for sporadic Alzheimer's disease.

Preparation of this compound Diet
  • This compound Formulation: this compound is a synthetic compound and should be obtained from a reputable chemical supplier.

  • Diet Preparation:

    • The standard rodent chow is used as the base diet.

    • This compound is incorporated into the diet at the desired concentration. Commonly used concentrations are 200 parts per million (ppm) and 400 ppm.

    • To ensure homogeneous mixing, a premix of this compound with a small amount of the powdered diet should be prepared before blending it with the total amount of chow.

    • The diet is then typically pelletized for easy consumption by the mice.

    • A control diet without this compound should be prepared using the same procedure.

Administration Protocol
  • Animal Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to food and water.

  • Treatment Initiation:

    • In APPswe/PS1ΔE9 mice, treatment is often initiated at an age when pathology is already present, for example, at 9 months of age.[5]

    • In SAMP8 mice, treatment can be initiated at a younger age, such as 4 weeks, to assess its preventative effects.

  • Dosage:

    • 200 ppm in the diet: This concentration has been shown to result in an approximate daily intake of 9.4 mg/kg to 17 mg/kg of body weight, depending on the food consumption of the mice.

    • 400 ppm in the diet: This concentration results in an approximate daily intake of 18.8 mg/kg to 34 mg/kg of body weight.

  • Treatment Duration: The duration of treatment typically ranges from 3 to 6 months to allow for the assessment of long-term effects on cognitive function and pathology.[2]

  • Monitoring: Body weight and food consumption should be monitored regularly (e.g., weekly) to ensure the well-being of the animals and to calculate the actual drug intake.

The following diagram outlines the general experimental workflow for administering this compound to Alzheimer's mouse models.

Experimental_Workflow start Select Mouse Model (e.g., APPswe/PS1ΔE9 or SAMP8) diet Prepare this compound Diet (200 ppm or 400 ppm) and Control Diet start->diet treatment Administer Diet ad libitum for 3-6 months diet->treatment monitoring Monitor Body Weight and Food Intake Weekly treatment->monitoring behavioral Conduct Behavioral Tests (e.g., Morris Water Maze, Novel Object Recognition) treatment->behavioral biochemical Collect Brain Tissue for Biochemical Analysis (e.g., Western Blot, ELISA) behavioral->biochemical analysis Data Analysis and Interpretation biochemical->analysis

Caption: Experimental workflow for this compound administration in mouse models.

Data Presentation

The following tables summarize the quantitative and qualitative findings from key preclinical studies of this compound in mouse models of Alzheimer's disease and related conditions.

Table 1: Effects of this compound on Cognitive Function in Alzheimer's Mouse Models
Mouse ModelTreatment DetailsCognitive TestOutcomeReference
APPswe/PS1ΔE9Daily doses for 3 months, starting at 9 months of ageMorris Water MazeTreated mice performed equally well as healthy control animals.[2]
APPswe/PS1ΔE9Daily doses for 3 months, starting at 9 months of ageContextual Memory TestTreated mice performed as well as age-matched wild-type mice.[5]
APPswe/PS1ΔE9Daily doses for 3 months, starting at 9 months of ageAnxiety Response TestTreated mice performed as well as age-matched wild-type mice.[5]
SAMP8~20 mg/kg daily oral administration for 4 monthsNot specifiedReduced cognitive decline.
Table 2: Effects of this compound on Neuropathological and Inflammatory Markers
Mouse ModelTreatment DetailsMarkerTissueOutcomeReference
APPswe/PS1ΔE9Daily doses for 3 months, starting at 9 months of age4HNE (Lipid Peroxidation Marker)HippocampusDecreased to levels of wild-type mice.
APPswe/PS1ΔE9Daily doses for 3 months, starting at 9 months of age15LOX2 (Inflammatory Marker)HippocampusReduced to levels of untreated wild-type mice.[5]
APPswe/PS1ΔE9Daily doses for 3 months, starting at 9 months of ageGFAP (Astrocyte Activation Marker)HippocampusDecreased levels compared to untreated AD mice.[5]
Alzheimer's ModelNot specifiedPro-inflammatory Cytokines (IL-6, TNF-α)BrainLower levels in treated mice.[1]
Alzheimer's ModelNot specifiedSynaptic Proteins (Synaptophysin, PSD-95)BrainMaintained levels of these proteins.[1]
Table 3: Effects of this compound on Metabolic and Systemic Markers in db/db Mice (Model with relevance to AD)
MarkerTreatment DetailsOutcomeReference
Liver Inflammation (NF-κB, IL-18, Caspase 3, C reactive protein)6 months in dietLowered levels of these markers.
Kidney Damage (Urinary NGAL, clusterin, albumin)6 months in dietImproved (lower) urinary levels.
Glucose Tolerance6 months in dietImproved.
HbA1c and Insulin Levels6 months in dietReduced.

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease with a novel mechanism of action. The administration protocols outlined in these notes, primarily through dietary supplementation, have proven effective in preclinical mouse models. The provided data demonstrates the potential of this compound to ameliorate cognitive deficits and address key pathological features of Alzheimer's disease, such as neuroinflammation and lipid peroxidation. These application notes and protocols should serve as a valuable resource for researchers investigating the therapeutic potential of this compound in the context of Alzheimer's disease and other neurodegenerative disorders.

References

Application Notes and Protocols for CMS-121 in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMS-121 is a synthetic derivative of the natural flavonoid fisetin, developed for its potent neuroprotective and anti-inflammatory properties. Recent preclinical studies have highlighted its significant therapeutic potential in the context of metabolic diseases, including obesity, type 2 diabetes, and associated complications such as liver inflammation and kidney damage. These notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing this compound in metabolic disease research, based on published preclinical findings.

Mechanism of Action

This compound exerts its metabolic benefits primarily by modulating key enzymes involved in lipid metabolism. It functions as an inhibitor of Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase 1 (ACC1), two critical enzymes in the de novo lipogenesis pathway.[1] This inhibition leads to a decrease in the synthesis of fatty acids and triglycerides. Concurrently, this compound activates 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK further phosphorylates and inhibits ACC1, reinforcing the reduction in fatty acid synthesis.[1] This dual action on FASN and ACC1, mediated directly and indirectly through AMPK, results in an increase in acetyl-CoA levels and a metabolic shift that mimics the effects of a ketogenic diet, promoting fatty acid oxidation and improving overall metabolic health.[1]

Dosage and Administration in Preclinical Models

In murine models of metabolic disease, this compound has been effectively administered as a dietary supplement over extended periods. The following table summarizes the dosages used in key studies:

Animal ModelThis compound Concentration in DietEquivalent Daily DoseDuration of TreatmentKey FindingsReference
Wild-type (C57BL/6) mice200 ppm (first 17 weeks)~9.4 mg/kg/day6 months40% decrease in body weight gain, improved glucose and lipid indexes.[1]
400 ppm (weeks 18-24)~18.8 mg/kg/day[1]
db/db mice (model of type 2 diabetes)Not specified, but based on other studies, likely in the 200-400 ppm range.Not specified6 monthsImproved glucose tolerance, reduced HbA1c and insulin levels, decreased blood and liver triglycerides.[2]
R6/2 mice (model of Huntington's disease)200 ppm and 400 ppm~17 and ~34 mg/kg/dayNot specified for metabolic outcomesSlowed decline in motor function.[3]

Key Experimental Protocols

In Vivo Administration of this compound via Dietary Supplementation

This protocol describes the long-term administration of this compound to mice through their diet.

Materials:

  • Standard rodent chow

  • This compound

  • Food dye (optional, to confirm mixing)

  • Mixer (e.g., V-blender)

Procedure:

  • Calculate the required amount of this compound to achieve the desired concentration in the diet (e.g., 200 ppm or 400 ppm).

  • Thoroughly mix the calculated amount of this compound with a small portion of the powdered standard rodent chow.

  • Gradually add the this compound premix to the bulk of the powdered chow in a mixer. If using, add a small amount of food dye to visually confirm homogenous mixing.

  • Mix for a sufficient duration to ensure even distribution of this compound throughout the diet.

  • Provide the this compound-containing diet and water ad libitum to the experimental animals.

  • Monitor food and water intake, as well as body weight, regularly (e.g., weekly).

Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol is used to assess glucose metabolism in mice treated with this compound.

Materials:

  • Sterile D-glucose solution (e.g., 20% in saline)

  • Glucometer and test strips

  • Restraining device for mice

  • Syringes and needles for IP injection

  • Blood collection tubes (e.g., heparinized capillaries)

Procedure:

  • Fast mice for 6 hours prior to the test by removing food but allowing access to water.

  • Record the body weight of each mouse.

  • At time 0, collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.

  • Administer D-glucose via intraperitoneal (IP) injection at a dose of 2 g/kg of body weight.

  • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Measure blood glucose levels for each time point.

  • Plot the blood glucose concentration over time for each experimental group and calculate the area under the curve (AUC) for statistical analysis.

Analysis of Plasma Lipids

This protocol outlines the collection and analysis of plasma for lipid profiling.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Anticoagulant-coated tubes (e.g., EDTA)

  • Centrifuge

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Anesthetize the mouse.

  • Collect blood via cardiac puncture into an anticoagulant-coated tube.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully collect the plasma (supernatant) and store at -80°C until analysis.

  • For lipid analysis, thaw the plasma samples on ice.

  • Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer method.

  • Analyze the extracted lipids using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify triglycerides, free fatty acids, cholesterol, and other lipid species.

Western Blot Analysis of Liver Tissue

This protocol describes the preparation of liver lysates and subsequent protein analysis by Western blot.

Materials:

  • Liquid nitrogen

  • Homogenizer (e.g., Dounce or mechanical)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Bradford or BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and blotting membranes

  • Primary and secondary antibodies specific to target proteins (e.g., p-AMPK, AMPK, FASN, ACC1, p-ACC1)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Euthanize the mouse and immediately excise the liver.

  • Snap-freeze the liver tissue in liquid nitrogen and store at -80°C.

  • To prepare the lysate, pulverize a small piece of the frozen liver tissue.

  • Homogenize the powdered tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (protein extract) and determine the protein concentration using a standard protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane and probe with primary antibodies against the target proteins, followed by incubation with appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

CMS121_Signaling_Pathway CMS121 This compound AMPK AMPK CMS121->AMPK Activates FASN FASN CMS121->FASN Inhibits pAMPK p-AMPK (Active) ACC1 ACC1 pAMPK->ACC1 Phosphorylates (Inhibits) pACC1 p-ACC1 (Inactive) MalonylCoA Malonyl-CoA pACC1->MalonylCoA Inhibits Conversion Lipogenesis Decreased Lipogenesis FattyAcids Fatty Acid Synthesis FASN->FattyAcids Inhibits Synthesis AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA ACC1 MalonylCoA->FattyAcids FASN

Caption: Signaling pathway of this compound in metabolic regulation.

Experimental_Workflow start Start: Animal Model Selection (e.g., db/db mice) treatment This compound Dietary Administration (6 months) start->treatment monitoring Regular Monitoring: - Body Weight - Food/Water Intake treatment->monitoring gtt Intraperitoneal Glucose Tolerance Test (IPGTT) monitoring->gtt sampling Terminal Sample Collection: - Blood (Plasma) - Liver Tissue gtt->sampling plasma_analysis Plasma Analysis: - Lipid Profiling (LC-MS) sampling->plasma_analysis liver_analysis Liver Tissue Analysis: - Western Blot (AMPK, FASN, ACC1) sampling->liver_analysis end End: Data Analysis & Interpretation plasma_analysis->end liver_analysis->end

Caption: Experimental workflow for in vivo studies of this compound.

References

Application Notes and Protocols: Techniques for Measuring Cms-121 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cms-121 is a synthetic derivative of the natural flavonoid fisetin, developed by researchers at the Salk Institute for Biological Studies.[1][2] It has emerged as a promising therapeutic candidate for age-related neurodegenerative and metabolic diseases, particularly Alzheimer's disease (AD).[3][4] Unlike many experimental AD drugs that target amyloid-β protein, this compound acts on distinct pathways related to lipid metabolism, inflammation, and cellular stress.[5] Preclinical studies in various mouse models have demonstrated its ability to reverse memory loss, reduce inflammation, and protect brain cells from degeneration.[2][3][5] The compound has advanced to Phase 1 clinical trials to evaluate its safety in humans.[5][6][7]

These application notes provide a comprehensive overview of the in vivo techniques and protocols necessary to effectively measure the efficacy of this compound in preclinical animal models. The methodologies detailed herein cover behavioral assessments, biochemical analyses, and histological evaluations to provide a multi-faceted understanding of the compound's neuroprotective and metabolic effects.

Mechanism of Action: Key Signaling Pathways

This compound exerts its therapeutic effects through a multi-targeted mechanism, primarily centered on the regulation of lipid metabolism and the mitigation of cellular stress. Its principal molecular target identified is Fatty Acid Synthase (FASN), a key enzyme in lipid synthesis.[8][9][10] By inhibiting FASN, this compound initiates a cascade of downstream effects that collectively contribute to neuroprotection.

This includes reducing lipid peroxidation, a destructive process implicated in the progression of several neurodegenerative diseases.[3][8][10] Furthermore, this compound modulates pathways related to inflammation and oxytosis/ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][11][12] It has also been shown to activate key regulators of cellular stress resistance like AMPK and SIRT1.[1]

G cms121 This compound fasn Fatty Acid Synthase (FASN) cms121->fasn inhibits cognitive Cognitive Function & Neuronal Survival cms121->cognitive promotes lipid_syn De Novo Lipid Synthesis fasn->lipid_syn lipid_perox Lipid Peroxidation (e.g., 4-HNE) lipid_syn->lipid_perox inflammation Neuroinflammation (Cytokines, Microglia Activation) lipid_perox->inflammation oxytosis Oxytosis / Ferroptosis lipid_perox->oxytosis cell_death Neuronal Cell Death inflammation->cell_death oxytosis->cell_death cell_death->cognitive impairs

Caption: this compound signaling pathway illustrating FASN inhibition and downstream neuroprotective effects.

In Vivo Experimental Workflow

A systematic in vivo study to evaluate this compound efficacy involves several key stages, from animal model selection to terminal tissue analysis. The use of appropriate transgenic or age-accelerated mouse models is critical for replicating aspects of human disease.[13][14] Models such as the APPswe/PS1ΔE9 double transgenic mouse for AD or the Senescence-Accelerated Mouse Prone 8 (SAMP8) for age-related cognitive decline are commonly used.[4][8]

The workflow ensures rigorous and reproducible evaluation of the compound's effects on cognitive, biochemical, and histological endpoints.

G cluster_groups start Animal Model Selection (e.g., SAMP8, APPswe/PS1ΔE9) acclimate Acclimatization & Baseline Health Check start->acclimate grouping Randomized Group Allocation acclimate->grouping wt Wild-Type Control grouping->wt vehicle Disease Model + Vehicle grouping->vehicle cms121_group Disease Model + this compound grouping->cms121_group treatment Treatment Period (e.g., 3 months via diet) behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior euthanasia Euthanasia & Tissue Collection (Brain, Blood, Liver) behavior->euthanasia analysis Parallel Data Analysis euthanasia->analysis biochem Biochemical Analysis (ELISA, Western Blot) analysis->biochem histo Histological Analysis (IHC, Staining) analysis->histo end Data Integration & Interpretation biochem->end histo->end wt->treatment vehicle->treatment cms121_group->treatment

Caption: Standardized experimental workflow for in vivo evaluation of this compound.

Experimental Protocols

Protocol 1: Animal Model and this compound Administration

This protocol outlines the setup for an in vivo study using a mouse model of Alzheimer's Disease.

1. Animals:

  • Use male APPswe/PS1ΔE9 transgenic mice and wild-type (WT) littermates.

  • House animals under standard conditions (12h light/dark cycle, ad libitum access to food and water).

2. Grouping (n=10-15 per group):

  • Group A: Wild-Type (WT) mice on a control diet.

  • Group B: AD transgenic mice on a control diet (Vehicle).

  • Group C: AD transgenic mice on a diet containing this compound.

3. This compound Administration:

  • Treatment is typically initiated after the onset of cognitive deficits in the AD model (e.g., at 9 months of age).[2][3]

  • This compound is incorporated into the rodent chow at a specified concentration (e.g., 200-400 ppm).[4]

  • Administer the respective diets to the groups for a period of 3 months.[2]

  • Monitor body weight and food intake weekly.

Protocol 2: Behavioral Assessment - Morris Water Maze (MWM)

The MWM test is widely used to evaluate spatial learning and memory in rodents.[15][16]

1. Apparatus:

  • A circular pool (120-150 cm diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-24°C.

  • A hidden escape platform (10 cm diameter) submerged 1 cm below the water surface.

  • Distal visual cues are placed around the pool for spatial navigation.

2. Procedure:

  • Acquisition Phase (Days 1-5):

    • Conduct 4 trials per day for each mouse.

    • Gently place the mouse into the water facing the pool wall from one of four randomized starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60s, guide it to the platform and allow it to remain there for 15s.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Allow each mouse to swim freely for 60 seconds, starting from a novel position.

    • Record the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.

Protocol 3: Biochemical Analysis of Brain Tissue

This protocol details methods to quantify key biomarkers of oxidative stress and inflammation.

1. Tissue Preparation:

  • Following the final behavioral test, euthanize mice via approved methods.

  • Perfuse transcardially with ice-cold PBS.

  • Dissect the brain and isolate the hippocampus and cortex.

  • Snap-freeze tissues in liquid nitrogen and store at -80°C until use.

  • Homogenize tissue samples in appropriate lysis buffers (e.g., RIPA buffer with protease/phosphatase inhibitors).

2. Analysis of Inflammatory Markers:

  • Use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the brain homogenates, following the manufacturer's instructions.[1]

3. Analysis of Lipid Peroxidation:

  • Measure the levels of 4-hydroxynonenal (4-HNE) protein adducts, a key marker of lipid peroxidation, via Western Blot.[8][10]

  • Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for 4-HNE.

  • Use a loading control (e.g., β-actin or GAPDH) for normalization.

  • Quantify band intensity using densitometry software.

Protocol 4: Histological and Immunohistochemical Analysis

Histological analysis provides crucial insights into the structural integrity of brain tissue and cellular responses to treatment.[17]

1. Tissue Fixation and Sectioning:

  • For a subset of animals, perfuse with PBS followed by 4% paraformaldehyde (PFA).

  • Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

  • Section the brains into 30-40 µm coronal sections using a cryostat or vibratome.

2. Neuronal Viability Staining (Cresyl Violet):

  • Mount sections onto slides and stain with a 0.1% Cresyl Violet solution.

  • This stain binds to Nissl bodies in neurons, allowing for the assessment of neuronal morphology and the identification of neuronal loss or damage (pyknotic nuclei, chromatolysis).[18][19]

  • Quantify the number of healthy-appearing neurons in specific regions (e.g., CA1 of the hippocampus) using stereological methods.[20]

3. Immunohistochemistry (IHC) for Neuroinflammation:

  • Perform IHC to detect markers of glial activation.

  • Use primary antibodies against Iba1 (for microglia) and Glial Fibrillary Acidic Protein (GFAP) for reactive astrocytes.[1][18]

  • Incubate sections with appropriate fluorescently-labeled secondary antibodies.

  • Capture images using a fluorescence or confocal microscope.

  • Quantify the immunoreactive area or cell morphology to assess the level of microgliosis and astrogliosis.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups. Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests (e.g., ANOVA followed by post-hoc tests).

Table 1: Summary of Morris Water Maze Performance

Parameter WT + Control Diet AD + Control Diet AD + this compound Diet
Acquisition (Day 5 Escape Latency, s) 15.2 ± 1.8 45.5 ± 4.1 22.1 ± 2.5*
Probe (Time in Target Quadrant, %) 42.1 ± 3.5 18.9 ± 2.2 35.6 ± 3.1*
Probe (Platform Crossings) 5.1 ± 0.6 1.8 ± 0.3 4.2 ± 0.5*

Table 2: Key Biochemical Markers in Hippocampal Tissue

Marker WT + Control Diet AD + Control Diet AD + this compound Diet
TNF-α (pg/mg protein) 12.5 ± 1.1 35.8 ± 3.4 18.2 ± 2.0*
4-HNE Adducts (Relative Density) 1.0 ± 0.1 2.8 ± 0.3 1.3 ± 0.2*

Table 3: Histological Quantification in Hippocampal CA1 Region

Parameter WT + Control Diet AD + Control Diet AD + this compound Diet
Healthy Neurons (cells/mm²) ** 450 ± 25 210 ± 18 395 ± 22
GFAP Immunoreactive Area (%) 4.5 ± 0.5 18.2 ± 1.9 7.1 ± 0.8

References

Application Notes and Protocols: CMS-121 in the Study of Lipid Metabolism Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMS-121, a synthetic derivative of the natural flavonoid fisetin, has emerged as a potent modulator of lipid metabolism with significant therapeutic potential in age-related metabolic and neurodegenerative diseases.[1][2] These application notes provide a comprehensive overview of the use of this compound as a research tool to investigate lipid metabolism pathways. The document outlines its mechanism of action, summarizes key quantitative findings, and provides detailed protocols for relevant experiments.

This compound primarily functions by inhibiting key enzymes in fatty acid synthesis, namely Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase 1 (ACC1).[3][4][5] Its inhibitory action on FASN has been directly demonstrated.[4][6] Furthermore, this compound activates 5' AMP-activated protein kinase (AMPK), which in turn phosphorylates and inhibits ACC1, a rate-limiting enzyme in fatty acid biosynthesis.[3][7][8] This dual action leads to a reduction in de novo lipogenesis, an increase in cellular acetyl-CoA levels, and a subsequent shift in metabolic signaling.[7][9]

Key Applications

  • Investigation of de novo lipogenesis: this compound serves as a valuable tool for studying the physiological and pathological roles of fatty acid synthesis in various models.

  • Modulation of AMPK signaling: Researchers can utilize this compound to explore the downstream effects of AMPK activation on lipid metabolism and related pathways.

  • Amelioration of lipotoxicity: this compound can be employed to investigate the mechanisms underlying cellular damage caused by excess lipids and to explore therapeutic strategies to mitigate these effects.[3]

  • Study of metabolic reprogramming in disease: The compound is useful in models of obesity, type 2 diabetes, and neurodegenerative diseases like Alzheimer's to study how altering lipid metabolism can impact disease progression.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment observed in various preclinical models.

Table 1: Effects of this compound on Body Weight and Blood Glucose Markers

ParameterModelTreatment DetailsResultReference
Body Weight GainWild-type aging miceThis compound in diet for 6 months40% decrease compared to control[7]
Body Weightdb/db miceThis compound in diet for 6 months5% reduction compared to control[3]
Fasting GlucoseWild-type aging miceThis compound in diet for 6 monthsLower levels compared to control[7]
Glycated Hemoglobin (HbA1c)db/db miceThis compound in diet for 6 monthsReduction compared to control[3]
Insulindb/db miceThis compound in diet for 6 monthsReduction compared to control[3]

Table 2: Effects of this compound on Lipid Profiles in Blood and Liver

ParameterTissueModelResultReference
Free Fatty Acids (FFA)BloodWild-type aging miceSignificant decrease[7]
Free Fatty Acids (FFA)Blooddb/db miceTrend towards lower levels[3]
Free Fatty Acids (FFA)Liverdb/db miceSignificant decrease[3]
Triglycerides (TG)Blooddb/db miceSignificant decrease[3]
Triglycerides (TG)LiverWild-type aging miceObserved decrease[7]
Triglycerides (TG)Liverdb/db miceTrend towards lower levels[3]
CholesterolBloodWild-type aging miceIncreased levels[7]
CholesterolBlood & Liverdb/db miceNo alteration of elevated levels[3]

Table 3: Effects of this compound on Key Proteins and Metabolites in Lipid Metabolism

ParameterTissueModelResultReference
Fatty Acid Synthase (FASN)LiverWild-type aging miceDecreased levels[7]
Phospho-ACC1 (p-ACC1)Adipose TissueWild-type aging miceIncreased phosphorylation (inhibition)[7]
GLUT4Adipose TissueWild-type aging miceIncreased levels[7]
Nrf1 & TFAMAdipose TissueWild-type aging miceIncreased levels[7]
Short-chain AcylcarnitinesPlasmaWild-type aging miceElevated concentrations[9]
Butyrate MetabolitesPlasmaWild-type aging miceElevated concentrations[9]
Fatty Acid IntermediatesUrinedb/db miceDecreased levels of 13 intermediates[3]
4-Hydroxynonenal (4HNE)HippocampusAD transgenic miceDecreased levels to that of wild-type[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for studying its effects.

CMS121_Mechanism_of_Action CMS121 This compound FASN FASN (Fatty Acid Synthase) CMS121->FASN inhibits AMPK AMPK CMS121->AMPK activates FattyAcids Fatty Acid Synthesis (De Novo Lipogenesis) FASN->FattyAcids ACC1 ACC1 (Acetyl-CoA Carboxylase 1) AMPK->ACC1 pACC1 p-ACC1 (inactive) ACC1->pACC1 MalonylCoA Malonyl-CoA pACC1->MalonylCoA inhibits conversion AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA catalyzed by ACC1 MalonylCoA->FattyAcids utilized by FASN

Caption: Mechanism of action of this compound on lipid metabolism.

Experimental_Workflow Model In Vivo (e.g., db/db mice) or In Vitro (e.g., cell culture) Treatment Treatment (Control vs. This compound) Model->Treatment Collection Sample Collection (Blood, Liver, Adipose Tissue, Brain, Cells) Treatment->Collection Lipidomics Lipidomics/Metabolomics (GC-MS, LC-MS) Collection->Lipidomics Biochem Biochemical Assays (ELISA, Colorimetric) Collection->Biochem MolBio Molecular Biology (Western Blot, qPCR) Collection->MolBio Data Data Analysis & Interpretation Lipidomics->Data Biochem->Data MolBio->Data

Caption: General experimental workflow for studying this compound.

Experimental Protocols

The following are representative protocols for key experiments to assess the impact of this compound on lipid metabolism. These should be optimized based on specific experimental conditions and laboratory standards.

Protocol 1: In Vivo Administration of this compound and Sample Collection

Objective: To assess the metabolic effects of this compound in a mouse model.

Materials:

  • This compound

  • Vehicle (e.g., formulated in diet)

  • Mouse model (e.g., C57BL/6J, db/db, or transgenic AD mice)

  • Standard or high-fat diet

  • Metabolic cages (optional)

  • Blood collection supplies (e.g., EDTA tubes)

  • Surgical tools for tissue dissection

  • Liquid nitrogen and sample storage tubes

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week.

  • Diet Preparation: Prepare the control diet and the this compound-containing diet. The concentration of this compound may need to be optimized based on previous studies (e.g., as cited in the literature).

  • Animal Grouping: Randomly assign animals to control and treatment groups (n=8-10 per group is recommended).

  • Treatment: Provide the respective diets ad libitum for the duration of the study (e.g., 3-6 months).[3][7]

  • Monitoring: Monitor body weight, food, and water intake regularly (e.g., weekly). If using metabolic cages, monitor oxygen consumption and energy expenditure.

  • Blood Collection: At the end of the study, collect blood via cardiac puncture or other approved methods after a period of fasting. Place blood in EDTA tubes and centrifuge to separate plasma. Store plasma at -80°C.

  • Tissue Collection: Euthanize the animals according to approved protocols. Perfuse with ice-cold PBS. Quickly dissect tissues of interest (e.g., liver, adipose tissue, brain), snap-freeze in liquid nitrogen, and store at -80°C until analysis.

Protocol 2: Western Blot Analysis of FASN, p-ACC1, and GLUT4

Objective: To quantify changes in key protein levels and phosphorylation status in response to this compound treatment.

Materials:

  • Frozen tissue samples (from Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FASN, anti-p-ACC1, anti-ACC1, anti-GLUT4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize frozen tissue samples in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin). For p-ACC1, normalize to total ACC1.

Protocol 3: Untargeted Metabolomics for Lipid Profiling

Objective: To obtain a comprehensive profile of lipid species affected by this compound.

Materials:

  • Plasma or tissue homogenates (from Protocol 1)

  • Solvent for extraction (e.g., methanol, chloroform, isopropanol)

  • Internal standards

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Sample Preparation and Extraction:

    • Thaw samples on ice.

    • For plasma, precipitate proteins and extract lipids using a cold solvent mixture (e.g., methanol).

    • For tissues, homogenize in an appropriate solvent.

    • Add a cocktail of internal standards to correct for extraction efficiency and instrument variability.

    • Centrifuge to pellet debris and collect the supernatant containing the metabolites.

  • LC-MS/GC-MS Analysis:

    • Inject the extracted samples into the LC-MS or GC-MS system.

    • Use an appropriate column and gradient/temperature program to separate the lipid species.

    • Acquire data in both positive and negative ionization modes for comprehensive coverage.

  • Data Processing:

    • Process the raw data using software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and normalization.

  • Metabolite Identification and Statistical Analysis:

    • Identify metabolites by comparing retention times and mass spectra to known standards and databases (e.g., METLIN, LIPID MAPS).

    • Perform statistical analysis (e.g., t-test, ANOVA, PCA, OPLS-DA) to identify lipids that are significantly different between control and this compound treated groups.

    • Perform pathway analysis to understand the biological implications of the observed changes.[4]

References

Application Notes and Protocols for Investigating Fatty Acid Synthase (FASN) Inhibition using Cms-121

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cms-121, a derivative of the flavonoid fisetin, has emerged as a potent inhibitor of fatty acid synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of fatty acids, and its upregulation is implicated in various diseases, including neurodegenerative disorders and cancer.[1][3] this compound's inhibitory action on FASN leads to a modulation of lipid metabolism, a reduction in lipid peroxidation, and anti-inflammatory effects.[1][2] These properties make this compound a valuable tool for investigating the role of FASN in disease pathogenesis and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for utilizing this compound to study FASN inhibition in cellular models. The protocols cover the assessment of FASN enzymatic activity, analysis of lipid peroxidation, and general cell culture procedures for commonly used cell lines in this research area.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterCell LineThis compound ConcentrationObserved EffectReference
FASN ActivityHT22 cell lysateDose-dependentInhibition of FASN enzymatic activity[1][2]
Cell ViabilityHT22500 nMProtection against oxytosis[4]
Cell ViabilityHT221 µMSignificant increase in survival against glutamate, erastin, and RSL3 induced cell death[1]
Acetyl-CoA LevelsRat primary neurons1 µM (24 hr)Significant increase in total acetyl-CoA levels[4]
Lipid PeroxidationHT22Not specifiedPrevention of RSL3-induced lipid peroxidation[1]
Lipid PeroxidationBV2Not specifiedInhibition of LPS-induced lipid peroxidation[1]

Signaling Pathway

The primary mechanism of this compound involves the direct inhibition of FASN. This leads to a cascade of downstream effects, most notably an increase in the levels of acetyl-CoA, as its consumption in fatty acid synthesis is blocked.[4][5] Elevated acetyl-CoA levels have been shown to be neuroprotective.[4] Additionally, this compound has been reported to activate AMP-activated protein kinase (AMPK), which in turn phosphorylates and inhibits acetyl-CoA carboxylase 1 (ACC1), further contributing to the increase in acetyl-CoA.[5]

FASN_Inhibition_Pathway Cms121 This compound FASN Fatty Acid Synthase (FASN) Cms121->FASN Inhibits AMPK AMPK Cms121->AMPK Activates FattyAcids Fatty Acid Synthesis FASN->FattyAcids Catalyzes AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Converted by ACC1 Neuroprotection Neuroprotection AcetylCoA->Neuroprotection ACC1 Acetyl-CoA Carboxylase 1 (ACC1) AMPK->ACC1 Inhibits by phosphorylation MalonylCoA->FattyAcids Precursor

Caption: this compound inhibits FASN, leading to increased Acetyl-CoA and neuroprotection.

Experimental Protocols

FASN Enzymatic Activity Assay

This protocol describes the measurement of FASN activity in cell lysates by monitoring the oxidation of NADPH.[1][6]

Materials:

  • HT22 cells

  • 10 cm cell culture dishes

  • Phosphate Buffered Saline (PBS), ice-cold

  • Assay Buffer: 0.1 M KH2PO4, 1 mM EDTA, pH 7.0

  • Cell scraper

  • Microcentrifuge

  • Sonicator

  • Acetyl-CoA (25 µM final concentration)

  • Malonyl-CoA (100 µM final concentration)

  • NADPH

  • This compound

  • Triclosan (positive control)

  • UV/Vis Spectrophotometer capable of reading at 340 nm

Procedure:

  • Seed HT22 cells in 10 cm dishes and grow to approximately 80% confluency.

  • Wash cells twice with ice-cold PBS.

  • Collect cells by scraping in ice-cold PBS.

  • Pellet the cells by centrifugation.

  • Resuspend the cell pellet in assay buffer.

  • Lyse the cells by one freeze-thaw cycle followed by gentle sonication.

  • In a spectrophotometer cuvette, combine the cell lysate with acetyl-CoA (25 µM) and malonyl-CoA (100 µM).

  • Add this compound at various concentrations to the experimental cuvettes. Include a vehicle control and a positive control (Triclosan).

  • Initiate the reaction by adding NADPH.

  • Monitor the decrease in NADPH absorbance at 340 nm over 30 minutes at 37°C.

  • Calculate the Vmax in the linear range of the kinetic curve and compare it to the vehicle control.

Lipid Peroxidation Assay

This protocol outlines the detection of lipid peroxidation in cultured cells using the fluorescent probe BODIPY™ 581/591 C11 and by measuring 4-hydroxynonenal (4-HNE) protein adducts.[1]

Materials:

  • HT22 or BV2 cells

  • 96-well plates

  • This compound

  • RSL3 (for HT22 cells) or Lipopolysaccharide (LPS) (for BV2 cells) to induce lipid peroxidation

  • BODIPY™ 581/591 C11 dye

  • Fluorescence plate reader

  • Antibodies for 4-HNE protein adducts (for Western blotting or ELISA)

  • Lysis buffer for protein extraction

  • Reagents for Western blotting or ELISA

Procedure for BODIPY™ 581/591 C11 Assay:

  • Seed HT22 or BV2 cells in a 96-well plate.

  • Pre-treat cells with this compound for a specified time.

  • Induce lipid peroxidation by adding RSL3 (for HT22) or LPS (for BV2).

  • Load the cells with BODIPY™ 581/591 C11 dye according to the manufacturer's instructions.

  • Measure the fluorescence using a plate reader with appropriate filter sets for the oxidized and reduced forms of the dye.

  • Calculate the ratio of oxidized to reduced dye to determine the extent of lipid peroxidation.

Procedure for 4-HNE Adduct Measurement:

  • Treat cells as described in steps 1-3 of the BODIPY assay.

  • Lyse the cells and extract total protein.

  • Determine protein concentration.

  • Analyze the levels of 4-HNE protein adducts using Western blotting or ELISA with a specific antibody.

  • Quantify the results and normalize to a loading control.

Cell Culture and Treatment Protocol

This protocol provides general guidelines for the culture of HT22 and BV2 cells and their treatment with this compound.

Materials:

  • HT22 murine hippocampal neuronal cells

  • BV2 murine microglial cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cell culture flasks and plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

  • Culture HT22 and BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For experiments, seed cells at an appropriate density in multi-well plates.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 500 nM to 1 µM).

  • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Proceed with downstream assays as required.

Experimental Workflow Diagrams

FASN_Activity_Workflow cluster_cell_prep Cell Preparation cluster_assay_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Culture Culture HT22 cells to 80% confluency Harvest Harvest and lyse cells Culture->Harvest Prepare Prepare reaction mix with lysate, acetyl-CoA, and malonyl-CoA Harvest->Prepare Add_Cms121 Add this compound or controls Prepare->Add_Cms121 Initiate Initiate reaction with NADPH Add_Cms121->Initiate Measure Monitor NADPH absorbance at 340 nm Initiate->Measure Calculate Calculate Vmax and compare to control Measure->Calculate

Caption: Workflow for determining FASN enzymatic activity.

Lipid_Peroxidation_Workflow cluster_cell_treatment Cell Treatment cluster_bodipy_assay BODIPY Assay cluster_4hne_assay 4-HNE Assay Seed Seed HT22 or BV2 cells Treat Treat with this compound Seed->Treat Induce Induce lipid peroxidation (RSL3/LPS) Treat->Induce Load_Dye Load with BODIPY 581/591 C11 Induce->Load_Dye Lyse_Cells Lyse cells and extract protein Induce->Lyse_Cells Read_Fluorescence Measure fluorescence Load_Dye->Read_Fluorescence Analyze_BODIPY Analyze fluorescence ratio Read_Fluorescence->Analyze_BODIPY WB_ELISA Perform Western Blot or ELISA for 4-HNE Lyse_Cells->WB_ELISA Analyze_4HNE Quantify 4-HNE adducts WB_ELISA->Analyze_4HNE

Caption: Workflow for assessing lipid peroxidation.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Cms-121

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cms-121, a chemically optimized derivative of the natural flavonoid fisetin, has emerged as a promising therapeutic candidate with potent anti-inflammatory and neuroprotective properties.[1][2] Preclinical studies have demonstrated its efficacy in mitigating inflammatory responses in various models of age-related diseases, including Alzheimer's disease and type 2 diabetes.[3][4][5] The primary mechanism of action of this compound involves the inhibition of fatty acid synthase (FASN), leading to the modulation of lipid metabolism and a reduction in lipid peroxidation, a key driver of inflammation.[2][4] Furthermore, this compound has been shown to influence key signaling pathways that regulate cellular stress and inflammation, such as the AMPK and NF-κB pathways.[1][3]

These application notes provide detailed protocols for assessing the anti-inflammatory properties of this compound in vitro, focusing on its effects on macrophage activation and key inflammatory signaling pathways. The provided methodologies will enable researchers to systematically evaluate the therapeutic potential of this compound and similar compounds.

Data Presentation

Quantitative data from the described experimental protocols should be summarized in the following tables for clear comparison and analysis.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-
LPS (100 ng/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10

Table 2: Effect of this compound on Nitric Oxide Production in LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)Nitrite Concentration (µM)
Vehicle Control-
LPS (100 ng/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10

Table 3: Effect of this compound on NF-κB Activation in LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)Relative NF-κB Reporter Activity
Vehicle Control-
LPS (100 ng/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10

Table 4: Effect of this compound on NLRP3 Inflammasome Activation

Treatment GroupConcentration (µM)Caspase-1 Activity (Fold Change)IL-18 (pg/mL)
Vehicle Control-
LPS (100 ng/mL) + ATP (5mM)-
This compound + LPS + ATP1
This compound + LPS + ATP5
This compound + LPS + ATP10

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

This protocol details an in vitro assay to evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator.

  • This compound Pre-treatment: The following day, remove the medium and pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 2 hours.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle-treated, non-LPS stimulated control group.

  • Supernatant Collection: Following incubation, centrifuge the plate at 1,500 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only treated group.

Protocol 2: Quantification of Nitric Oxide Production

This protocol describes the measurement of nitric oxide (NO) production, a key inflammatory mediator, in LPS-stimulated macrophages treated with this compound using the Griess reagent.[8]

Materials:

  • Supernatants from Protocol 1

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plate

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in cell culture medium.

  • Griess Assay: Add 50 µL of the collected cell culture supernatants and standards to a new 96-well plate in triplicate.

  • Add 50 µL of the Griess reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. Determine the inhibitory effect of this compound on NO production.

Protocol 3: Evaluation of NF-κB Signaling Pathway Activation

This protocol outlines a method to assess the effect of this compound on the activation of the NF-κB signaling pathway, a central regulator of inflammation, using a reporter gene assay.[9][10]

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct

  • This compound

  • LPS

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with this compound at various concentrations for 2 hours, followed by stimulation with LPS (100 ng/mL) for 6-8 hours.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration in each well. Calculate the percentage inhibition of LPS-induced NF-κB activation by this compound.

Protocol 4: Assessment of NLRP3 Inflammasome Activation

This protocol provides a method to investigate the potential inhibitory effect of this compound on the NLRP3 inflammasome, a key component of the innate immune system that drives the maturation of pro-inflammatory cytokines IL-1β and IL-18.[11][12][13]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • LPS

  • ATP

  • This compound

  • Caspase-1 activity assay kit

  • ELISA kit for IL-18

Procedure:

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating them with PMA (100 ng/mL) for 48 hours.

  • Priming: Prime the differentiated macrophages with LPS (100 ng/mL) for 4 hours in serum-free media.

  • This compound Treatment: Pre-treat the primed cells with this compound at various concentrations for 1 hour.

  • NLRP3 Activation: Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30-60 minutes.

  • Sample Collection: Collect the cell culture supernatants for IL-18 measurement and lyse the cells to measure caspase-1 activity.

  • Caspase-1 and IL-18 Measurement: Quantify caspase-1 activity in the cell lysates using a fluorometric or colorimetric assay kit. Measure the concentration of secreted IL-18 in the supernatants using an ELISA kit.

  • Data Analysis: Determine the dose-dependent effect of this compound on LPS/ATP-induced caspase-1 activation and IL-18 secretion.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Assessing this compound Anti-inflammatory Effects cluster_1 Downstream Analysis A Seed Macrophages (RAW 264.7 or THP-1) B Pre-treat with this compound A->B C Induce Inflammation (LPS) B->C D Activate Inflammasome (ATP - for NLRP3) C->D NLRP3 Protocol E Collect Supernatant & Lysates C->E D->E F Cytokine Measurement (ELISA) E->F G Nitric Oxide Assay (Griess Reagent) E->G H NF-κB Reporter Assay E->H I Caspase-1 Activity Assay E->I J IL-18 Measurement (ELISA) E->J G cluster_0 NF-κB Signaling Pathway in Inflammation cluster_1 cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Cms121 This compound Cms121->IKK Inhibits G cluster_0 NLRP3 Inflammasome Activation Pathway LPS Signal 1: LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB proIL1b pro-IL-1β & pro-IL-18 NFkB->proIL1b Transcription NLRP3_gene NLRP3 NFkB->NLRP3_gene Transcription IL1b Mature IL-1β proIL1b->IL1b Cleavage IL18 Mature IL-18 proIL1b->IL18 Cleavage ATP Signal 2: ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Activation ASC ASC NLRP3->ASC Assembly proCasp1 pro-Caspase-1 ASC->proCasp1 Assembly Casp1 Active Caspase-1 proCasp1->Casp1 Cleavage Casp1->proIL1b Cleavage Casp1->proIL1b Cleavage Cms121 This compound Cms121->NLRP3 Potential Inhibition

References

Application Notes and Protocols: CMS-121 Treatment in db/db Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CMS-121, a derivative of the natural flavonoid fisetin, has emerged as a promising therapeutic candidate for metabolic diseases.[1][2] Studies in db/db mice, a well-established model of obesity and type 2 diabetes, have demonstrated the potential of this compound to alleviate key complications associated with the disease, including hyperglycemia, liver inflammation, and kidney damage.[1][3] These application notes provide a comprehensive overview of the experimental protocols and key findings from studies investigating the effects of this compound in this preclinical model.

Data Presentation

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice
ParameterControl (db/db)This compound Treated (db/db)Key FindingsReference
Body WeightIncreased5% reduction compared to controlThis compound leads to a modest but significant reduction in body weight gain.[1]
Glucose ToleranceImpairedImprovedThis compound treatment enhances the ability to clear a glucose load.[1][4]
HbA1cElevatedReducedIndicates improved long-term glycemic control with this compound.[1][4]
Insulin LevelsElevatedReducedSuggests improved insulin sensitivity following this compound treatment.[1][4]
Plasma TriglyceridesElevatedSignificantly decreasedThis compound demonstrates a potent lipid-lowering effect in the circulation.[1]
Liver TriglyceridesElevatedDecreasedThe treatment helps in reducing ectopic fat accumulation in the liver.[1]
Plasma Free Fatty AcidsElevatedDecreasedThis compound lowers circulating free fatty acids.[1]
Liver Free Fatty AcidsElevatedSignificantly decreasedIndicates a reduction in lipid accumulation within the liver.[1]
Table 2: Effects of this compound on Markers of Liver Inflammation in db/db Mice
MarkerControl (db/db)This compound Treated (db/db)Key FindingsReference
NF-κB (active)IncreasedLoweredThis compound reduces the activity of a key pro-inflammatory transcription factor.[1]
IL-18IncreasedLoweredDemonstrates a reduction in a pro-inflammatory cytokine.[1]
Caspase 3 (cleaved)IncreasedLoweredSuggests a decrease in apoptosis and cellular stress in the liver.[1]
C-reactive protein (CRP)IncreasedLoweredIndicates a systemic anti-inflammatory effect of this compound.[1]
Table 3: Effects of this compound on Markers of Kidney Damage in db/db Mice
MarkerControl (db/db)This compound Treated (db/db)Key FindingsReference
Urinary NGALElevatedLoweredSuggests protection against kidney tubule injury.[1]
Urinary ClusterinElevatedLoweredIndicates improved glomerular and tubular function.[1]
Urinary AlbuminElevatedLoweredPoints towards a reduction in glomerular damage and proteinuria.[1]
Renal NDUFB8ElevatedRestored to normal levelsThis compound normalizes the levels of this mitochondrial protein.[1][3]
Renal UQCRC2ElevatedRestored to normal levelsSuggests restoration of mitochondrial function in the kidney.[1][3]
Renal VDACElevatedRestored to normal levelsIndicates a normalization of mitochondrial membrane function.[1][3]

Experimental Protocols

Animal Model and Treatment
  • Animal Model: Male db/db mice, which have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and a phenotype resembling type 2 diabetes.[1][3] Age-matched wild-type (WT) mice can be used as a reference group.

  • Acclimation: Animals are acclimated to the housing conditions for at least one week before the start of the experiment.

  • Treatment Initiation: Treatment with this compound begins at 5 weeks of age.[1]

  • Drug Administration: this compound is incorporated into the standard rodent chow and provided ad libitum. A typical concentration used is 400 ppm.[5] The control group receives the same diet without this compound.

  • Duration: The treatment is carried out for a period of 6 months.[1][3]

  • Housing: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Mice are fasted overnight (approximately 16-18 hours) with free access to water.[6]

  • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (time 0).[3]

  • Glucose Administration: A 20% glucose solution is administered orally via gavage at a dose of 2 g/kg body weight.[3][6]

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-glucose administration using a glucometer.[6]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Measurement of Biochemical Parameters
  • Blood Collection: At the end of the treatment period, blood is collected via cardiac puncture or from the tail vein. Plasma is separated by centrifugation.

  • HbA1c: Measured from whole blood using a commercially available assay kit.

  • Insulin: Plasma insulin levels are determined using a mouse insulin ELISA kit.

  • Triglycerides and Free Fatty Acids: Plasma and liver levels are measured using commercially available colorimetric assay kits. Liver tissue is homogenized in an appropriate buffer before measurement.

Analysis of Liver Inflammation Markers
  • Tissue Preparation: Liver tissue is collected, snap-frozen in liquid nitrogen, and stored at -80°C. Nuclear and cytoplasmic extracts are prepared for NF-κB analysis.

  • NF-κB Activity: Assessed by Western blot for the p65 subunit in nuclear extracts.

  • IL-18 and CRP: Measured in liver homogenates using specific mouse ELISA kits.[7][8]

  • Caspase-3 Activity: Determined using a colorimetric or fluorometric assay that measures the cleavage of a specific substrate.[9]

Analysis of Kidney Damage Markers
  • Urine Collection: Urine samples are collected from mice housed in metabolic cages.

  • NGAL, Clusterin, and Albumin: Urinary levels of these markers are quantified using specific mouse ELISA kits.[10][11]

  • Mitochondrial Protein Analysis: Kidney tissue is homogenized, and mitochondrial fractions are isolated. The levels of NDUFB8, UQCRC2, and VDAC are determined by Western blotting.

Visualizations

G cluster_workflow Experimental Workflow cluster_analysis Endpoint Analysis start 5-week-old db/db mice treatment 6-month treatment with This compound in diet (400 ppm) or Control Diet start->treatment monitoring Regular monitoring of body weight and food intake treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt At end of study euthanasia Euthanasia and Tissue Collection ogtt->euthanasia biochem Biochemical Analysis (Blood and Liver): HbA1c, Insulin, Lipids euthanasia->biochem inflammation Liver Inflammation Markers: NF-κB, IL-18, Caspase-3, CRP euthanasia->inflammation kidney Kidney Damage Markers: Urinary NGAL, Clusterin, Albumin Renal Mitochondrial Proteins euthanasia->kidney

Caption: Experimental workflow for this compound treatment in db/db mice.

G cluster_pathway Proposed Signaling Pathway of this compound in Diabetes cluster_cellular Cellular Effects cluster_outcomes Physiological Outcomes cms121 This compound ampk AMPK Activation cms121->ampk fasn FASN Inhibition cms121->fasn Direct inhibition acc1 ACC1 Inhibition (via phosphorylation) ampk->acc1 glucose Improved Glucose Homeostasis ampk->glucose acetyl_coa Increased Acetyl-CoA acc1->acetyl_coa fasn->acetyl_coa lipid_synthesis Decreased Fatty Acid and Lipid Synthesis acetyl_coa->lipid_synthesis lipids Reduced Lipotoxicity and Dyslipidemia lipid_synthesis->lipids inflammation Decreased Liver Inflammation lipids->inflammation kidney_protection Renal Protection inflammation->kidney_protection

Caption: Proposed signaling pathway of this compound in metabolic disease.

References

Measuring the Bioavailability of Cms-121: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cms-121, a chemically optimized derivative of the natural flavonoid fisetin, is a promising therapeutic candidate with demonstrated neuroprotective, anti-inflammatory, and anti-aging properties.[1][2][3] Its mechanism of action involves the inhibition of acetyl-CoA carboxylase 1 (ACC1) and fatty acid synthase (FASN), key enzymes in lipid metabolism.[4][5][6] As with any orally administered drug candidate, determining its bioavailability—the rate and extent to which the active substance is absorbed and becomes available at the site of action—is a critical step in preclinical and clinical development.[7][8]

These application notes provide detailed protocols for measuring the bioavailability of this compound, encompassing both in vitro permeability and in vivo pharmacokinetic studies. The methodologies described are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and for optimizing its formulation and dosage regimens.

Pre-analytical Considerations

Accurate quantification of this compound in biological matrices is paramount for bioavailability assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[9][10] Method development and validation are critical preliminary steps.[11][12]

This compound Physicochemical Properties
PropertyValueReference
Molecular FormulaC20H19NO3[13]
Molecular Weight321.37 g/mol [13]
SolubilitySoluble in DMSO, PEG300, Tween 80, and Saline mixtures.[2][13]

In Vitro Permeability Assessment

In vitro models are valuable for initial screening and for understanding the mechanisms of intestinal absorption.[14][15][16][17]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[14]

Protocol:

  • Preparation of the Donor Plate: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer solution (pH 6.5-7.4) to the desired concentration. This solution is added to the wells of a 96-well filter plate (donor plate).

  • Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution, which may contain a solubilizing agent to prevent the compound from precipitating.

  • Assembly and Incubation: The donor plate is placed on top of the acceptor plate, such that the artificial membrane of the donor plate is in contact with the buffer in the acceptor plate. The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, the concentrations of this compound in both the donor and acceptor wells are determined by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([this compound]_A / [this compound]_D,eq))

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • [this compound]_A is the concentration in the acceptor well

    • [this compound]_D,eq is the equilibrium concentration

Caco-2 Cell Monolayer Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, including the expression of transporters and metabolic enzymes.[14][18]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Assessment: The integrity of the Caco-2 monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: this compound solution is added to the apical (donor) chamber, and samples are collected from the basolateral (acceptor) chamber at various time points.

    • Basolateral to Apical (B-A) Transport: this compound solution is added to the basolateral (donor) chamber, and samples are collected from the apical (acceptor) chamber at various time points.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified by LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug transport

    • A is the surface area of the membrane

    • C0 is the initial concentration in the donor chamber

    An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

In Vivo Bioavailability Studies

In vivo studies in animal models and humans are essential for determining the pharmacokinetic profile of this compound.[7][19][20][21]

Animal Pharmacokinetic Studies

Rodent models (e.g., mice, rats) are commonly used in preclinical bioavailability studies.

Protocol:

  • Animal Acclimatization and Fasting: Animals are acclimatized to the housing conditions and fasted overnight prior to drug administration.

  • Drug Administration: this compound is administered orally (e.g., by gavage) at a specific dose. A parallel group receives an intravenous (IV) administration to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentration of this compound in the plasma samples is quantified by LC-MS/MS.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2: Elimination half-life.

    • F (%): Absolute bioavailability, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Human Clinical Bioavailability Studies

Phase 1 clinical trials are conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound in humans.[22] A study (NCT05318040) has already evaluated the safety, tolerability, and pharmacokinetics of this compound, including the effect of food on its bioavailability.[22] The results showed that systemic exposure to this compound was approximately 50% higher in the fed state.[23]

Protocol (based on general guidelines and the NCT05318040 study):

  • Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study design is typically employed. A food-effect component is often included as an open-label, crossover design.[22]

  • Subject Recruitment: Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria.

  • Drug Administration:

    • SAD/MAD: Subjects receive single or multiple escalating oral doses of this compound or placebo.

    • Food-Effect: Subjects receive a single oral dose of this compound under both fasted and fed (typically a high-fat meal) conditions, with a washout period between treatments.[22]

  • Pharmacokinetic Sampling: Serial blood samples are collected at frequent intervals post-dose to characterize the plasma concentration-time profile of this compound and its metabolites.[23][24]

  • Bioanalytical Method: Validated LC-MS/MS methods are used to quantify this compound and its metabolites in plasma.[24]

  • Data Analysis: Pharmacokinetic parameters are calculated for each dose level and for fed versus fasted conditions. Statistical analyses are performed to compare these parameters.

Data Presentation

Quantitative data from bioavailability studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Permeability of this compound

AssayParameterResult
PAMPAPe (x 10⁻⁶ cm/s)[Insert experimental value]
Caco-2Papp (A-B) (x 10⁻⁶ cm/s)[Insert experimental value]
Caco-2Papp (B-A) (x 10⁻⁶ cm/s)[Insert experimental value]
Caco-2Efflux Ratio[Insert calculated value]

Table 2: Pharmacokinetic Parameters of this compound in Mice (Example Data)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)F (%)
Oral205001.025004.560
IV512000.141673.8100

Table 3: Effect of Food on this compound Pharmacokinetics in Humans (Example Data)

ParameterFastedFedRatio (Fed/Fasted)
Cmax (ng/mL)80010001.25
Tmax (h)1.53.0-
AUC₀₋inf (ng·h/mL)600090001.50

Visualizations

bioavailability_workflow cluster_invitro In Vitro Permeability cluster_invivo In Vivo Pharmacokinetics cluster_analysis Analysis PAMPA PAMPA Assay LCMS LC-MS/MS Quantification PAMPA->LCMS Caco2 Caco-2 Assay Caco2->LCMS Animal_PK Animal PK Studies Human_PK Human Clinical Trials Animal_PK->Human_PK Clinical Development Animal_PK->LCMS Human_PK->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Bioavailability_Assessment Bioavailability_Assessment PK_Analysis->Bioavailability_Assessment Bioavailability Assessment Cms121 This compound Drug Candidate Cms121->PAMPA Initial Screening Cms121->Caco2 Initial Screening Cms121->Animal_PK Preclinical

Caption: Experimental workflow for determining the bioavailability of this compound.

signaling_pathway Cms121 This compound ACC1 ACC1 Cms121->ACC1 inhibits FASN FASN Cms121->FASN inhibits Malonyl_CoA Malonyl-CoA ACC1->Malonyl_CoA Fatty_Acid_Synthesis Fatty Acid Synthesis FASN->Fatty_Acid_Synthesis Malonyl_CoA->FASN Lipid_Peroxidation Lipid Peroxidation Fatty_Acid_Synthesis->Lipid_Peroxidation decreases Neuroprotection Neuroprotection Lipid_Peroxidation->Neuroprotection

References

Troubleshooting & Optimization

Technical Support Center: Cms-121 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Cms-121. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

A1: this compound is a synthetic derivative of the natural flavonoid fisetin. Its chemical name is 4-(4-(cyclopentyloxy)quinolin-2-yl)benzene-1,2-diol.

Q2: What is the general synthetic strategy for this compound?

A2: The synthesis of this compound is a multi-step process that generally involves the construction of the quinoline core, followed by coupling with a protected catechol moiety, and subsequent deprotection and modification to yield the final product. A common approach for the quinoline synthesis is the Friedländer annulation.

Q3: What are the most critical steps in the synthesis of this compound?

A3: The most critical steps include the Friedländer reaction for the formation of the quinoline ring, the management of protecting groups for the catechol hydroxyls, and the final deprotection step, which can affect the overall yield and purity.

Q4: What are the common impurities observed during this compound synthesis?

A4: Common impurities may include starting materials, incompletely reacted intermediates, byproducts from side reactions (e.g., regioisomers from the Friedländer synthesis), and products of incomplete deprotection of the catechol group. O-methylated derivatives can also be a potential impurity if methylating agents are used or if there is carryover from starting materials.

Q5: What purification techniques are most effective for this compound?

A5: A combination of column chromatography (e.g., silica gel) and reversed-phase high-performance liquid chromatography (RP-HPLC) is typically effective for the purification of this compound to a high degree of purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Friedländer reaction - Inappropriate reaction temperature or time.- Incorrect catalyst or base.- Aldol condensation of the ketone starting material as a side reaction.- Optimize reaction temperature and time based on literature for similar quinoline syntheses.- Screen different acid or base catalysts (e.g., p-toluenesulfonic acid, iodine, KOH).- Consider using an imine analog of the o-aminoaryl ketone to prevent self-condensation.
Formation of regioisomers - Use of an unsymmetrical ketone in the Friedländer synthesis.- Employ a symmetrical ketone if possible.- If an unsymmetrical ketone is necessary, explore the use of regioselective catalysts or introduce a directing group on the ketone.
Incomplete reaction during coupling - Inefficient coupling reagent.- Steric hindrance of the reactants.- Screen different coupling reagents and optimize reaction conditions (temperature, solvent, reaction time).- Use a less sterically hindered protecting group on the catechol moiety if possible.
Difficulty in deprotecting the catechol group - The chosen protecting group is too stable.- Harsh deprotection conditions are degrading the this compound molecule.- Select a protecting group that can be removed under mild conditions (e.g., silyl ethers).- Perform a careful optimization of deprotection conditions, monitoring the reaction closely by TLC or LC-MS.
Co-elution of impurities during column chromatography - Similar polarity of this compound and the impurity.- Optimize the solvent system for column chromatography by testing different solvent mixtures.- Employ a different stationary phase (e.g., alumina).- Utilize preparative RP-HPLC for final purification.
Broad or tailing peaks in HPLC - Poor solubility of this compound in the mobile phase.- Interaction of the catechol group with the silica-based column.- Optimize the mobile phase composition (e.g., adjust the percentage of organic solvent, change the organic modifier).- Add a small amount of acid (e.g., trifluoroacetic acid) to the mobile phase to improve peak shape.
Product degradation during storage - Oxidation of the catechol moiety.- Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).- Protect from light.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for specific laboratory conditions and starting materials.

Protocol 1: Hypothetical Synthesis of this compound via Friedländer Annulation

Step 1: Synthesis of the Quinoline Core

  • To a solution of a suitable 2-aminoaryl ketone (1 equivalent) in a high-boiling point solvent (e.g., toluene or diphenyl ether), add the appropriate ketone containing an α-methylene group (1.1 equivalents).

  • Add a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or potassium hydroxide).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Coupling with a Protected Catechol Derivative

  • Dissolve the synthesized quinoline derivative (1 equivalent) and a protected catecholboronic acid or ester (1.2 equivalents) in a suitable solvent (e.g., dioxane/water mixture).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Heat the mixture under an inert atmosphere and monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Step 3: Deprotection of the Catechol Moiety

  • Dissolve the protected this compound precursor in a suitable solvent.

  • Add the appropriate deprotecting agent (e.g., a fluoride source for silyl ethers, or a reagent for cleaving benzyl ethers).

  • Stir the reaction at the appropriate temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the crude this compound.

Protocol 2: Purification of this compound by RP-HPLC
  • Column: C18 reversed-phase column (preparative or semi-preparative).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid.

  • Gradient: Develop a suitable gradient from a low to a high percentage of Mobile Phase B to elute this compound with good separation from impurities.

  • Detection: UV detector at a wavelength where this compound shows strong absorbance.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or the mobile phase). b. Inject the sample onto the equilibrated HPLC column. c. Run the gradient and collect fractions corresponding to the this compound peak. d. Analyze the purity of the collected fractions by analytical HPLC. e. Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred to remove aqueous mobile phases).

Visualizations

Cms121_Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification Start Start Friedlander Friedländer Annulation (Quinoline Formation) Start->Friedlander 2-Aminoaryl ketone + α-Methylene ketone Coupling Suzuki or Stille Coupling (Biaryl Bond Formation) Friedlander->Coupling Quinoline Intermediate Deprotection Removal of Protecting Groups (Final Product) Coupling->Deprotection Protected this compound Crude_Cms121 Crude this compound Deprotection->Crude_Cms121 Column_Chrom Column Chromatography (Silica Gel) Crude_Cms121->Column_Chrom RP_HPLC RP-HPLC Purification Column_Chrom->RP_HPLC Partially Purified Pure_Cms121 Pure this compound RP_HPLC->Pure_Cms121

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Problem Low Final Yield Check_Synthesis Review Synthesis Steps Problem->Check_Synthesis Check_Purification Review Purification Steps Problem->Check_Purification Friedlander_Yield Low Friedländer Yield? Check_Synthesis->Friedlander_Yield Coupling_Yield Low Coupling Yield? Check_Synthesis->Coupling_Yield Deprotection_Yield Low Deprotection Yield? Check_Synthesis->Deprotection_Yield Purification_Loss High Loss During Purification? Check_Purification->Purification_Loss Optimize_Friedlander Optimize Reaction Conditions (Temp, Catalyst) Friedlander_Yield->Optimize_Friedlander Optimize_Coupling Optimize Coupling Reagents and Conditions Coupling_Yield->Optimize_Coupling Optimize_Deprotection Change Protecting Group or Deprotection Method Deprotection_Yield->Optimize_Deprotection Optimize_Purification Optimize Chromatography (Solvents, Column) Purification_Loss->Optimize_Purification

Caption: A logical troubleshooting flowchart for addressing low yield in this compound synthesis.

CMS-121 Technical Support Center: Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CMS-121. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a common issue?

A: this compound is a quinolone derivative, chemically optimized from the natural flavonoid fisetin, and acts as a potent inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Fatty Acid Synthase (FASN).[1][2][3][4][5] It is investigated for its strong neuroprotective, anti-inflammatory, and antioxidative properties.[1][4][6] Like many hydrophobic small molecules, this compound has low aqueous solubility, which can lead to precipitation in biological buffers, affecting data accuracy and reproducibility.[7][8]

Q2: What are the recommended solvents for preparing a high-concentration stock solution of this compound?

A: For preparing high-concentration stock solutions for in vitro use, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents.[1][6] It is crucial to use high-purity, anhydrous solvents to prevent precipitation.[9] Sonication or gentle warming may be required to fully dissolve the compound.[1][9][10]

Q3: My this compound precipitated after dilution in my aqueous assay buffer. What can I do?

A: Precipitation upon dilution into aqueous media is a common problem for hydrophobic compounds.[7] Here are several troubleshooting steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.[7]

  • Optimize Dilution Protocol: Avoid single, large dilution steps. Instead, perform serial dilutions. Some protocols suggest first diluting the DMSO stock into an intermediate aqueous solution before the final dilution into the assay media.[7]

  • Increase Solvent Concentration: If your assay permits, slightly increasing the final concentration of the co-solvent (like DMSO) can help maintain solubility. However, for most cell-based assays, the final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[9]

  • Use of Surfactants or Cyclodextrins: For specific applications, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween-80) or a solubilizing agent like SBE-β-CD can improve solubility.[1][10]

Q4: How should I store my this compound stock solutions to prevent degradation and precipitation?

A: Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[9][10] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][10] Before use, allow the aliquot to thaw completely and vortex gently to ensure it is fully re-dissolved.

Quantitative Data Summary: Solubility & Formulations

The following tables summarize the solubility of this compound in common organic solvents for stock solution preparation and provide validated formulations for in vivo experiments.

Table 1: Solubility of this compound in Organic Solvents for In Vitro Stock Solutions

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO20 - 55 mg/mL62.2 - 171.14 mMSonication is often recommended to achieve complete dissolution.[1][6][9]
DMF30 mg/mL93.35 mMAn alternative to DMSO for preparing high-concentration stocks.[6]

Table 2: Recommended Formulations for In Vivo Administration of this compound

FormulationComponentsFinal ConcentrationReference
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (6.47 mM)[1][4][9][10]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (6.47 mM)[1][4][10]

Detailed Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 321.37 g/mol ) in a sterile microcentrifuge tube.[1] For 1 mL of a 50 mM solution, you will need 16.07 mg.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.[1][9] Gentle warming (up to 37°C) can also be applied.[10]

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C.[9]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol describes the preparation of a 1 µM final concentration of this compound in a cell culture well, ensuring the final DMSO concentration is ≤ 0.1%.

  • Thaw Stock: Thaw a single-use aliquot of your 50 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Perform a serial dilution. For example, dilute the 50 mM stock 1:100 in sterile cell culture medium to create a 500 µM intermediate solution. Vortex gently.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells. To achieve a 1 µM final concentration in 1 mL of medium, add 2 µL of the 500 µM intermediate solution.

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to control wells.[9]

Protocol 3: Preparation of an In Vivo Formulation (Using Formulation 1)

This protocol outlines the preparation of 1 mL of this compound formulation at 2.08 mg/mL for oral administration in animal studies.[1][4][10]

  • Prepare Stock: First, create a clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Sequential Addition: In a sterile tube, add the solvents sequentially. It is critical to ensure the solution is clear after adding each solvent before proceeding to the next. [9]

    • Add 100 µL of the 20.8 mg/mL this compound DMSO stock.

    • Add 400 µL of PEG300. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80. Mix thoroughly until the solution is clear.

    • Add 450 µL of sterile saline. Mix thoroughly.

  • Final Check: The final solution should be a clear, homogenous mixture ready for administration. It is recommended to use this formulation immediately after preparation.[9]

Visual Guides: Pathways and Workflows

This compound Signaling Pathway

CMS121_Pathway cluster_inhibition Inhibition Leads To CMS121 This compound ACC1 ACC1 (Acetyl-CoA Carboxylase 1) CMS121->ACC1 FASN FASN (Fatty Acid Synthase) CMS121->FASN AMPK AMPK CMS121->AMPK AcetylCoA Acetyl-CoA ACC1->AcetylCoA Increased Levels Lipid_Synthesis Fatty Acid Synthesis ACC1->Lipid_Synthesis FASN->AcetylCoA Increased Levels FASN->Lipid_Synthesis AMPK->ACC1 Phosphorylates SIRT1 SIRT1 AMPK->SIRT1 Mito Mitochondrial Homeostasis AcetylCoA->Mito Promotes Lipid_Perox Lipid Peroxidation Lipid_Synthesis->Lipid_Perox Reduced Substrate Neuroprotection Neuroprotection Mito->Neuroprotection Lipid_Perox->Neuroprotection Reduces Damage

Caption: Mechanism of action for this compound.

Experimental Workflow for this compound Solubilization

Workflow cluster_prep Stock Preparation cluster_working Working Solution start Start: Weigh This compound Powder add_solvent Add Anhydrous Solvent (e.g., DMSO) start->add_solvent dissolve Vortex & Sonicate Until Clear add_solvent->dissolve stock High-Concentration Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Aliquot Before Use aliquot->thaw serial_dilute Perform Serial Dilutions in Assay Medium thaw->serial_dilute working_solution Final Working Solution serial_dilute->working_solution

Caption: General workflow for preparing this compound solutions.

Troubleshooting Precipitation Issues

Troubleshooting start Is this compound precipitating in the aqueous buffer? check_stock Is the stock solution (in DMSO) clear? start->check_stock Yes end Problem Resolved start->end No redissolve Re-dissolve stock: Apply sonication/heat. Use fresh, anhydrous DMSO. check_stock->redissolve No lower_conc Can you lower the final assay concentration? check_stock->lower_conc Yes redissolve->check_stock solution1 Action: Reduce final This compound concentration. lower_conc->solution1 Yes check_dmso Can you increase the final co-solvent (DMSO) %? lower_conc->check_dmso No solution1->end solution2 Action: Increase DMSO slightly. (Caution: Max 0.1% for cells). Run vehicle controls. check_dmso->solution2 Yes consider_agents Consider adding solubilizing agents (e.g., Tween-80, SBE-β-CD) if compatible with assay. check_dmso->consider_agents No solution2->end end_fail Consult further literature or technical support. consider_agents->end_fail

Caption: Flowchart for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing CMS-121 Dosage for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing CMS-121 dosage for long-term preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chemically optimized derivative of fisetin, a natural flavonoid.[1] Developed by the Salk Institute, it is a multi-targeted geroneuroprotector with neuroprotective, anti-inflammatory, and antioxidant properties.[1][2] Its mechanism of action involves the activation of key metabolic regulators like AMPK and SIRT1, inhibition of fatty acid synthase (FASN) and acetyl-CoA carboxylase 1 (ACC1), and modulation of mitochondrial homeostasis.[1][3][4][5][6][7][8] It has also been noted for its potential to clear senescent cells.[1]

Q2: What is the recommended starting dose for a long-term in vivo study with this compound?

A2: Based on published preclinical data, a starting dose in the range of 10-20 mg/kg/day administered orally is a reasonable starting point for long-term studies in mice.[2][3][9] However, the optimal dose will depend on the specific animal model, the duration of the study, and the intended therapeutic effect. It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Q3: How should this compound be prepared for oral administration in animal studies?

A3: this compound can be administered through the diet or by oral gavage. For dietary administration, it can be mixed with standard rodent chow at concentrations of 200-400 ppm.[3][9] For oral gavage, a common vehicle formulation is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][7] It is crucial to ensure the compound is thoroughly dissolved or suspended before administration.

Q4: What is the stability of this compound in solution and as a solid?

A4: As a solid, this compound is stable for at least four years when stored at -20°C.[2] In a DMSO stock solution, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[6] For in vivo formulations, it is best to prepare the solution fresh daily to avoid potential degradation.

Troubleshooting Guide

Issue 1: Variability in animal response to this compound treatment.

  • Possible Cause: Inconsistent dosing due to poor solubility or suspension of this compound in the vehicle.

  • Solution: Ensure the this compound is fully dissolved or forms a homogenous suspension before each administration. Sonication may be helpful to achieve a uniform mixture.[7] When preparing the vehicle for oral gavage, add each solvent sequentially and ensure the solution is clear before adding the next.[7]

  • Possible Cause: Differences in the gut microbiome of the animals, which can affect the metabolism and absorption of orally administered compounds.

  • Solution: House animals from different treatment groups in the same environment to minimize variations in their microbiome. Consider collecting fecal samples for microbiome analysis to identify any significant differences between groups.

Issue 2: No observable therapeutic effect at the chosen dosage.

  • Possible Cause: The administered dose is too low for the specific animal model or disease state.

  • Solution: Conduct a dose-response study to determine the effective dose range for your model. In some studies, a higher dose of 400 ppm in the diet was more effective than 200 ppm for certain outcomes.[9]

  • Possible Cause: Poor bioavailability of this compound in your animal model.

  • Solution: Consider alternative routes of administration, although oral administration has been shown to be effective in multiple studies.[3][7][9] You can also perform pharmacokinetic studies to measure the plasma and tissue concentrations of this compound to confirm its absorption and distribution.

Issue 3: Signs of toxicity or adverse effects in the treated animals.

  • Possible Cause: The administered dose is too high.

  • Solution: Reduce the dosage of this compound. It is crucial to establish a maximum tolerated dose (MTD) in a pilot study before commencing a long-term experiment. Monitor the animals closely for any signs of distress, weight loss, or changes in behavior.

  • Possible Cause: The vehicle used for administration is causing adverse effects.

  • Solution: Include a vehicle-only control group in your study to differentiate between the effects of this compound and the vehicle. If the vehicle is suspected to be the cause of toxicity, explore alternative, well-tolerated vehicles.

Quantitative Data Summary

Table 1: Summary of this compound Dosages in Long-Term Preclinical Studies

Animal ModelDosageAdministration RouteStudy DurationReference
C57BL/6 Mice9.4 mg/kg/day (200 ppm in diet) followed by 18.8 mg/kg/day (400 ppm in diet)Dietary6 months[3]
db/db MiceNot specified, administered in dietDietary6 months[10]
SAMP8 Mice10 mg/kg/dayNot specifiedNot specified[2]
R6/2 Huntington's Disease Mice~17 mg/kg/day (200 ppm in diet) and ~34 mg/kg/day (400 ppm in diet)DietaryUntil end-stage[9]
SAMP8 Mice~20 mg/kg/dayOral4 months[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Sonicator

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add 10% of the final volume as DMSO to dissolve the this compound. Vortex thoroughly.

    • Add 40% of the final volume as PEG300. Vortex until the solution is clear.

    • Add 5% of the final volume as Tween-80. Vortex to mix.

    • Add the remaining 45% of the final volume as sterile saline. Vortex until a homogenous suspension is formed.

    • If necessary, sonicate the solution to ensure a uniform suspension.

    • Prepare this formulation fresh daily before administration.

Protocol 2: Long-Term Administration of this compound via Dietary Admixture

  • Materials:

    • This compound powder

    • Standard rodent diet powder

    • A suitable mixer (e.g., a V-blender)

  • Procedure:

    • Calculate the amount of this compound needed to achieve the desired concentration in the diet (e.g., 200 ppm or 400 ppm).

    • Pre-mix the this compound with a small amount of the powdered diet to ensure even distribution.

    • Gradually add the pre-mix to the bulk of the powdered diet in the mixer.

    • Mix thoroughly for a sufficient amount of time to ensure a homogenous mixture.

    • Store the this compound-containing diet in a cool, dry, and dark place.

    • Provide the medicated diet to the animals ad libitum.

    • Monitor food consumption to estimate the daily dose of this compound ingested by each animal.

Visualizations

G cluster_0 This compound Signaling Pathway CMS121 This compound FASN FASN (Fatty Acid Synthase) CMS121->FASN inhibits ACC1 ACC1 (Acetyl-CoA Carboxylase 1) CMS121->ACC1 inhibits AMPK AMPK CMS121->AMPK activates SIRT1 SIRT1 CMS121->SIRT1 activates Neuroinflammation Neuroinflammation CMS121->Neuroinflammation reduces OxidativeStress Oxidative Stress CMS121->OxidativeStress reduces AcetylCoA Acetyl-CoA FASN->AcetylCoA consumes ACC1->AcetylCoA consumes Mitochondria Mitochondrial Homeostasis AcetylCoA->Mitochondria supports AMPK->ACC1 inhibits SIRT1->Mitochondria promotes Neuroprotection Neuroprotection Mitochondria->Neuroprotection leads to Neuroinflammation->Neuroprotection counteracts OxidativeStress->Neuroprotection counteracts

Caption: Proposed signaling pathway of this compound.

G cluster_1 Experimental Workflow for Long-Term this compound Study A Animal Acclimatization (1-2 weeks) B Baseline Measurements (e.g., body weight, cognitive tests) A->B C Randomization into Treatment Groups B->C D This compound or Vehicle Administration (Daily, long-term) C->D E Regular Monitoring (Health, body weight, food intake) D->E Ongoing F Intermediate Assessments (e.g., cognitive tests, blood sampling) D->F Periodic G End-of-Study Assessments D->G E->D F->D H Tissue Collection and Analysis (e.g., brain, liver) G->H

Caption: General experimental workflow for a long-term in vivo study with this compound.

References

Troubleshooting unexpected results in Cms-121 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cms-121. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemically optimized derivative of the natural flavonoid fisetin.[1] It is a multi-targeted neuroprotective agent that has shown promise in preclinical models of age-related neurodegenerative and metabolic diseases.[2][3] Its core mechanisms include the inhibition of fatty acid synthase (FASN), which modulates lipid metabolism and reduces lipid peroxidation, and the activation of key cellular signaling pathways such as the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways.[2][4][5]

Q2: What are the expected outcomes of this compound treatment in a mouse model of neurodegeneration?

A2: In preclinical mouse models, particularly those for Alzheimer's disease, this compound has been shown to reverse memory loss and improve cognitive performance in behavioral tests like the Morris water maze.[4][6] At a molecular level, expected outcomes include reduced neuroinflammation, decreased markers of lipid peroxidation (e.g., 4-HNE), and modulation of pathways involved in cellular stress resistance and mitochondrial health.[1][7][8][9]

Q3: Are there any known side effects or off-target effects of this compound?

A3: In a Phase 1 clinical trial with healthy volunteers, this compound was generally well-tolerated. The most common treatment-emergent adverse events were mild to moderate gastrointestinal symptoms and headaches.[10] Preclinical studies have not highlighted significant off-target effects, with its therapeutic actions attributed to its influence on lipid metabolism and key neuroprotective pathways.[11][12]

Q4: How should this compound be prepared for in vivo administration?

A4: this compound is orally bioavailable and can be administered in the diet or via oral gavage. For oral gavage, a common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to add each solvent sequentially and ensure the solution is clear before administering. For dietary administration, this compound can be mixed into the rodent chow at specified concentrations (e.g., 200-400 ppm).[3]

Troubleshooting Guides

Unexpected Efficacy Results

Q5: My this compound treatment did not show the expected neuroprotective or cognitive-enhancing effects in my animal model. What could be the issue?

A5: Several factors could contribute to a lack of efficacy. Consider the following:

  • Compound Stability and Formulation: this compound, like its parent compound fisetin, may have stability issues if not handled and stored correctly. Ensure the compound is protected from light and stored at the recommended temperature. When preparing formulations for oral administration, ensure complete dissolution. For dietary administration, verify the homogeneity of the this compound mixture in the chow.

  • Dosage and Administration: The dosage of this compound may need to be optimized for your specific animal model and disease state. Doses used in published studies range from approximately 17-34 mg/kg/day when administered in the diet.[3] Ensure the administration protocol (e.g., daily gavage, ad libitum feeding) is consistent and appropriate for the experimental question.

  • Timing of Treatment: The therapeutic window for this compound may be critical. In some studies, treatment was initiated after the onset of disease pathology.[6] Consider whether the timing of your intervention is appropriate for the stage of the disease you are modeling.

  • Animal Model Variability: The specific genetic background and characteristics of your animal model can influence the response to treatment. Some mouse strains may be more or less susceptible to the pathological insults being modeled, which could affect the therapeutic window for this compound.

Inconsistent Biomarker Results

Q6: I am not observing the expected changes in AMPK phosphorylation or downstream markers after this compound treatment. What should I check?

A6: If you are not seeing the expected increase in phosphorylated AMPK (p-AMPK) or changes in related markers, consider these points:

  • Timing of Sample Collection: The activation of signaling pathways like AMPK can be transient. It is important to perform a time-course experiment to determine the optimal time point for observing peak phosphorylation after this compound administration.

  • Western Blotting Technique: Phosphorylated proteins can be sensitive to degradation. Ensure that your tissue lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of AMPK. For the Western blot itself, use a blocking buffer like 5% BSA, as milk can sometimes interfere with the detection of phosphoproteins.[13]

  • Antibody Quality: Verify the specificity and efficacy of your primary antibodies for both total AMPK and p-AMPK. Running a positive control, such as a lysate from cells treated with a known AMPK activator, can help validate your antibody and protocol.[13]

  • Tissue-Specific Effects: The metabolic state and signaling responses can vary between different tissues. Ensure you are analyzing the relevant tissue (e.g., hippocampus for cognitive effects) and consider that the magnitude of AMPK activation may differ between tissues.

Q7: My lipidomics data does not show a significant reduction in lipid peroxidation markers. What could be the problem?

A7: The analysis of lipid peroxidation is complex and can be influenced by several factors:

  • Sample Handling: Lipid peroxidation can occur ex vivo during sample collection and processing. It is crucial to handle tissues quickly, on ice, and to include antioxidants like butylated hydroxytoluene (BHT) in your extraction solvents to prevent artificial oxidation.

  • Lipid Extraction Method: The choice of lipid extraction method can significantly impact the recovery of different lipid classes. The Folch and Bligh-Dyer methods are commonly used for brain tissue, but their efficiency can vary. Ensure your chosen method is appropriate for the lipid species you are interested in and is performed consistently across all samples.

  • Analytical Technique: The measurement of lipid peroxidation products can be challenging due to their low abundance and instability. While TBARS assays are common, they can lack specificity. More specific and sensitive methods, such as LC-MS/MS analysis of specific markers like 4-HNE or isoprostanes, are recommended for accurate quantification.

  • Biological Variability: The extent of lipid peroxidation can be influenced by various factors, including the age and diet of the animals. Ensure that your experimental groups are well-matched and that you have sufficient statistical power to detect treatment effects.

Data Presentation: Summary of Preclinical Findings

ParameterAnimal ModelThis compound Treatment DetailsKey FindingsReference
Cognitive Function APPswe/PS1ΔE9 miceDaily oral administration starting at 9 months of ageReversed memory loss in Morris water maze and other behavioral tests.[9]
Lipid Peroxidation APPswe/PS1ΔE9 miceDaily oral administrationDecreased levels of 4-HNE protein adducts in the hippocampus.[8][9]
Neuroinflammation APPswe/PS1ΔE9 miceDaily oral administrationReduced levels of the inflammatory marker GFAP in the hippocampus.[8]
Metabolic Health db/db diabetic obese mice6-month dietary administrationImproved glucose tolerance, reduced HbA1c, and decreased liver inflammation.[11]
Motor Function R6/2 Huntington's disease mice200 and 400 ppm in the dietSlowed the decline in motor function and moderately increased median lifespan at the lower dose.[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of p-AMPK in Brain Tissue
  • Tissue Homogenization: Rapidly dissect the brain region of interest (e.g., hippocampus) on ice. Homogenize the tissue in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% Tris-glycine gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AMPK (Thr172) and total AMPK, diluted in 5% BSA/TBST according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.

Protocol 2: Lipidomics Analysis of Brain Tissue via LC-MS/MS
  • Tissue Collection and Lipid Extraction: Rapidly dissect the brain region of interest and flash-freeze in liquid nitrogen. Homogenize the frozen tissue in a solvent mixture of chloroform:methanol (2:1, v/v) containing an antioxidant like BHT.

  • Phase Separation: Add water to the homogenate to induce phase separation. Centrifuge to separate the aqueous and organic layers.

  • Lipid Fraction Collection: Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis, such as a mixture of isopropanol and acetonitrile.

  • LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a C18 reverse-phase column to separate the different lipid species.

  • Data Acquisition: Acquire data in both positive and negative ion modes to cover a broad range of lipid classes. Use data-dependent acquisition to obtain MS/MS spectra for lipid identification.

  • Data Analysis: Process the raw data using specialized lipidomics software to identify and quantify the lipid species based on their mass-to-charge ratio and fragmentation patterns. Compare the lipid profiles between this compound-treated and control groups.

Protocol 3: Morris Water Maze for Spatial Memory Assessment
  • Apparatus: Use a circular pool (approximately 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-24°C. Place a hidden escape platform approximately 1 cm below the water surface. Ensure consistent distal visual cues are present around the room.

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each mouse.

    • For each trial, gently place the mouse into the water facing the pool wall at one of four randomized starting positions.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds. If the mouse fails to find the platform, gently guide it there.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool from a novel starting position and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the performance in the probe trial between the this compound-treated and control groups to assess spatial learning and memory.

Mandatory Visualizations

Cms121_Signaling_Pathway Cms121 This compound FASN Fatty Acid Synthase (FASN) Cms121->FASN inhibits Neuroinflammation Neuroinflammation Cms121->Neuroinflammation reduces AMPK AMPK Cms121->AMPK activates Lipid_Peroxidation Lipid Peroxidation FASN->Lipid_Peroxidation leads to Neuroprotection Neuroprotection & Cognitive Improvement Lipid_Peroxidation->Neuroinflammation promotes SIRT1 SIRT1 AMPK->SIRT1 activates Mitochondrial_Health Mitochondrial Health AMPK->Mitochondrial_Health promotes SIRT1->Mitochondrial_Health promotes Mitochondrial_Health->Neuroprotection

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_0 In Vivo Experiment cluster_1 Ex Vivo Analysis cluster_2 Data Interpretation Animal_Model Animal Model of Neurodegeneration Treatment This compound or Vehicle Control Animal_Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Tissue Brain Tissue Collection Behavioral->Tissue WB Western Blot (p-AMPK, etc.) Tissue->WB Lipidomics LC-MS/MS Lipidomics Tissue->Lipidomics Data_Analysis Data Analysis & Interpretation WB->Data_Analysis Lipidomics->Data_Analysis

Caption: General Experimental Workflow.

References

Technical Support Center: Improving the Stability of CMS-121 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of CMS-121 in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of water, which can promote hydrolysis. For in vivo studies, a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, can be used to improve solubility and bioavailability.

Q2: How should I store my this compound stock solution to ensure maximum stability?

A2: this compound stock solutions are sensitive to degradation. For long-term storage (up to 6 months), it is crucial to aliquot the stock solution into single-use vials and store them at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: My this compound solution has turned a different color. What does this indicate?

A3: A color change in your this compound solution, particularly a darkening or shift towards a brownish hue, is a likely indicator of degradation. The catechol moiety within the this compound structure is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts.[3][4][5] If you observe a color change, it is recommended to prepare a fresh solution.

Q4: I'm observing precipitation after diluting my this compound stock solution in aqueous media for my cell culture experiment. What can I do?

A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity.[6]

  • Pre-warming Media: Gently pre-warm your culture media to 37°C before adding the this compound stock solution.

  • Gradual Addition: Add the stock solution dropwise to the vortexing culture medium to facilitate rapid and even dispersion.

  • Sonication: If precipitation persists, brief sonication of the final diluted solution can sometimes help to redissolve small particles. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Efficacy in In Vitro Assays
Potential Cause Troubleshooting Steps
Degradation of this compound in stock solution. Prepare a fresh stock solution from powder. Ensure proper storage of the stock solution at -80°C in single-use aliquots.
Degradation in working solution due to prolonged incubation or exposure to light. Prepare fresh working solutions immediately before each experiment. Protect solutions from light by using amber vials or covering tubes with aluminum foil. Minimize the time the compound spends in aqueous buffer before being added to the cells.
Precipitation of this compound in the culture medium. Visually inspect the culture wells for any signs of precipitation after adding the compound. Follow the steps outlined in FAQ Q4 to prevent precipitation. Consider using a lower final concentration of this compound if solubility is a persistent issue.
Interaction with components in the culture medium. Some media components can interact with and degrade the compound. If possible, test the stability of this compound in your specific culture medium over the time course of your experiment using an analytical method like HPLC.
Issue 2: Variability in Experimental Results Between Batches
Potential Cause Troubleshooting Steps
Inconsistent concentration of this compound stock solutions. Always validate the concentration of a newly prepared stock solution using a spectrophotometer or HPLC, if available.
Different levels of degradation between aliquots. Ensure that all aliquots are frozen and thawed consistently. Avoid using an aliquot that has been accidentally left at room temperature for an extended period.
Contamination of stock solution with water. Use anhydrous DMSO and sterile techniques when preparing stock solutions to prevent microbial growth and hydrolysis.

Data Presentation: Factors Affecting Stability of Structurally Related Compounds

While specific quantitative stability data for this compound is limited in the public domain, the stability of structurally related quinolones and flavonoids provides valuable insights.

Table 1: General Stability Profile of Quinolone and Flavonoid Derivatives under Stress Conditions

Stress Condition Effect on Quinolone Derivatives Effect on Flavonoid (Fisetin-like) Derivatives Mitigation Strategy
Acidic Hydrolysis (e.g., pH < 4) Degradation can occur, often involving the quinolone core.The flavonoid structure can be susceptible to degradation.Maintain solutions at a neutral pH (around 7.0-7.4). Use appropriate buffers.
Alkaline Hydrolysis (e.g., pH > 8) Degradation is possible, potentially affecting the quinolone ring and side chains.Flavonoids with catechol groups are highly susceptible to degradation at alkaline pH.Maintain solutions at a neutral pH. Avoid highly basic buffers.
Oxidation (e.g., exposure to air, H₂O₂) The quinolone ring can be susceptible to oxidative degradation.The catechol moiety is very prone to oxidation, leading to quinone formation.[3][4]Prepare solutions fresh. Consider degassing solvents. Store solutions under an inert gas (e.g., argon or nitrogen).
Photodegradation (e.g., exposure to UV or ambient light) Quinolone derivatives are known to be light-sensitive and can undergo photodegradation.Flavonoids are also known to be susceptible to photodegradation.Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible.
Thermal Stress (e.g., elevated temperatures) High temperatures can accelerate degradation reactions.Increased temperature enhances the rate of degradation, especially in solution.Store stock solutions at -80°C and working solutions on ice. Avoid heating solutions unless necessary for solubilization, and do so only for a minimal amount of time.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 3.21 mg of this compound per 1 mL of DMSO.

  • Transfer the powder to a sterile, amber vial.

  • Add the calculated volume of anhydrous, sterile DMSO to the vial.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C for a short period may be necessary to aid dissolution.

  • Once dissolved, immediately aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in Solution using HPLC (A General Guideline)

Objective: To determine the stability of this compound in a specific solvent or buffer under defined conditions (e.g., temperature, light exposure).

Materials:

  • Prepared this compound solution to be tested

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

  • Incubator or water bath

  • Light source (for photostability testing)

Procedure:

  • Prepare the this compound solution in the desired solvent or buffer at a known concentration.

  • Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. The peak area of this compound at t=0 will serve as the 100% reference.

  • Divide the remaining solution into several aliquots for testing under different conditions (e.g., one aliquot at room temperature, one at 37°C, one protected from light, one exposed to light).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take a sample from each aliquot and inject it into the HPLC system.

  • Analyze the chromatograms. A decrease in the peak area of the parent this compound peak and the appearance of new peaks indicate degradation.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw Single Use dilute Dilute in Pre-warmed Media thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Recommended workflow for preparing and using this compound solutions.

signaling_pathway CMS121 This compound AMPK AMPK CMS121->AMPK Activates SIRT1 SIRT1 CMS121->SIRT1 Activates ACC1 ACC1 (Acetyl-CoA Carboxylase 1) CMS121->ACC1 Inhibits FASN FASN (Fatty Acid Synthase) CMS121->FASN Inhibits AMPK->ACC1 Inhibits Neuroprotection Neuroprotection & Metabolic Health SIRT1->Neuroprotection FattyAcid_Synthesis Fatty Acid Synthesis ACC1->FattyAcid_Synthesis FASN->FattyAcid_Synthesis FattyAcid_Synthesis->Neuroprotection Modulates

Caption: Simplified signaling pathway of this compound.

References

How to mitigate potential toxicity of Cms-121 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CMS-121. The information addresses potential issues, particularly regarding cellular toxicity at high concentrations, that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established therapeutic window for this compound in preclinical models?

A1: this compound, also known as J147, demonstrates a significant therapeutic safety window in preclinical studies. In vitro neuroprotection efficacy (EC50) is in the range of 0.06–0.115 μM, while toxicity is typically observed at much higher concentrations. For instance, in a rat hepatoma cell line (H4IIE), the concentration expected to produce toxicity in a 14-day repeat dosing study (CTox value) was estimated to be 90 μM.[1] This provides a neuroprotection efficacy/toxicity ratio of approximately 782 to 1500-fold.[1]

Q2: What are the primary cellular mechanisms of this compound?

A2: this compound is a pleiotropic molecule with several known mechanisms of action. It is a potent neurotrophic agent that can induce brain-derived neurotrophic factor (BDNF).[1][2] Its primary molecular target has been identified as fatty acid synthase (FASN), an enzyme involved in lipid metabolism.[3] By inhibiting FASN, this compound modulates lipid metabolism, protects against lipid peroxidation, and mitigates inflammation.[4][3] It also protects against oxytosis/ferroptosis, a form of regulated cell death characterized by glutathione (GSH) depletion and increased lipid peroxidation.[5][6] Additionally, this compound has been shown to bind to mitochondrial ATP synthase, helping to stabilize mitochondrial function.[7][8]

Q3: Has this compound been tested in humans? What is its safety profile?

A3: Yes, this compound has undergone a Phase 1 clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy young and elderly volunteers (NCT05318040).[5][9][10] The results showed that single doses up to 1800 mg and repeat doses up to 900 mg/day for 7 days were generally well-tolerated, with the majority of treatment-emergent adverse events being mild in severity.[11]

Q4: Are there any known off-target effects of this compound?

A4: Extensive screening of this compound (as J147) against hundreds of receptors and kinases has shown it to be a remarkably "clean" compound with very few off-target effects, which is often associated with a lower likelihood of side effects.[12]

Troubleshooting Guide: Mitigating High-Concentration Toxicity

Researchers may encounter cellular toxicity when using this compound at concentrations significantly above the established effective range. This guide provides steps to identify and mitigate these effects.

Issue 1: Reduced Cell Viability or Proliferation in Culture

Symptoms:

  • Decreased cell counts compared to vehicle controls.

  • Changes in cell morphology (e.g., rounding, detachment).

  • Reduced metabolic activity in assays like MTT or ATP production.

Potential Cause: At high concentrations (e.g., 20–100 μM in H4IIE cells), this compound can decrease cell proliferation, which may precede overt cell death.[1] This effect may be linked to significant impacts on mitochondrial function at these elevated doses.[1]

Mitigation Strategies:

  • Concentration Optimization: The most critical step is to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. The effective concentration for neuroprotection is typically in the nanomolar range, whereas toxicity is seen at high micromolar concentrations.[1]

  • Monitor Mitochondrial Health: Since high concentrations of this compound can affect mitochondrial function, consider co-treating with mitochondrial-protective agents as a mechanistic probe. Examples include antioxidants that target mitochondria.

  • Assess Apoptosis and Necrosis: Use assays such as Annexin V/Propidium Iodide staining to determine the mode of cell death. This can help elucidate the specific toxicity pathway.

  • Control for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level.

Issue 2: Signs of Oxidative Stress or Lipid Peroxidation

Symptoms:

  • Increased levels of reactive oxygen species (ROS).

  • Depletion of intracellular glutathione (GSH).

  • Increased markers of lipid peroxidation, such as 4-HNE adducts or malondialdehyde (MDA).

Potential Cause: While this compound protects against oxytosis/ferroptosis at therapeutic doses by inhibiting FASN and subsequent lipid peroxidation[3], very high concentrations could potentially overwhelm cellular antioxidant capacities or have off-target effects that disrupt redox balance.

Mitigation Strategies:

  • Co-treatment with Antioxidants: To determine if the observed toxicity is mediated by oxidative stress, perform experiments with co-administration of antioxidants like N-acetylcysteine (NAC) or Vitamin E.

  • Measure Glutathione Levels: Monitor intracellular GSH levels. A significant drop in GSH is a key indicator of oxytosis.

  • Lipid Peroxidation Assays: Quantify lipid peroxidation to confirm if this specific pathway is involved in the observed toxicity at high concentrations.

Data Presentation

Table 1: In Vitro Toxicity and Efficacy of this compound (J147)

ParameterCell LineConcentration/ValueReference
Neuroprotection Efficacy (EC50) Multiple neuronal cell lines0.06–0.115 μM[1]
Neurotrophism (EC50) Not specified0.025 μM[1]
Toxicity (CTox) Rat Hepatoma (H4IIE)90 μM[1]
Cell Death (TC50) Rat Hepatoma (H4IIE)293 μM[1]
Decreased Cell Proliferation Rat Hepatoma (H4IIE)20–100 μM[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 µM to 200 µM) and a vehicle control for the desired experimental duration (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol 2: Assessment of Lipid Peroxidation using 4-HNE Adduct Formation
  • Cell Treatment and Lysis: Treat cells as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against 4-HNE overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and quantify the band intensity relative to a loading control (e.g., beta-actin).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Viability Assay (MTT) plate_cells Plate Cells in 96-well Plate overnight_incubation Incubate Overnight plate_cells->overnight_incubation add_cms121 Add this compound at Varying Concentrations overnight_incubation->add_cms121 incubate_treatment Incubate for 24-48h add_cms121->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add DMSO to Solubilize incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance

Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.

signaling_pathway cluster_cms121 This compound Action cluster_inhibition Primary Target cluster_effects Downstream Effects cluster_outcome Cellular Outcome CMS121 This compound FASN Fatty Acid Synthase (FASN) CMS121->FASN inhibits Lipid_Peroxidation Lipid Peroxidation CMS121->Lipid_Peroxidation reduces Inflammation Inflammation CMS121->Inflammation reduces FASN->Lipid_Peroxidation promotes FASN->Inflammation contributes to Oxytosis Oxytosis / Ferroptosis Lipid_Peroxidation->Oxytosis leads to Neuroprotection Neuroprotection & Cell Survival Lipid_Peroxidation->Neuroprotection prevents Oxytosis->Neuroprotection prevents Inflammation->Neuroprotection prevents

Caption: Simplified signaling pathway for the neuroprotective effects of this compound.

References

Dealing with variability in animal model response to Cms-121

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound Cms-121 in animal models.

Troubleshooting Guide

This guide addresses potential sources of variability in animal model responses to this compound and offers strategies for mitigation.

Issue Potential Cause Troubleshooting Steps
High variability in cognitive assessment outcomes (e.g., Morris water maze, novel object recognition). 1. Baseline cognitive differences: Inherent cognitive variability within the animal cohort. 2. Stress-induced performance deficits: Handling, environmental stressors, or the testing paradigm itself can impact performance. 3. Inconsistent test administration: Minor variations in the experimental setup or procedure across animals or testing sessions.1. Increase sample size: A larger cohort can help to normalize baseline variations. 2. Acclimatize animals thoroughly: Ensure a sufficient period of acclimatization to the housing facility and handling procedures before the experiment begins. 3. Standardize testing protocols: Meticulously document and adhere to a standardized protocol for all behavioral assessments.
Inconsistent metabolic effects (e.g., body weight, glucose levels, lipid profiles). 1. Dietary variations: Differences in the composition of the base diet can influence metabolic pathways targeted by this compound. 2. Gut microbiota differences: The composition of the gut microbiome can impact metabolism and inflammation. 3. Age and sex of animals: Metabolic rates and responses to interventions can vary significantly with age and between sexes.[1]1. Use a standardized diet: Ensure all experimental and control groups receive the same, well-defined chow. 2. Co-house animals or use littermate controls: This can help to normalize the gut microbiota across experimental groups. 3. Use age- and sex-matched animals: Precisely match the age and sex of animals in all experimental groups.
Variable anti-inflammatory response (e.g., cytokine levels, microglial activation). 1. Baseline inflammatory state: The basal level of inflammation can vary between individual animals due to factors like subclinical infections or stress. 2. Method of tissue collection and processing: Delays or inconsistencies in tissue handling can lead to ex vivo activation of inflammatory markers.1. Monitor animal health closely: Exclude any animals showing signs of illness from the study. 2. Standardize tissue harvesting: Implement a rapid and consistent protocol for tissue collection, processing, and storage.
Lack of expected neuroprotective effect. 1. Inadequate drug exposure: Issues with bioavailability or metabolism of this compound in the specific animal model. 2. Timing of intervention: The therapeutic window for this compound may be specific to the pathological stage of the disease model.1. Verify drug concentration: If possible, measure this compound levels in plasma or brain tissue to confirm exposure. 2. Optimize treatment paradigm: Test different starting points and durations of this compound administration relative to the disease progression in the model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a chemically optimized derivative of the natural flavonoid fisetin.[2] Its primary mechanism involves the inhibition of fatty acid synthase (FASN), which in turn modulates lipid metabolism and reduces lipid peroxidation.[3][4] This action helps to preserve mitochondrial homeostasis by regulating acetyl-coenzyme A (acetyl-CoA) metabolism.[5][6] Additionally, this compound exhibits antioxidant and anti-inflammatory properties and activates longevity pathways involving AMPK and SIRT1.[2]

Q2: In which animal models has this compound shown efficacy?

A2: this compound has demonstrated positive effects in a variety of preclinical models, including:

  • Transgenic mouse models of Alzheimer's disease (APPswe/PS1ΔE9).[3]

  • Senescence-accelerated mouse prone 8 (SAMP8) models of aging.[7]

  • db/db mouse models of type 2 diabetes.[7]

  • R6/2 and YAC128 mouse models of Huntington's disease.[8][9]

Q3: What are the reported effects of this compound in these models?

A3: The reported effects are summarized in the table below.

Animal Model Reported Effects of this compound Reference
Transgenic AD Mice Alleviated cognitive loss, reduced neuroinflammation, and decreased lipid peroxidation.[3]
SAMP8 Mice Reduced cognitive decline and markers of aging in the brain; improved markers of kidney damage.[7][10]
db/db Mice Improved glucose and lipid metabolism, reduced liver inflammation, and offered renal protection.[7]
Wild-Type Mice (Aging) Induced a 40% decrease in body weight gain and improved glucose and lipid indexes.[11][12]
R6/2 and YAC128 HD Mice Slowed motor dysfunction and increased median lifespan.[8][9]

Q4: How is this compound typically administered in animal studies?

A4: In many of the published studies, this compound is administered orally as part of the diet, with concentrations ranging from 200 to 400 parts per million (ppm).[8] This method allows for chronic, long-term administration.

Q5: What are some general factors that can influence animal model response to any therapeutic agent?

A5: Several factors can contribute to variability in drug response in animal models. These include the animal's species, age, sex, and genetic background.[1] Additionally, environmental factors such as housing conditions, diet, and the timing of drug administration can play a significant role.[1][13] Pathological conditions, such as impaired liver or kidney function, can also alter drug metabolism and excretion.[1]

Experimental Protocols

Protocol 1: Assessment of Cognitive Improvement in a Transgenic Mouse Model of Alzheimer's Disease
  • Animal Model: APPswe/PS1ΔE9 transgenic mice and wild-type littermate controls.

  • Treatment: Begin treatment at 9 months of age.[3] Administer this compound mixed into the standard chow at a specified concentration (e.g., 200 ppm).

  • Behavioral Testing (Morris Water Maze):

    • Acclimatization: Handle mice for 5 consecutive days before the start of the experiment.

    • Cued Training: For 1-2 days, train mice to find a visible platform.

    • Acquisition Phase: For 5-7 consecutive days, train mice to find a hidden platform using spatial cues. Conduct 4 trials per day with an inter-trial interval of 15 minutes.

    • Probe Trial: 24 hours after the final acquisition trial, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.

  • Tissue Collection: At the end of the study, anesthetize the mice and perfuse with saline. Collect brain tissue for biochemical and immunohistochemical analysis.

  • Data Analysis: Analyze escape latency and distance swam during the acquisition phase, and time spent in the target quadrant during the probe trial using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Protocol 2: Evaluation of Metabolic Effects in db/db Mice
  • Animal Model: Male db/db mice and wild-type controls.

  • Treatment: Begin treatment at 5 weeks of age.[7] Provide a diet containing this compound ad libitum for 6 months.[7]

  • Metabolic Monitoring:

    • Body Weight and Food Intake: Monitor and record weekly.

    • Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period. After an overnight fast, administer a glucose bolus (2 g/kg) via intraperitoneal injection and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-injection.

  • Biochemical Analysis: At the end of the study, collect blood via cardiac puncture for analysis of plasma insulin, triglycerides, and free fatty acids.[7]

  • Tissue Analysis: Collect liver tissue to measure markers of inflammation (e.g., NF-κB, IL-18, caspase 3).[7]

  • Data Analysis: Analyze body weight changes, GTT curves (area under the curve), and biochemical markers using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Cms121_Signaling_Pathway cluster_upstream This compound Action cluster_downstream Cellular Effects This compound This compound FASN_ACC1 Inhibits FASN / ACC1 This compound->FASN_ACC1 Inhibits AMPK_SIRT1 Activates AMPK / SIRT1 This compound->AMPK_SIRT1 Activates Lipid_Metabolism Modulates Lipid Metabolism FASN_ACC1->Lipid_Metabolism Mitochondrial_Homeostasis Preserves Mitochondrial Homeostasis AMPK_SIRT1->Mitochondrial_Homeostasis Acetyl_CoA Increases Acetyl-CoA Lipid_Metabolism->Acetyl_CoA Lipid_Peroxidation Reduces Lipid Peroxidation Lipid_Metabolism->Lipid_Peroxidation Acetyl_CoA->Mitochondrial_Homeostasis Neuroinflammation Reduces Neuroinflammation Lipid_Peroxidation->Neuroinflammation Neuroprotection Neuroprotection & Improved Cognition Mitochondrial_Homeostasis->Neuroprotection Neuroinflammation->Neuroprotection

Caption: this compound signaling pathway and downstream effects.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., Transgenic AD, db/db) Acclimatization Acclimatization & Baseline Measurements Animal_Model->Acclimatization Grouping Randomize into Groups (Control vs. This compound) Acclimatization->Grouping Administration Administer this compound in Diet (e.g., 200ppm for 3-6 months) Grouping->Administration Behavioral Behavioral Testing (Cognitive, Motor) Administration->Behavioral Metabolic Metabolic Monitoring (GTT, Body Weight) Administration->Metabolic Tissue_Collection Tissue Collection (Brain, Liver, Blood) Behavioral->Tissue_Collection Metabolic->Tissue_Collection Biochemical Biochemical Assays (Cytokines, Lipids) Tissue_Collection->Biochemical Histology Immunohistochemistry (e.g., GFAP, 4HNE) Tissue_Collection->Histology Data_Analysis Statistical Analysis & Interpretation Biochemical->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic Variability High Experimental Variability Observed Source Identify Potential Source Variability->Source Animal_Factors Animal-Related Factors (Age, Sex, Genetics, Microbiota) Source->Animal_Factors Animal? Protocol_Factors Protocol-Related Factors (Diet, Handling, Assay) Source->Protocol_Factors Protocol? Drug_Factors Drug-Related Factors (Dose, Bioavailability) Source->Drug_Factors Drug? Solution_Animal Refine Animal Selection: - Increase N - Use age/sex-matched - Co-house animals Animal_Factors->Solution_Animal Solution_Protocol Standardize Protocols: - Use defined diet - Standardize handling - Validate assays Protocol_Factors->Solution_Protocol Solution_Drug Optimize Dosing: - Perform dose-response study - Verify drug exposure (PK) Drug_Factors->Solution_Drug

Caption: Troubleshooting logic for experimental variability.

References

Best practices for long-term storage of Cms-121

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage and handling of Cms-121, a synthetic derivative of the flavonoid fisetin. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid (powder) this compound should be stored in a tightly sealed container, protected from light, in a desiccated environment at low temperatures. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.

Q3: My this compound solution has turned a yellowish/brownish color. What does this mean?

A3: A change in color, particularly to a yellow or brown hue, is often an indication of oxidation. Flavonoids like this compound are susceptible to oxidative degradation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This degradation may affect the compound's activity. It is recommended to use a fresh aliquot or verify the integrity of the colored solution using analytical methods.

Q4: I've noticed some precipitate in my this compound stock solution after thawing. Is it still usable?

A4: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or if the solvent has evaporated over time. Gently warm the solution and vortex to try and redissolve the precipitate. If it does not fully redissolve, it could indicate degradation or that the solution is supersaturated. It is advisable to centrifuge the solution and use the clear supernatant, though the concentration may no longer be accurate. For critical experiments, preparing a fresh stock solution is the best course of action.

Q5: How does pH affect the stability of this compound in solution?

A5: Fisetin, the parent compound of this compound, shows greater degradation in neutral to alkaline conditions (pH > 7).[1][2] It is advisable to prepare and store this compound solutions in a slightly acidic buffer if compatible with your experimental setup, or in an unbuffered aprotic solvent like DMSO.

Q6: Can I store this compound solutions at room temperature?

A6: It is not recommended to store this compound solutions at room temperature for extended periods. Higher temperatures significantly accelerate the degradation of flavonoids.[1][2][3] For working solutions, prepare them fresh daily and keep them on ice or at 4°C when not in immediate use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or inconsistent biological activity Degradation of this compound due to improper storage (temperature, light, oxygen exposure). Repeated freeze-thaw cycles of stock solutions.1. Use a fresh, unopened aliquot of this compound. 2. Confirm the purity and concentration of your stock solution via HPLC. 3. Review storage procedures to ensure they align with best practices.
Discoloration of solid powder or solution Oxidation of the flavonoid structure.[4]1. Discard the discolored compound/solution. 2. For future storage, ensure the container is tightly sealed, purged with inert gas, and protected from light.
Poor solubility or precipitation The compound may have degraded into less soluble byproducts. The solvent may have partially evaporated, increasing the concentration.1. Attempt to redissolve by gentle warming and sonication. 2. If unsuccessful, prepare a fresh solution. 3. Ensure storage vials are properly sealed to prevent solvent evaporation.
Unexpected peaks in analytical chromatography (HPLC, LC-MS) Presence of degradation products or impurities.1. Analyze a fresh, reference standard of this compound to confirm the retention time of the parent compound. 2. Compare the chromatogram of the stored sample to identify new peaks, which likely represent degradation products. 3. Refer to the degradation pathway diagram for potential structures of byproducts.

Data Presentation: Recommended Storage Conditions

Form Temperature Duration Atmosphere Light Conditions
Solid (Powder) -20°C to 4°C> 1 yearInert gas (Argon/Nitrogen), DesiccatedProtected from light (Amber vial)
Stock Solution in DMSO -20°CUp to 1 monthTightly sealed vialProtected from light (Amber vial or wrapped in foil)
Stock Solution in DMSO -80°CUp to 6 monthsTightly sealed vialProtected from light (Amber vial or wrapped in foil)
Aqueous Working Solution 4°C< 24 hoursTightly sealed vialProtected from light

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the chemical stability of a this compound stock solution over time.

1. Materials:

  • This compound (solid)
  • HPLC-grade Dimethyl Sulfoxide (DMSO)
  • HPLC-grade Acetonitrile
  • HPLC-grade water with 0.1% Formic Acid
  • Amber glass HPLC vials with PTFE-lined caps
  • Calibrated analytical balance and volumetric flasks

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of solid this compound to prepare a stock solution (e.g., 10 mM) in DMSO.
  • Ensure complete dissolution by vortexing and gentle sonication if necessary.
  • Aliquot the stock solution into multiple amber, tightly sealed vials. Store aliquots under the desired long-term conditions (e.g., -80°C).

3. Stability Study Timepoints:

  • Analyze the stock solution at defined intervals. According to ICH guidelines for long-term studies, a typical schedule would be: 0, 3, 6, 9, 12, 18, and 24 months.[5]

4. Sample Preparation for HPLC Analysis:

  • At each time point, retrieve one aliquot from storage.
  • Allow the aliquot to thaw completely at room temperature.
  • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 10 µM) in the mobile phase.
  • Filter the working solution through a 0.22 µm syringe filter into an amber HPLC vial.

5. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient: A time-dependent gradient suitable for separating flavonoids (e.g., start with 90% A, ramp to 100% B over 20 minutes, then re-equilibrate).
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25-30°C
  • Injection Volume: 10-20 µL
  • Detector: UV-Vis or Diode Array Detector (DAD) set to the absorbance maximum of this compound.

6. Data Analysis:

  • At time zero (T=0), record the peak area of the this compound peak. This will serve as the 100% reference.
  • At each subsequent time point, calculate the percentage of this compound remaining relative to the T=0 peak area.
  • Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.
  • The shelf life is determined as the time point at which the concentration of this compound falls below a predetermined threshold (e.g., 90% of the initial concentration).

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis (at each timepoint) prep_stock Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage Store at -80°C in the Dark aliquot->storage thaw Thaw Sample storage->thaw dilute Dilute to Working Concentration thaw->dilute hplc Analyze by HPLC dilute->hplc data Calculate % Remaining & Check for Degradants hplc->data

Caption: Experimental workflow for long-term stability testing of this compound.

degradation_pathway Cms121 This compound (Stable Flavonoid Structure) ReactiveIntermediate Reactive ortho-quinone Cms121->ReactiveIntermediate Oxidation (O2, Light, High Temp, High pH) DegradationProducts Degradation Products (e.g., from C-ring cleavage) ReactiveIntermediate->DegradationProducts Further Reactions

Caption: Simplified oxidative degradation pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of Neuroprotective Efficacy: CMS-121 vs. Fisetin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the neuroprotective properties of the synthetic fisetin derivative, CMS-121, and its natural precursor, fisetin. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at their mechanisms of action, supported by experimental data.

Introduction

Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, is recognized for its antioxidant, anti-inflammatory, and senolytic properties.[1][2] It has demonstrated neuroprotective potential in several preclinical models of neurodegenerative diseases.[3][4] this compound is a synthetic, chemically optimized derivative of fisetin, developed to enhance its therapeutic potential by improving its stability, bioavailability, and ability to cross the blood-brain barrier.[1][5] This molecule was identified through phenotypic screens designed to mimic aspects of neurodegeneration, such as oxidative stress and inflammation.[6][7] This guide compares the neuroprotective efficacy of these two compounds, focusing on their distinct mechanisms and performance in experimental models.

Mechanisms of Action

While both compounds exhibit neuroprotective effects, they operate through distinct primary molecular pathways.

Fisetin: This flavonoid exerts its effects through multiple mechanisms. It is a potent antioxidant, both directly scavenging reactive oxygen species (ROS) and boosting intracellular antioxidant levels, primarily glutathione (GSH).[3][4] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[3][8] Fisetin stabilizes Nrf2 by inhibiting its Keap1-mediated ubiquitination and degradation, leading to its nuclear translocation and the subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[8][9] Fisetin also modulates inflammatory responses by inhibiting the NF-κB signaling pathway.[3] Furthermore, it has been shown to activate Sirtuin 1 (SIRT1), a key regulator of cellular stress resistance and longevity pathways.[10][11][12]

This compound: Developed from fisetin, this compound has a more targeted mechanism of action. Its primary identified target is Fatty Acid Synthase (FASN), an enzyme involved in lipid production.[6][13][14] By inhibiting FASN, this compound reduces the levels of specific lipids, which in turn mitigates lipid peroxidation—a form of oxidative degradation of lipids that generates harmful free radicals.[6][15][16] This reduction in lipid peroxidation is a core component of its neuroprotective action against oxytosis/ferroptosis, a form of regulated cell death implicated in Alzheimer's disease (AD).[6][7][14] The inhibition of FASN and Acetyl-CoA Carboxylase 1 (ACC1) also leads to an increase in mitochondrial acetyl-CoA, which preserves mitochondrial homeostasis.[17][18] Like its parent compound, this compound also demonstrates potent anti-inflammatory effects, reducing markers like glial fibrillary acidic protein (GFAP) in vivo.[6]

Data Presentation

The following tables summarize quantitative data from preclinical studies, comparing the efficacy of this compound and fisetin in relevant models of neurodegeneration.

Table 1: In Vivo Efficacy in Alzheimer's Disease (AD) Mouse Model (APPswe/PS1ΔE9)

ParameterFisetinThis compoundModel DetailsReference
Cognitive Function Restored memory performance to wild-type levels.Restored spatial and contextual memory performance to wild-type levels.APPswe/PS1ΔE9 transgenic mice treated from 9 months of age.[6][19]
Neuroinflammation Reduces markers of inflammation.Decreased GFAP levels in the hippocampus.APPswe/PS1ΔE9 transgenic mice.[6]
Lipid Peroxidation Reduces oxidative stress.Prevents the increase in lipid peroxidation in neuronal and microglial cells.APPswe/PS1ΔE9 transgenic mice.[6]
Mechanism Not specified in this model.Inhibits Fatty Acid Synthase (FASN), normalizing lipid metabolism.APPswe/PS1ΔE9 transgenic mice.[6][13]

Table 2: In Vivo Efficacy in Huntington's Disease (HD) Mouse Model (R6/2)

ParameterFisetin (500 ppm in diet)This compound (200-400 ppm in diet)Model DetailsReference
Motor Function Improved performance on rotarod test.Slowed decline in performance on rotarod and open field tests; partially maintained grip strength.R6/2 transgenic mice.[20]
Lifespan Significantly increased median and maximum lifespan.Increased median lifespan.R6/2 transgenic mice.[20]
Gene Expression Not specified.Partially restored expression of genes related to oxidative phosphorylation and the proteasome in the striatum.R6/2 transgenic mice.[20]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vivo Alzheimer's Disease Model: APPswe/PS1ΔE9 Mice
  • Animal Model: Male and female APPswe/PS1ΔE9 double transgenic mice, which develop significant Alzheimer's-like pathology.[6]

  • Treatment Protocol: At 9 months of age, mice were administered this compound orally in their diet. Treatment continued for 3 months.[13]

  • Behavioral Assay (Fear Conditioning Test): The assay was conducted to assess contextual memory. On day 1 (training), mice were placed in a conditioning chamber and received an aversive stimulus (e.g., a mild foot shock) paired with an auditory cue. On day 2 (testing), mice were returned to the same chamber without the aversive stimulus. The time spent "freezing" (a fear response) was recorded. A longer freezing time indicates better contextual memory.[19]

  • Biochemical Analysis: Following behavioral testing, brain tissue (hippocampus) was collected. Levels of inflammatory markers such as GFAP were quantified using techniques like Western blotting or immunohistochemistry. Metabolomic analysis was performed on cortical tissue to assess changes in lipid profiles and identify markers of lipid peroxidation.[6]

In Vitro Neuroprotection Assay: Oxytosis/Ferroptosis Model
  • Cell Line: HT22 mouse hippocampal neuronal cells, which are susceptible to oxytosis/ferroptosis induced by glutamate or erastin.[18]

  • Induction of Cell Death: Cells are treated with glutamate to inhibit cystine uptake, leading to glutathione depletion, accumulation of reactive oxygen species (ROS), and subsequent cell death via oxytosis/ferroptosis.[18]

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound or fisetin for a specified period before the addition of glutamate.

  • Assessment of Cell Viability: Cell viability is measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies the metabolic activity of living cells. The results are typically expressed as a percentage of the viability of untreated control cells.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating these neuroprotective compounds.

G cluster_0 Fisetin Pathway cluster_1 This compound Pathway cluster_2 Shared Neuroprotective Outcomes Fisetin Fisetin Keap1 Keap1 Fisetin->Keap1 inhibits Nrf2 Nrf2 Fisetin->Nrf2 stabilizes SIRT1 SIRT1 Fisetin->SIRT1 activates NFkB NF-κB Fisetin->NFkB inhibits Keap1->Nrf2 promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes upregulates Outcome Reduced Oxidative Stress Reduced Neuroinflammation Improved Neuronal Survival Enhanced Cognitive Function Antioxidant_Enzymes->Outcome SIRT1->Outcome NFkB->Outcome CMS121 CMS121 FASN FASN (Fatty Acid Synthase) CMS121->FASN inhibits Inflammation Neuroinflammation (e.g., GFAP) CMS121->Inflammation reduces Lipid_Synthesis Lipid Synthesis FASN->Lipid_Synthesis Lipid_Peroxidation Lipid Peroxidation Lipid_Synthesis->Lipid_Peroxidation Oxytosis Oxytosis / Ferroptosis Lipid_Peroxidation->Oxytosis Inflammation->Outcome

Caption: Comparative signaling pathways of Fisetin and this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Model Testing cluster_2 Phase 3: Ex Vivo & Biochemical Analysis cluster_3 Phase 4: Data Interpretation A1 Neuronal Cell Culture (e.g., HT22, PC12) A2 Induce Neurotoxicity (e.g., Glutamate, H2O2) A1->A2 A3 Treat with this compound / Fisetin A2->A3 A4 Assess Efficacy: - Cell Viability (MTT) - ROS Levels - Marker Analysis A3->A4 B1 Transgenic Animal Model (e.g., AD or HD mice) A4->B1 Promising candidates advance B2 Chronic Drug Administration (e.g., in diet) B1->B2 B3 Behavioral & Cognitive Tests (e.g., Water Maze, Rotarod) B2->B3 C1 Tissue Collection (Brain, Plasma) B3->C1 C2 Analysis: - Histology - Western Blot (Protein levels) - Metabolomics (Lipids) - Gene Expression (RNA-seq) C1->C2 D1 Compare Neuroprotective Efficacy C2->D1

Caption: Experimental workflow for evaluating neuroprotective compounds.

Conclusion

Both fisetin and its derivative this compound are potent neuroprotective agents. Fisetin acts as a pleiotropic agent, modulating multiple pathways involved in antioxidant defense (Nrf2) and cellular homeostasis (SIRT1).[3][11] However, its therapeutic potential is often limited by poor bioavailability.[1][5]

This compound represents a targeted evolution of fisetin, designed for improved pharmacological properties.[1][5] Its specific inhibition of FASN provides a potent and direct mechanism to combat lipid peroxidation, a key pathological process in neurodegenerative diseases like Alzheimer's.[6][13] Preclinical data suggests that this compound maintains or even enhances the beneficial cognitive effects of fisetin in animal models, demonstrating efficacy at comparable or lower doses in some contexts.[6][19][20] While fisetin remains a valuable natural compound for neuroprotection research, this compound stands out as a promising drug candidate with a well-defined molecular target and a more refined therapeutic profile for tackling age-related neurodegenerative diseases.

References

A Comparative Analysis of the Metabolic Effects of CMS-121 and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic effects of the novel compound CMS-121 against other well-researched flavonoids, including its parent compound fisetin, as well as quercetin and luteolin. The information is compiled from preclinical studies to offer a comprehensive overview for researchers in metabolic diseases and drug development.

Overview of Metabolic Effects

This compound, a synthetic derivative of the flavonoid fisetin, has demonstrated potent effects on metabolism, particularly in the context of age-related metabolic dysfunction and type 2 diabetes.[1][2][3] Its mechanism of action appears to be multifaceted, primarily involving the inhibition of fatty acid synthase (FASN), which leads to a cascade of beneficial metabolic changes.[3][4] These include improved glucose homeostasis, reduced lipid accumulation, and decreased inflammation.[1][5] In comparison, other flavonoids such as fisetin, quercetin, and luteolin exert their metabolic benefits through various mechanisms, often centered around their antioxidant and anti-inflammatory properties, as well as the modulation of key metabolic signaling pathways like AMP-activated protein kinase (AMPK).[6][7][8][9]

Quantitative Comparison of Metabolic Parameters

The following table summarizes the key quantitative findings from preclinical studies on this compound and other flavonoids. It is important to note that these results are from different studies with varying models and conditions, and direct head-to-head comparisons are limited.

Parameter This compound Fisetin Quercetin Luteolin
Body Weight 40% decrease in age-related body weight gain.[3] A 5% reduction in body weight in db/db mice.[1]Reported to reduce adiposity in rodent studies.[8]Shown to have anti-obesity effects.[10]Decreased body weight in high-fat diet-fed rats.[7]
Glucose Metabolism Improved glucose tolerance and reduced HbA1c and insulin levels in db/db mice.[1]Improves glucose tolerance in animal models.[8]Promotes insulin secretion and improves insulin resistance.[6]Decreased fasting blood glucose and serum insulin in HFD-fed rats.[7]
Lipid Metabolism Decreased plasma and liver triglycerides and free fatty acids.[1][5] Inhibits fatty acid synthase (FASN).[3][4]Improves lipid profiles in animal models.[8]Lowers blood lipid levels and alleviates hepatic lipid accumulation.[6][11]Decreased serum free fatty acids, cholesterol, and triglyceride levels.[7]
Inflammation Lowered markers of liver inflammation (NF-κB, IL-18, caspase 3, C-reactive protein).[1]Demonstrates anti-inflammatory properties.[8]Regulates inflammatory responses.[10]Reduced hepatic injury and inflammatory markers.[7]
Mitochondrial Function Increased levels of mitochondrial protein markers (NDUFB8, UQCRC2, VDAC) in the kidney.[1] Increased levels of Nrf1 and TFAM in adipose tissue.[3]Modulates pathways involved in metabolic homeostasis like SIRT1.[8]--
Key Signaling Pathways AMPK activation, FASN inhibition.[1][3]AMPK and SIRT1 modulation.[8]Modulates various targets including those involved in insulin signaling and inflammation.[6]AdipoR1/AMPK/PPARγ signaling pathway modulation.[7]

Signaling Pathways and Mechanisms of Action

The metabolic benefits of this compound and other flavonoids are mediated by complex signaling pathways. Below are graphical representations of these pathways created using the DOT language.

CMS121_Pathway CMS121 This compound FASN Fatty Acid Synthase (FASN) CMS121->FASN inhibits AMPK AMPK CMS121->AMPK activates MitochondrialHomeostasis Mitochondrial Homeostasis CMS121->MitochondrialHomeostasis promotes GlucoseHomeostasis Improved Glucose Homeostasis CMS121->GlucoseHomeostasis improves Inflammation Reduced Inflammation CMS121->Inflammation reduces FattyAcidSynthesis Fatty Acid Synthesis FASN->FattyAcidSynthesis catalyzes LipidAccumulation Lipid Accumulation FASN->LipidAccumulation ACC1 Acetyl-CoA Carboxylase 1 (ACC1) MalonylCoA Malonyl-CoA ACC1->MalonylCoA inhibits conversion from Acetyl-CoA AMPK->ACC1 inhibits (by phosphorylation) AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA MalonylCoA->FattyAcidSynthesis FattyAcidSynthesis->LipidAccumulation leads to

Caption: this compound signaling pathway in metabolic regulation.

Flavonoid_Pathways cluster_fisetin Fisetin cluster_quercetin Quercetin cluster_luteolin Luteolin Fisetin Fisetin AMPK_F AMPK Fisetin->AMPK_F SIRT1 SIRT1 Fisetin->SIRT1 MetabolicHomeostasis_F Metabolic Homeostasis AMPK_F->MetabolicHomeostasis_F SIRT1->MetabolicHomeostasis_F Quercetin Quercetin InsulinSignaling Insulin Signaling Quercetin->InsulinSignaling improves InflammatoryPathways Inflammatory Pathways Quercetin->InflammatoryPathways inhibits GlucoseMetabolism_Q Improved Glucose Metabolism InsulinSignaling->GlucoseMetabolism_Q LipidMetabolism_Q Improved Lipid Metabolism InflammatoryPathways->LipidMetabolism_Q Luteolin Luteolin AdipoR1 AdipoR1 Luteolin->AdipoR1 upregulates AMPK_L AMPK AdipoR1->AMPK_L activates PPARg PPARγ AMPK_L->PPARg MetabolicFunction_L Improved Metabolic Function PPARg->MetabolicFunction_L

Caption: Key signaling pathways of Fisetin, Quercetin, and Luteolin.

Experimental Protocols

This section outlines the general methodologies employed in the studies cited. For detailed protocols, please refer to the specific publications.

Animal Models and Treatment
  • This compound Studies:

    • Model: db/db leptin receptor deficient mice (model for type 2 diabetes) and aging wild-type mice.[1][3]

    • Treatment: this compound administered in the diet for extended periods (e.g., 6 months).[1][3]

  • Other Flavonoid Studies:

    • Models: High-fat diet (HFD)-fed rats or mice are commonly used to induce obesity and metabolic dysfunction.[7]

    • Treatment: Flavonoids are typically administered orally via gavage or as a supplement in the diet.[7]

Key Experimental Assays
  • Glucose Tolerance Test (GTT):

    • Mice are fasted overnight.

    • A baseline blood glucose measurement is taken from the tail vein.

    • A bolus of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.

    • Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.

  • Measurement of Metabolic Markers:

    • Blood Samples: Plasma levels of insulin, triglycerides, free fatty acids, and HbA1c are measured using commercially available ELISA kits or automated analyzers.[1]

    • Tissue Samples (Liver, Adipose): Tissues are homogenized, and lipids are extracted to measure triglyceride and free fatty acid content.[1]

  • Western Blotting for Protein Expression:

    • Protein is extracted from tissues or cells.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., AMPK, FASN, Nrf1, TFAM).

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) system.

  • Metabolomics Analysis:

    • Metabolites are extracted from plasma or tissue samples.

    • Untargeted or targeted metabolomics is performed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in metabolite levels.[3][4]

Experimental_Workflow cluster_animal_studies Animal Studies cluster_data_collection Data Collection cluster_analysis Analysis AnimalModel Animal Model Selection (e.g., db/db mice, HFD-fed rats) Treatment Treatment Administration (Dietary or Gavage) AnimalModel->Treatment GTT Glucose Tolerance Test Treatment->GTT BloodSampling Blood Sampling (Metabolic Markers) Treatment->BloodSampling TissueHarvesting Tissue Harvesting (Liver, Adipose) Treatment->TissueHarvesting BiochemicalAssays Biochemical Assays (ELISA, etc.) BloodSampling->BiochemicalAssays WesternBlot Western Blotting (Protein Expression) TissueHarvesting->WesternBlot Metabolomics Metabolomics (LC-MS) TissueHarvesting->Metabolomics

Caption: General experimental workflow for metabolic studies.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for metabolic diseases, with a distinct mechanism of action centered on the inhibition of fatty acid synthesis.[3][4] While it shares some common downstream effects with other flavonoids like fisetin, quercetin, and luteolin, such as improved glucose and lipid metabolism and reduced inflammation, its direct targeting of FASN sets it apart. The preclinical data for this compound is robust, showing substantial effects on key metabolic parameters.[1][3] Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and specific applications of these compounds. Researchers and drug development professionals should consider the unique mechanistic aspects of this compound in the design of future studies and therapeutic strategies for metabolic disorders.

References

Unveiling the Potency of CMS-121: A Comparative Guide to Fatty Acid Synthase (FASN) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

La Jolla, CA – In the landscape of metabolic research and drug discovery, the inhibition of Fatty Acid Synthase (FASN) has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, metabolic syndromes, and cancers. This guide provides a comprehensive comparison of CMS-121, a novel FASN inhibitor, with other established inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a derivative of the flavonoid fisetin, has demonstrated significant neuroprotective and anti-inflammatory effects, which are attributed to its inhibition of FASN.[1][2][3][4] By targeting FASN, this compound modulates lipid metabolism, thereby reducing lipotoxicity and oxidative stress.[1][5][6] This document serves to contextualize the efficacy of this compound by comparing its performance metrics with those of other known FASN inhibitors.

Comparative Analysis of FASN Inhibitors

The following table summarizes the inhibitory concentrations of this compound and other well-characterized FASN inhibitors. It is important to note that while IC50 values for direct enzymatic inhibition of FASN are provided for several compounds, the data currently available for this compound pertains to its protective effects in cellular assays, which are a consequence of FASN pathway inhibition.

InhibitorTypeTarget(s)IC50 / EC50Cell Type/Assay Condition
This compound Quinolone DerivativeFASN, ACC1EC50: 7 nM (Ischemia protection), 200 nM (Oxidative damage protection)HT22 Cells
C75 α-methylene-γ-butyrolactoneFASNIC50: 15.53 µM (Enzymatic), 35 µM (PC3 cells)Purified FASN, Prostate Cancer Cells
Orlistat β-lactonePancreatic Lipase, FASNIC50: 1 µM (COS-7 cells), 8.45 µM (BxPC-3 cells)Monkey Kidney Cells, Pancreatic Cancer Cells
Cerulenin EpoxideFASNIC50: 5.55 µg/mL (U-87MG cells)Glioblastoma Cells
EGCG FlavonoidFASNIC50: 10 µM (WI38VA cells)SV40 Transformed Human Fibroblasts

Detailed Experimental Protocols

To facilitate the validation and comparison of FASN inhibitors, this section provides detailed methodologies for key experiments.

FASN Activity Assay (NADPH Depletion)

This assay measures the activity of FASN by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified FASN or cell lysate containing FASN

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT

  • Substrates: Acetyl-CoA, Malonyl-CoA

  • Cofactor: NADPH

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, Acetyl-CoA (final concentration ~30 µM), and NADPH (final concentration ~100 µM).

  • Add the FASN inhibitor (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control.

  • Add the purified FASN enzyme or cell lysate to each well.

  • Initiate the reaction by adding Malonyl-CoA (final concentration ~50 µM).

  • Immediately measure the absorbance at 340 nm and continue to record readings every minute for 15-30 minutes.

  • Calculate the rate of NADPH consumption (decrease in A340) for each inhibitor concentration.

  • Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.

Lipid Peroxidation Assay (TBARS Assay)

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA).

Materials:

  • Cell or tissue homogenates

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation

  • MDA standard for calibration curve

  • Spectrophotometer

Procedure:

  • Homogenize cell or tissue samples in a suitable buffer containing BHT.

  • Precipitate proteins by adding an equal volume of TCA solution and centrifuge to collect the supernatant.

  • Add TBA solution to the supernatant and incubate at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Cool the samples on ice and centrifuge to remove any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Prepare a standard curve using known concentrations of MDA.

  • Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cells cultured in 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well plate reader

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the FASN inhibitor (e.g., this compound) for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a plate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Visualizing the Impact of FASN Inhibition

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by FASN inhibition and a typical experimental workflow for validating a FASN inhibitor like this compound.

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, IGF-1) PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Nutrient_Surplus Nutrient Surplus (Glucose, Acetyl-CoA) SREBP1c SREBP-1c Nutrient_Surplus->SREBP1c PI3K_Akt->SREBP1c FASN_Gene FASN Gene Expression SREBP1c->FASN_Gene FASN_Enzyme FASN Enzyme FASN_Gene->FASN_Enzyme Palmitate Palmitate Synthesis FASN_Enzyme->Palmitate Lipid_Synthesis Complex Lipid Synthesis Palmitate->Lipid_Synthesis Lipid_Peroxidation Lipid Peroxidation Palmitate->Lipid_Peroxidation Cell_Survival Cell Survival & Proliferation Lipid_Synthesis->Cell_Survival Inflammation Inflammation Lipid_Peroxidation->Inflammation CMS121 This compound CMS121->FASN_Enzyme Inhibition FASN_Inhibitor_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular & Downstream Effects cluster_invivo In Vivo Validation Enzyme_Assay FASN Enzymatic Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT) Enzyme_Assay->Cell_Viability Lipid_Peroxidation_Assay Lipid Peroxidation Assay (e.g., TBARS) Cell_Viability->Lipid_Peroxidation_Assay Target_Engagement Target Engagement (e.g., Western Blot for FASN) Lipid_Peroxidation_Assay->Target_Engagement Metabolomics Metabolomic Analysis (Lipid Profiling) Target_Engagement->Metabolomics Gene_Expression Gene Expression Analysis (e.g., qPCR) Metabolomics->Gene_Expression Animal_Model Disease Animal Model (e.g., AD mice) Gene_Expression->Animal_Model Behavioral_Tests Behavioral Tests (Cognitive Function) Animal_Model->Behavioral_Tests Biomarker_Analysis Biomarker Analysis (e.g., 4-HNE levels) Behavioral_Tests->Biomarker_Analysis End Validated FASN Inhibitor with Therapeutic Potential Biomarker_Analysis->End Start Hypothesized FASN Inhibitor (this compound) Start->Enzyme_Assay

References

Assessing the Long-Term Safety Profile of CMS-121 Compared to Fisetin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term safety profiles of the novel synthetic flavonoid CMS-121 and its natural precursor, fisetin. This document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key signaling pathways to facilitate an informed assessment.

Introduction

This compound is a chemically optimized derivative of fisetin, a naturally occurring flavonoid found in various fruits and vegetables.[1] Developed by researchers at the Salk Institute, this compound was designed to improve upon the therapeutic limitations of fisetin, namely its low bioavailability and rapid metabolism, to offer enhanced neuroprotective and geroprotective effects.[1][2] Fisetin itself has garnered significant interest for its antioxidant, anti-inflammatory, and senolytic properties.[3][4][5] This guide assesses the current understanding of the long-term safety of both compounds.

Comparative Safety Profile: this compound vs. Fisetin

While direct long-term comparative safety studies are not yet available, a review of existing preclinical and clinical data provides valuable insights into the safety profiles of both this compound and fisetin.

Preclinical Safety Data

Preclinical studies in animal models suggest a favorable safety profile for both compounds. Notably, this compound has been shown to be safe and effective in mouse models of Alzheimer's disease and aging.[6][7][8] Similarly, fisetin has been administered to mice at high doses without reported adverse effects.[4][5]

CompoundAnimal ModelDosageDurationKey Safety FindingsReference
This compound C57BL/6 Mice9.4 mg/kg/day for 17 weeks, then 18.8 mg/kg/day for 7 weeks6 monthsNo adverse effects reported; improved metabolic parameters.[6]
This compound Transgenic AD MiceNot specifiedNot specifiedAlleviated cognitive loss without reported toxicity.[7]
Fisetin Wild-Type MiceNot specifiedLate-life administrationExtended median and maximum lifespan with no adverse effects reported.[4]
Fisetin Ruthenium-p-cymene complex Swiss Albino Mice50, 100, 200 mg/kgSub-acuteNo toxicological or genotoxic effects at these doses. The LD50 was determined to be 500 mg/kg.[9]
Clinical Safety Data

This compound has completed a Phase 1 clinical trial in healthy human volunteers, providing initial human safety data.[10][11][12] Fisetin has been the subject of several clinical trials, primarily focusing on its senolytic and anti-inflammatory effects.[13][14][15][16]

CompoundStudy PhasePopulationDosageDurationKey Safety FindingsReference
This compound Phase 1 (NCT05318040)Healthy Adult VolunteersSingle doses up to 1800 mg; Repeat doses up to 900 mg/day7 daysGenerally well-tolerated, with the majority of treatment-emergent adverse events being mild in severity.[10]
Fisetin Pilot Trial (NCT06431932)Healthy Volunteers and Older Patients20 mg/kg/day2 consecutive daysTo be assessed.[15]
Fisetin Clinical TrialColon Cancer Patients100 mg/dayNot specifiedReduced inflammatory markers without reported adverse effects.[13]
Fisetin Various Clinical TrialsHumans~20 mg/kg/day (hit-and-run approach)2 consecutive days, followed by a 30-day breakStrong safety record in these short-term, high-dose protocols.[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety studies. Below are generalized experimental protocols based on the available literature for preclinical and clinical safety assessments of compounds like this compound and fisetin.

Preclinical Safety Assessment in Rodents (General Protocol)
  • Animal Model: C57BL/6 mice or other relevant strain.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the study.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Dosing: The test compound (this compound or fisetin) is administered orally (e.g., in the diet or via gavage) at various doses. A control group receives a placebo.

  • Duration: The study duration can range from sub-acute (weeks) to chronic (months).

  • Monitoring: Regular monitoring of body weight, food and water consumption, and clinical signs of toxicity.

  • Terminal Procedures: At the end of the study, blood samples are collected for hematological and serum biochemical analysis. Organs are harvested for histopathological examination.

  • Endpoints: Key safety endpoints include changes in body weight, organ-to-body weight ratios, hematology, clinical chemistry, and histopathological findings in major organs.

Phase 1 Clinical Trial for Safety Assessment (General Protocol)
  • Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

  • Participants: Healthy adult volunteers.

  • Inclusion/Exclusion Criteria: Participants are screened based on predefined criteria to ensure they are healthy.

  • Dosing: Single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. In each cohort, a small group of participants receives a single dose or multiple doses of the investigational drug or a placebo.

  • Safety Monitoring: Continuous monitoring for adverse events (AEs). Regular assessments of vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis).

  • Pharmacokinetics: Blood and urine samples are collected at predefined time points to assess the absorption, distribution, metabolism, and excretion (ADME) of the drug.

  • Endpoints: The primary endpoints are the incidence and severity of AEs and the determination of the maximum tolerated dose (MTD). Secondary endpoints include pharmacokinetic parameters.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound and fisetin is essential for predicting their long-term effects and potential off-target toxicities.

This compound Signaling Pathways

This compound exerts its neuroprotective and anti-inflammatory effects through multiple mechanisms.[1] It is known to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), key regulators of cellular metabolism and stress resistance.[1] this compound also inhibits fatty acid synthase (FASN), which in turn modulates lipid metabolism and reduces lipid peroxidation.[7][8][17]

CMS121_Signaling_Pathway CMS121 This compound AMPK AMPK CMS121->AMPK activates SIRT1 SIRT1 CMS121->SIRT1 activates FASN Fatty Acid Synthase (FASN) CMS121->FASN inhibits Neuroinflammation Neuroinflammation CMS121->Neuroinflammation reduces Cellular_Stress_Resistance Cellular Stress Resistance AMPK->Cellular_Stress_Resistance SIRT1->Cellular_Stress_Resistance Lipid_Metabolism Lipid Metabolism Modulation FASN->Lipid_Metabolism Lipid_Peroxidation Lipid Peroxidation Lipid_Metabolism->Lipid_Peroxidation reduces Lipid_Peroxidation->Neuroinflammation Cognitive_Function Improved Cognitive Function Neuroinflammation->Cognitive_Function Cellular_Stress_Resistance->Cognitive_Function

Caption: Signaling pathways modulated by this compound.

Fisetin Signaling Pathways

Fisetin's mechanisms of action include antioxidant and anti-inflammatory effects, as well as the induction of apoptosis in senescent cells.[3] It has been shown to inhibit the PI3K/Akt/mTOR pathway and the NF-κB signaling pathway, both of which are implicated in cell survival and inflammation.[18][19]

Fisetin_Signaling_Pathway Fisetin Fisetin PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Fisetin->PI3K_Akt_mTOR inhibits NF_kB NF-κB Pathway Fisetin->NF_kB inhibits Senescent_Cells Senescent Cells Fisetin->Senescent_Cells targets Cell_Survival Cell Survival PI3K_Akt_mTOR->Cell_Survival Inflammation Inflammation NF_kB->Inflammation Apoptosis Apoptosis Senescent_Cells->Apoptosis induces in

Caption: Signaling pathways modulated by fisetin.

Experimental Workflow for Safety Assessment

The following diagram illustrates a generalized workflow for assessing the safety of a novel compound from preclinical studies to early-phase clinical trials.

Safety_Assessment_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Preclinical Preclinical Studies In_Vitro In Vitro Toxicity Assays In_Vivo In Vivo Animal Studies (Rodent & Non-rodent) In_Vitro->In_Vivo IND Investigational New Drug (IND) Application In_Vivo->IND Phase1 Phase 1 (Safety & PK in Healthy Volunteers) IND->Phase1 Clinical Clinical Trials Phase2 Phase 2 (Efficacy & Safety in Patients) Phase1->Phase2 LongTerm Long-Term Extension Studies Phase2->LongTerm

Caption: Generalized workflow for safety assessment.

Conclusion

Current evidence suggests that both this compound and fisetin have promising safety profiles. This compound, as a rationally designed derivative of fisetin, demonstrates improved pharmacological properties and has shown to be well-tolerated in its initial Phase 1 clinical trial. Fisetin, with a longer history of use as a natural compound, is also generally considered safe, although its clinical utility may be limited by its bioavailability.

For researchers and drug development professionals, the progression of this compound into further clinical trials will be critical in establishing its long-term safety and efficacy. Future studies, including longer-term toxicology assessments and direct comparative trials, will be necessary to fully elucidate the relative long-term safety of this compound versus fisetin. The available data, however, supports the continued investigation of both molecules as potentially valuable therapeutics for age-related diseases.

References

Safety Operating Guide

Proper Disposal Procedures for CMS-121: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, this document outlines the essential procedures for the safe and compliant disposal of CMS-121, a substituted quinoline compound with neuroprotective and anti-inflammatory properties. These guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize environmental impact.

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). It has received a rating of 0 for health, fire, and reactivity in both the National Fire Protection Association (NFPA) 704 and Hazardous Materials Identification System (HMIS), indicating a low level of hazard. However, adherence to proper disposal protocols for laboratory chemicals remains paramount.

Key Safety and Disposal Information

For quick reference, the following table summarizes the critical data for this compound disposal:

ParameterValueSource
GHS Classification Not classified as hazardousCayman Chemical SDS
NFPA 704 Rating Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS
HMIS Rating Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS
Solid Waste Disposal Non-hazardous waste stream; consult institutional EHS guidelines.General Laboratory Waste Guidelines
Liquid Waste Disposal Do not discharge to sewer or waterways. Collect in a designated, labeled waste container.Cayman Chemical SDS; General Laboratory Waste Guidelines
Empty Containers Triple rinse with a suitable solvent; dispose of as non-hazardous waste after defacing the label.General Laboratory Waste Guidelines

Experimental Protocols for Disposal

The following step-by-step methodologies provide detailed guidance for the disposal of this compound in its various forms within a laboratory setting.

Disposal of Solid this compound Waste
  • Waste Collection:

    • Collect unadulterated solid this compound waste in a designated, clearly labeled, and sealed container. The label should read "Non-hazardous Solid Waste: this compound".

    • Do not mix with hazardous waste streams (e.g., solvents, heavy metals, or biohazardous materials).

  • Institutional Guidelines:

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of non-hazardous chemical waste.

    • Some institutions may permit disposal in the regular solid waste stream, while others may require it to be managed through a chemical waste program.

  • Final Disposal:

    • If approved by EHS, the sealed container of solid this compound waste can be placed in the designated non-hazardous laboratory waste collection area.

Disposal of Liquid this compound Waste (Solutions)
  • Waste Segregation:

    • Crucially, do not pour liquid waste containing this compound down the drain or into any sewer system. [1]

    • Collect all liquid waste, including solutions and rinsates containing this compound, in a dedicated, leak-proof, and clearly labeled waste container.

    • The container label should specify the contents, including the solvent used (e.g., "this compound in DMSO") and be marked as "Non-hazardous Liquid Waste for Chemical Disposal".

  • Storage:

    • Store the liquid waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.

  • Disposal Request:

    • Arrange for the disposal of the collected liquid waste through your institution's EHS chemical waste program.

Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
  • Solid Contaminated Materials:

    • Items such as gloves, weighing paper, and pipette tips that are contaminated with small amounts of solid this compound should be collected in a sealed bag or container labeled "Non-hazardous Solid Waste: this compound Contaminated Debris".

    • Dispose of this container in accordance with your institution's guidelines for non-hazardous solid waste.

  • Liquid Contaminated Materials:

    • Labware that has contained liquid solutions of this compound should be triple-rinsed with an appropriate solvent.

    • The first two rinsates should be collected and disposed of as liquid chemical waste. The third rinsate can typically be disposed of down the drain, but confirm this with your institutional EHS policy.

    • After rinsing, the labware can be washed and reused or disposed of as non-hazardous solid waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Decision workflow for the proper disposal of solid and liquid this compound waste.

References

Essential Safety and Handling Protocols for Compound Cms-121

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is a comprehensive overview for handling a hypothetical hazardous chemical, referred to as "Compound Cms-121." As "this compound" is not a universally recognized chemical identifier, it is imperative for all personnel to obtain and thoroughly review the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical. This document is intended to serve as a foundational guide to best practices in laboratory safety.

Immediate Safety and Hazard Communication

Before initiating any work with Compound this compound, it is crucial to understand its potential hazards. The primary source for this information is the Safety Data Sheet (SDS), which provides a detailed breakdown of the chemical's properties, risks, and safety precautions. Key sections to review in the SDS include hazard identification, first-aid measures, firefighting measures, accidental release measures, handling and storage, and exposure controls/personal protection.

Hazard Pictograms: Familiarize yourself with the hazard pictograms on the chemical's container and SDS to quickly understand the primary risks, such as whether the substance is corrosive, flammable, or toxic.

Personal Protective Equipment (PPE)

The selection and use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between laboratory personnel and potential chemical exposure.[1][2] The required PPE for handling Compound this compound will be specified in its SDS. The following table summarizes the general PPE recommendations for handling hazardous chemicals.

Body Area Personal Protective Equipment Purpose General Recommendations
Eyes & Face Safety Goggles, Face ShieldProtects against splashes, sprays, and vapors.[3][4][5]Always wear safety goggles when handling hazardous chemicals. A face shield should be used in addition to goggles when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesProtects skin from direct contact with the chemical.The type of glove material (e.g., nitrile, neoprene, butyl rubber) must be selected based on the specific chemical being handled, as specified in the SDS.[6]
Body Laboratory Coat, Chemical-Resistant Apron/SuitProtects skin and clothing from spills and contamination.[3]A standard lab coat is the minimum requirement. For larger quantities or highly corrosive materials, a chemical-resistant apron or suit may be necessary.
Respiratory Fume Hood, RespiratorProtects against inhalation of hazardous vapors, fumes, or dust.[3]All work with volatile or powdered forms of Compound this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or insufficient, a respirator appropriate for the specific hazard must be worn.
Feet Closed-Toed ShoesProtects feet from spills and falling objects.Never wear open-toed shoes in a laboratory setting.
Emergency First-Aid Procedures

In the event of an exposure to Compound this compound, immediate and appropriate first aid is critical. The following table provides general first-aid guidance. Always refer to the specific first-aid measures outlined in the SDS for Compound this compound.

Exposure Route Immediate Action Follow-Up
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6]Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing and rinse the affected skin area with large amounts of water for at least 15 minutes in a safety shower.[5][6]Seek medical attention if irritation persists or if the chemical is known to be toxic upon skin absorption.
Inhalation Move the affected person to fresh air immediately.[6]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel or the SDS. Rinse the mouth with water.Seek immediate medical attention.

Operational and Disposal Plans

A systematic approach to handling and disposing of Compound this compound is essential to ensure safety and minimize environmental impact. The following protocols provide a step-by-step guide for these processes.

Experimental Workflow for Handling Compound this compound

The following diagram illustrates a standard workflow for safely handling a hazardous chemical in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep1 Review Safety Data Sheet (SDS) for this compound prep2 Don Appropriate Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare and verify functionality of workspace (e.g., fume hood) prep2->prep3 handling1 Weigh/measure this compound in a ventilated enclosure prep3->handling1 handling2 Perform experimental procedure handling1->handling2 handling3 Label all containers with this compound clearly handling2->handling3 cleanup1 Decontaminate all work surfaces and equipment handling3->cleanup1 cleanup2 Segregate and label this compound waste cleanup1->cleanup2 cleanup3 Dispose of waste in designated hazardous waste containers cleanup2->cleanup3 cleanup4 Remove and properly dispose of/decontaminate PPE cleanup3->cleanup4 cleanup5 Wash hands thoroughly cleanup4->cleanup5

Caption: Workflow for Safe Handling of Compound this compound.

Spill Response Protocol

In the event of a spill, a clear and practiced response plan is crucial. The following diagram outlines the decision-making process for responding to a chemical spill.

G start Spill of this compound Occurs is_major Is the spill large, highly toxic, or an immediate fire/inhalation hazard? start->is_major evacuate Evacuate the area immediately is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No alert_ehs Alert Emergency Personnel / EH&S evacuate->alert_ehs is_trained->alert_ehs No contain_spill Contain the spill with appropriate absorbent material is_trained->contain_spill Yes neutralize Neutralize if necessary (as per SDS) contain_spill->neutralize cleanup Clean up the residue and place in a labeled hazardous waste container neutralize->cleanup decontaminate Decontaminate the area and affected equipment cleanup->decontaminate report Report the incident to your supervisor decontaminate->report

Caption: Decision-Making for this compound Spill Response.

Disposal Plan

Proper disposal of chemical waste is a legal and ethical responsibility to protect both human health and the environment.[3] All waste containing Compound this compound must be treated as hazardous waste unless otherwise specified by the SDS and institutional guidelines.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., used weigh boats, contaminated gloves, absorbent materials) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[7]

Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., "Compound this compound waste"), and the primary hazard(s) (e.g., "Toxic," "Corrosive").

Storage and Disposal:

  • Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.

  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed waste management contractor.[8]

  • Never dispose of this compound waste down the drain or in the regular trash.[3]

By adhering to these safety protocols, researchers and scientists can mitigate the risks associated with handling hazardous chemicals like Compound this compound, ensuring a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.